Pseudolycorine
Description
This compound has been reported in Narcissus jacetanus, Pancratium maritimum, and other organisms with data available.
alkaloid isolated from Narcissus tazetta var. chinensis Roem, N. papyraceus or Lycoris radiata Herb; structure in first source
Properties
IUPAC Name |
(1S,14S,15S,16S)-5-methoxy-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-2,4,6,12-tetraene-4,14,15-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-21-13-5-9-7-17-3-2-8-4-12(19)16(20)14(15(8)17)10(9)6-11(13)18/h4-6,12,14-16,18-20H,2-3,7H2,1H3/t12-,14-,15+,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAHWDNDUGDSLE-ARLBYUKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3C(C(C=C4C3N(CC4)CC2=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2[C@@H]3[C@@H]([C@H](C=C4[C@H]3N(CC4)CC2=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00231711 | |
| Record name | 9-Methoxy-3,12-didehydrogalanthan-1,2,10-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00231711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29429-03-6, 82372-67-6 | |
| Record name | Pseudolycorine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29429-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pseudolycorine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029429036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Methoxy-3,12-didehydrogalanthan-1,2,10-triol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082372676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Methoxy-3,12-didehydrogalanthan-1,2,10-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00231711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Natural Source of Pseudolycorine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pseudolycorine, a member of the Amaryllidaceae alkaloid family, is a naturally occurring compound with demonstrated cytotoxic and potential anticancer activities. This technical guide provides a comprehensive overview of the primary natural sources of this compound, details its isolation and quantification, and explores its potential mechanism of action through signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is predominantly found in plants belonging to the Amaryllidaceae family. Various species within the genera Lycoris and Narcissus have been identified as significant natural reservoirs of this alkaloid.
Primary Botanical Sources
The principal plant species from which this compound has been isolated and identified include:
-
Lycoris radiata (Red Spider Lily): The bulbs of Lycoris radiata are a well-documented source of a diverse range of Amaryllidaceae alkaloids, including this compound.[1]
-
Narcissus tazetta (Paperwhite Narcissus): This species, along with its subspecies such as Narcissus tazetta subsp. tazetta, has been shown to contain this compound.[2][3]
-
Narcissus poeticus subsp. assoanus : Notably, in this subspecies, this compound has been identified as the major alkaloid, constituting approximately 50% of the total alkaloid content in both the aerial parts and bulbs.[4]
-
Pancratium maritimum (Sea Daffodil): This coastal plant is another confirmed natural source of this compound.[5]
-
Narcissus jacetanus : This species is also reported to contain this compound.[5]
Quantitative Analysis of this compound Content
The concentration of this compound can vary significantly depending on the plant species, the part of the plant analyzed (e.g., bulb, aerial parts), the developmental stage, and the geographical location. While comprehensive comparative data is limited, the following table summarizes available quantitative information.
| Plant Species | Plant Part | Method of Analysis | Reported Concentration/Yield | Reference |
| Lycoris radiata | Bulb | Capillary Electrophoresis with Online Electrochemiluminescence Detection | Linear detection range of 0.002-2 µg/mL | [6] |
| Narcissus poeticus subsp. assoanus | Aerial Parts and Bulb | Not specified | Major alkaloid, ~50% of total alkaloids | [4] |
Experimental Protocols
Extraction and Isolation of this compound
The isolation of this compound from its natural sources typically involves a multi-step process combining extraction and chromatographic techniques. The following is a generalized protocol based on methods developed for Amaryllidaceae alkaloids.
2.1.1. General Acid-Base Extraction Protocol
-
Plant Material Preparation: Fresh or dried plant material (typically bulbs) is ground into a fine powder.
-
Acidic Extraction: The powdered material is macerated with a dilute acid solution (e.g., 1-2% sulfuric acid or hydrochloric acid) for an extended period (e.g., 24-48 hours) at room temperature. This process protonates the alkaloids, rendering them soluble in the aqueous acidic solution.
-
Filtration and Basification: The acidic extract is filtered to remove solid plant debris. The filtrate is then basified with a base (e.g., ammonium hydroxide or sodium carbonate) to a pH of 9-10. This deprotonates the alkaloids, making them less water-soluble and more soluble in organic solvents.
-
Organic Solvent Extraction: The basified aqueous solution is repeatedly partitioned with an immiscible organic solvent such as chloroform or ethyl acetate. The alkaloids migrate to the organic phase.
-
Concentration: The combined organic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude alkaloid extract.
2.1.2. Purification by pH-Zone-Refinement Centrifugal Partition Chromatography (CPC)
This advanced liquid-liquid chromatography technique is highly effective for the separation and purification of alkaloids.[7]
-
Solvent System Selection: A suitable biphasic solvent system is selected. A common system for Amaryllidaceae alkaloids is Methyl-tert-butyl ether/acetonitrile/water. The partition coefficient (K) of the target compound is a critical parameter for selecting the appropriate solvent system.
-
Sample Preparation: The crude alkaloid extract is dissolved in the mobile phase.
-
CPC Operation:
-
The CPC column is filled with the stationary phase.
-
The apparatus is rotated at a specific speed (e.g., 1000-2000 rpm).
-
The mobile phase is pumped through the column.
-
The sample is injected into the system.
-
A retainer and an extruder solution (an acid and a base, respectively, in the mobile and stationary phases) are used to create a pH gradient that facilitates the separation of the alkaloids.
-
-
Fraction Collection and Analysis: Fractions are collected and analyzed by analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure this compound.
-
Crystallization: The purified fractions are concentrated, and the this compound is crystallized from a suitable solvent to yield the pure compound.
Workflow for Isolation and Purification
Biological Activity and Signaling Pathways
This compound has demonstrated cytotoxic activity against various cancer cell lines.[2] While the precise molecular mechanisms are still under investigation, its structural similarity to the well-studied Amaryllidaceae alkaloid, lycorine, suggests a comparable mode of action, primarily through the induction of apoptosis.
Proposed Apoptotic Signaling Pathway of this compound
Based on the known mechanisms of lycorine, it is hypothesized that this compound induces apoptosis through the intrinsic (mitochondrial) pathway, potentially involving the JNK signaling pathway.
Pathway Description:
-
Induction of Oxidative Stress: this compound is proposed to increase the intracellular levels of Reactive Oxygen Species (ROS).
-
Activation of JNK Signaling: Elevated ROS can activate the c-Jun N-terminal kinase (JNK) signaling pathway.
-
Modulation of Bcl-2 Family Proteins: The activation of JNK and the direct action of this compound may lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax.
-
Mitochondrial Dysfunction: The shift in the Bax/Bcl-2 ratio leads to a decrease in the mitochondrial membrane potential.
-
Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytoplasm.
-
Caspase Activation Cascade: Cytochrome c initiates the activation of caspase-9, which in turn activates the executioner caspase-3.
-
Apoptosis: Activated caspase-3 orchestrates the dismantling of the cell, leading to apoptosis.
Conclusion
This compound, an Amaryllidaceae alkaloid sourced from various species of Lycoris and Narcissus, exhibits promising cytotoxic properties. This guide has provided an overview of its natural origins, a framework for its isolation and purification, and a plausible mechanism of action based on its structural similarity to lycorine. Further research is warranted to fully elucidate the quantitative distribution of this compound in its botanical sources and to definitively map its signaling pathways. Such studies will be instrumental in harnessing the therapeutic potential of this natural compound.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound N-oxide, a new N-oxide from Narcissus tazetta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chapter 3 Chemical and Biological Aspects of Narcissus Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C16H19NO4 | CID 443689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Determination of this compound in the bulb of lycoris radiata by capillary electrophoresis combined with online electrochemiluminescence using ultrasonic-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation of Three Lycorine Type Alkaloids from Rhodolirium speciosum (Herb.) Ravenna Using pH-Zone-Refinement Centrifugal Partition Chromatography and Their Acetylcholinesterase Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Isolation of Pseudolycorine: A Technical Guide for Researchers
Introduction
Pseudolycorine, a member of the Amaryllidaceae alkaloid family, has emerged as a compound of significant interest to the scientific community due to its notable biological activities, including anticancer and antiviral properties. This technical guide provides a comprehensive overview of the historical discovery and isolation of this compound, detailed experimental protocols for its extraction and purification, and a summary of its biosynthetic pathway. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with natural products and exploring their therapeutic potential.
Historical Discovery and Isolation
The history of this compound is intrinsically linked to the broader exploration of Amaryllidaceae alkaloids, a class of compounds known for their diverse and potent biological effects. While the first Amaryllidaceae alkaloid, lycorine, was isolated in 1877 from Narcissus pseudonarcissus, the specific discovery of this compound appears to have taken place in the mid-20th century.
Early isolation efforts relied on classical phytochemical techniques, which have since been refined with the advent of modern chromatographic and spectroscopic methods. Today, this compound is known to be present in various Amaryllidaceae species, including Narcissus tazetta, Lycoris radiata, and Hymenocallis littoralis[1][2][3].
Quantitative Data on this compound Content
The concentration of this compound and related alkaloids can vary significantly depending on the plant species, the part of the plant used, the geographical location, and the time of harvest. The following tables summarize available quantitative data on the alkaloid content in various Amaryllidaceae species.
| Plant Species | Plant Part | Total Alkaloid Yield (% of Dry Weight) | This compound Content (% of Total Alkaloids or Dry Weight) | Reference |
| Lycoris radiata | Bulbs | 1.58 - 5.55 mg/g DW | Lycorine (a related alkaloid) was the most abundant, constituting about 25% of the total alkaloids. Specific data for this compound was not provided. | [4] |
| Pancratium trianthum | Bulbs | 0.06% of initial bulb biomass | Qualitative presence of lycorine and narciclasine-like alkaloids confirmed. | [5] |
| Narcissus tazetta subsp. tazetta | Bulbs | Not specified | 0.0250% DW | [6] |
| Narcissus tazetta subsp. tazetta | Aerial Parts | Not specified | 0.0672% DW | [6] |
Note: Quantitative data for pure this compound is often limited in the literature, with many studies focusing on the principal alkaloid, lycorine, or the total alkaloid content. The data presented here is based on available studies and highlights the variability in alkaloid content.
Experimental Protocols
The isolation of this compound involves extraction from plant material followed by purification to isolate the target compound. Both historical and modern methods are presented below.
Historical Method: Acid-Base Extraction (circa 1950s)
This protocol is a generalized representation of the acid-base extraction techniques that would have been employed during the mid-20th century for the isolation of alkaloids.
Objective: To extract and isolate a crude mixture of alkaloids from Amaryllidaceae plant material.
Materials:
-
Dried and powdered plant material (e.g., bulbs of Lycoris radiata)
-
Methanol or Ethanol
-
Dilute sulfuric acid (e.g., 2% H₂SO₄)
-
Ammonia solution (e.g., 10% NH₄OH)
-
Chloroform or Diethyl ether
-
Filter paper and funnel
-
Separatory funnel
-
Rotary evaporator (or distillation apparatus)
Procedure:
-
Extraction: Macerate the powdered plant material with methanol or ethanol at room temperature for an extended period (24-48 hours), with occasional shaking. Repeat the extraction process 2-3 times with fresh solvent.
-
Solvent Evaporation: Combine the alcoholic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Acidification: Suspend the crude extract in dilute sulfuric acid. This protonates the alkaloids, forming their water-soluble salts.
-
Defatting: Extract the acidic aqueous solution with a nonpolar solvent like diethyl ether or hexane to remove fats, waxes, and other non-alkaloidal impurities. Discard the organic layer.
-
Basification: Make the acidic aqueous solution alkaline (pH 9-10) by the slow addition of ammonia solution. This deprotonates the alkaloid salts, converting them back to their free base form, which is soluble in organic solvents.
-
Liquid-Liquid Extraction: Extract the basified aqueous solution multiple times with chloroform or diethyl ether. The free base alkaloids will partition into the organic layer.
-
Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield a crude alkaloid mixture containing this compound.
-
Further Purification: The crude alkaloid mixture would then be subjected to further separation techniques of the era, such as fractional crystallization or early forms of column chromatography (e.g., using alumina), to isolate individual alkaloids like this compound.
Modern Method: Ultrasonic-Assisted Extraction and HPLC Analysis
This protocol describes a more contemporary and efficient method for the extraction and quantification of this compound.
Objective: To extract this compound from Lycoris radiata bulbs and quantify its concentration using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Fresh or dried bulbs of Lycoris radiata
-
Methanol
-
Sulfuric acid
-
Ultrasonic bath
-
Centrifuge
-
HPLC system with a C18 column and a suitable detector (e.g., DAD or MS)
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Ammonia solution
Procedure:
-
Sample Preparation: Dry the plant material (e.g., lyophilize) and grind it into a fine powder.
-
Ultrasonic-Assisted Extraction:
-
Weigh a precise amount of the powdered plant material (e.g., 100 mg) into a centrifuge tube.
-
Add a defined volume of extraction solvent (e.g., 1 mL of methanol or an acidic aqueous solution).
-
Place the tube in an ultrasonic bath and sonicate for a specified time (e.g., 30 minutes) at a controlled temperature.
-
-
Centrifugation and Filtration:
-
Centrifuge the sample to pellet the solid plant material.
-
Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.
-
-
HPLC Analysis:
-
Inject a known volume of the filtered extract onto the HPLC system.
-
Perform chromatographic separation using a C18 column and a suitable mobile phase gradient. An example mobile phase could be a gradient of A: water with 25 mM ammonium acetate and 25 mM ammonia, and B: acetonitrile[7].
-
Detect the eluting compounds using a DAD detector at an appropriate wavelength or a mass spectrometer.
-
Identify the this compound peak by comparing its retention time and/or mass spectrum with that of a pure this compound standard.
-
Quantify the amount of this compound in the sample by creating a calibration curve with the standard.
-
Biosynthesis and Experimental Workflows
The biosynthesis of this compound follows the general pathway for Amaryllidaceae alkaloids, starting from the amino acids phenylalanine and tyrosine.
Biosynthetic Pathway of this compound
The following diagram illustrates the key steps in the biosynthesis of lycorine-type alkaloids, including this compound.
Caption: Biosynthesis of Lycorine-Type Alkaloids.
General Experimental Workflow for Isolation and Identification
The following diagram outlines a typical workflow for the isolation and identification of this compound from a plant source.
Caption: General Experimental Workflow.
References
- 1. This compound | C16H19NO4 | CID 443689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chapter 3 Chemical and Biological Aspects of Narcissus Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Biological Investigation of Amaryllidaceae Alkaloid Extracts from the Bulbs of Pancratium trianthum Collected in the Senegalese Flora - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Pseudolycorine: A Technical Guide to its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pseudolycorine, a member of the Amaryllidaceae alkaloid family, has garnered significant interest within the scientific community for its pronounced anticancer activities. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound. It details the methodologies employed for its structural elucidation and presents available data in a structured format. Furthermore, this guide explores the current understanding of its mechanism of action, including its role in the inhibition of protein synthesis and induction of apoptosis, visualized through signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery and development.
Chemical Structure and Properties
This compound is a phenanthridine alkaloid isolated from various species of the Narcissus genus.[1][2] Its chemical formula is C₁₆H₁₉NO₄, and it has a molecular weight of 289.33 g/mol .[3]
Table 1: Chemical Identifiers and Properties of this compound
| Identifier | Value |
| IUPAC Name | (1S,14S,15S,16S)-5-methoxy-9-azatetracyclo[7.6.1.0²,⁷.0¹²,¹⁶]hexadeca-2,4,6,12-tetraene-4,14,15-triol[3] |
| CAS Number | 29429-03-6[3] |
| Molecular Formula | C₁₆H₁₉NO₄[3] |
| Molecular Weight | 289.33 g/mol [3] |
| SMILES | COC1=C(C=C2[C@@H]3--INVALID-LINK--CC2=C1)O">C@@HO)O[3] |
Stereochemistry
The absolute configuration of the stereocenters in this compound is crucial for its biological activity. The IUPAC name specifies the stereochemistry as (1S, 14S, 15S, 16S), highlighting the defined three-dimensional arrangement of its atoms.
Caption: 2D Chemical Structure of this compound.
Experimental Protocols for Structural Elucidation
The structural characterization of this compound involves a combination of chromatographic separation and spectroscopic analysis.
Isolation of this compound
A general procedure for the isolation of Amaryllidaceae alkaloids from plant material, such as the bulbs of Narcissus tazetta, is as follows:
-
Extraction: The air-dried and powdered plant material is extracted with a solvent such as methanol or ethanol at room temperature. This process is typically repeated multiple times to ensure complete extraction of the alkaloids.
-
Acid-Base Extraction: The crude extract is subjected to an acid-base extraction to separate the alkaloids from other plant constituents. The extract is acidified (e.g., with 2% H₂SO₄), and the acidic solution is then washed with a non-polar solvent (e.g., diethyl ether) to remove neutral and acidic compounds. The acidic aqueous layer is then basified (e.g., with NH₄OH) and extracted with a chlorinated solvent (e.g., chloroform or dichloromethane).
-
Chromatographic Separation: The resulting alkaloid-rich fraction is then subjected to various chromatographic techniques for the isolation of individual compounds. These techniques may include:
-
Column Chromatography: Often using silica gel or alumina as the stationary phase and a gradient of solvents (e.g., chloroform-methanol mixtures) as the mobile phase.
-
Preparative Thin-Layer Chromatography (TLC): For the final purification of the isolated compounds.
-
High-Performance Liquid Chromatography (HPLC): For high-resolution separation and purification.
-
Spectroscopic Analysis
The definitive structure of this compound is determined using a combination of spectroscopic methods.
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR data are essential.
-
Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).
-
Data Acquisition: ¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and correlations observed in the 2D spectra are used to piece together the molecular structure and assign all proton and carbon signals.
Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties in this compound-type Alkaloids
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 6.5 - 8.0 | 110 - 150 |
| Olefinic Protons | 5.5 - 6.5 | 120 - 140 |
| Protons adjacent to Oxygen | 3.5 - 4.5 | 60 - 80 |
| Protons adjacent to Nitrogen | 2.5 - 3.5 | 40 - 60 |
| Methoxy Group (OCH₃) | 3.8 - 4.0 | 55 - 60 |
Single-crystal X-ray diffraction provides the most definitive evidence for the three-dimensional structure and absolute stereochemistry of a molecule.
-
Crystallization: High-quality single crystals of this compound are grown, typically by slow evaporation of a solvent from a concentrated solution of the pure compound.
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected using a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates, bond lengths, and bond angles.
A publicly available Crystallographic Information File (CIF) for this compound was not identified during the literature search for this guide. Therefore, a table of specific crystallographic data cannot be presented.
Biological Activity and Signaling Pathways
This compound exhibits significant biological activity, most notably its potent anticancer effects.[2] Like other Amaryllidaceae alkaloids, its mechanism of action is believed to involve the inhibition of protein synthesis and the induction of apoptosis.[4][5]
Inhibition of Protein Synthesis
This compound has been shown to inhibit protein synthesis in eukaryotic cells.[4] This inhibition is a key contributor to its cytotoxic effects. The proposed mechanism involves the alkaloid binding to the ribosome, thereby interfering with the translation process.
Caption: Inhibition of Protein Synthesis by this compound.
Induction of Apoptosis
This compound has been observed to induce apoptosis, or programmed cell death, in cancer cell lines.[5] While the specific signaling cascade for this compound is still under investigation, the pathways initiated by the closely related alkaloid, lycorine, provide a likely model. This involves the activation of both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
Caption: Proposed Apoptotic Signaling Pathway of this compound.
Conclusion
This compound stands out as a promising natural product with significant potential for the development of novel anticancer therapeutics. This guide has provided a detailed overview of its chemical structure, stereochemistry, and the experimental methodologies used for its characterization. While there is a clear understanding of its core structure and biological activities, such as the inhibition of protein synthesis and induction of apoptosis, a notable gap exists in the public availability of detailed quantitative NMR and X-ray crystallographic data. Further research to delineate the specific molecular targets and signaling pathways of this compound will be crucial for its advancement as a clinical candidate. The information compiled herein aims to facilitate and inspire such future investigations in the fields of medicinal chemistry and oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound N-oxide, a new N-oxide from Narcissus tazetta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein synthesis inhibitor - Wikipedia [en.wikipedia.org]
- 4. Inhibitors of protein synthesis in eukarytic cells. Comparative effects of some amaryllidaceae alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Biosynthesis of Pseudolycorine in Amaryllidaceae: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the enzymatic cascade, regulatory mechanisms, and analytical methodologies central to the formation of the promising alkaloid, pseudolycorine.
Introduction
The Amaryllidaceae family of flowering plants is a rich reservoir of structurally diverse and biologically active alkaloids. Among these, this compound, a member of the lycorine-type subgroup, has garnered significant interest for its potential pharmacological applications. Understanding the intricate biosynthetic pathway of this compound is paramount for its sustainable production, derivatization, and the development of novel therapeutics. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, including the key enzymatic steps, regulatory networks, quantitative data, and detailed experimental protocols relevant to its study.
The this compound Biosynthesis Pathway
The biosynthesis of this compound is a specialized branch of the well-established Amaryllidaceae alkaloid pathway, originating from the aromatic amino acids L-phenylalanine and L-tyrosine. The pathway can be conceptually divided into three main stages: the formation of the common precursor norbelladine, the crucial oxidative coupling to form the lycorine skeleton, and the final tailoring steps leading to this compound.
Formation of the Norbelladine Backbone
The initial steps of the pathway converge on the synthesis of the central intermediate, norbelladine. This process involves enzymes from the general phenylpropanoid pathway and a key condensation reaction.
-
From L-Phenylalanine to 3,4-dihydroxybenzaldehyde (3,4-DHBA): L-phenylalanine is first converted to trans-cinnamic acid by phenylalanine ammonia-lyase (PAL) . A series of hydroxylation reactions catalyzed by cinnamate 4-hydroxylase (C4H) and p-coumarate 3-hydroxylase (C3H) leads to the formation of caffeic acid. The exact enzymatic steps from caffeic acid to 3,4-DHBA are not fully elucidated but are proposed to involve enzymes like 4-hydroxybenzaldehyde synthase (HBS) and ascorbate peroxidase (APX).
-
From L-Tyrosine to Tyramine: In a parallel branch, L-tyrosine is decarboxylated by tyrosine decarboxylase (TYDC) to yield tyramine.
-
Condensation to Norbelladine: The crucial condensation of tyramine and 3,4-DHBA to form a Schiff base intermediate, norcraugsodine, is catalyzed by norbelladine synthase (NBS) . This unstable intermediate is then reduced to norbelladine by noroxomaritidine/norcraugsodine reductase (NR) .[1]
Methylation and Oxidative Coupling
Norbelladine serves as a branch point for the synthesis of various Amaryllidaceae alkaloid skeletons. For the formation of the lycorine-type structure, a specific methylation and a regioselective oxidative coupling reaction are required.
-
O-Methylation: Norbelladine is methylated at the 4'-hydroxyl group by norbelladine 4'-O-methyltransferase (N4OMT) , utilizing S-adenosyl-L-methionine (SAM) as the methyl donor, to produce 4'-O-methylnorbelladine.[2] This step is a critical control point, directing the flux towards the majority of Amaryllidaceae alkaloids.
-
Ortho-para' Oxidative Coupling: The defining step for the lycorine skeleton is the intramolecular ortho-para' oxidative C-C coupling of 4'-O-methylnorbelladine. This reaction is catalyzed by a specific cytochrome P450 enzyme, likely a member of the CYP96T subfamily (e.g., CYP96T5) , in conjunction with a short-chain dehydrogenase/reductase (SDR) .[3][4] This cyclization results in the formation of the intermediate norpluviine.
Final Biosynthetic Steps to this compound
The final steps from norpluviine to this compound involve a series of hydroxylation and other modifications, though the specific enzymes for these transformations are yet to be fully characterized. The structure of this compound suggests at least one hydroxylation event.
Quantitative Data on this compound and Precursors
Quantitative analysis of this compound and its precursors is crucial for understanding pathway flux and for optimizing production in various systems. The available data is currently limited but provides valuable insights.
| Compound | Plant Species | Tissue | Concentration Range | Method of Analysis | Reference |
| This compound | Lycoris radiata | Bulb | 0.002 - 2 µg/mL | Capillary Electrophoresis with Electrochemiluminescence | |
| This compound | Narcissus jacetanus | Leaves | Present (relative quantification) | GC-MS | |
| This compound | Narcissus tazetta subsp. tazetta | Bulbs | Isolated | Not specified | [4] |
| Lycorine | Lycoris radiata | Bulbs | up to 1.43 mg/g DW | HPLC | [5] |
| Lycorine | Narcissus pseudonarcissus | Leaves | Present (relative quantification) | GC-MS | [6] |
| Galanthamine | Narcissus confusus | Leaves | 301 µ g/100 mg DW | GC-MS | [7] |
Enzyme Kinetic Data for Norbelladine 4'-O-methyltransferase (NpOMT) from Narcissus papyraceus
| Substrate | Km (µM) | Vmax (pkat/mg protein) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) | Reference |
| Norbelladine | 11.8 ± 1.5 | 1.88 ± 0.05 | 0.051 | 0.0043 | [2] |
| 3,4-DHBA | 108.7 ± 15.3 | 0.44 ± 0.02 | 0.012 | 0.0001 | [2] |
| Caffeic acid | 229.4 ± 29.8 | 0.52 ± 0.03 | 0.014 | 0.00006 | [2] |
Experimental Protocols
Extraction and Quantification of this compound by HPLC-UV
This protocol provides a general framework for the extraction and analysis of this compound from plant material. Optimization may be required depending on the specific plant matrix.
Materials:
-
Plant material (e.g., bulbs of Lycoris radiata)
-
Methanol (HPLC grade)
-
0.1% Trifluoroacetic acid (TFA) in water
-
Acetonitrile (HPLC grade)
-
This compound standard
-
Liquid nitrogen
-
Grinder or mortar and pestle
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Sample Preparation: Freeze the fresh plant material in liquid nitrogen and grind to a fine powder. Lyophilize the powder to determine the dry weight.
-
Extraction: Accurately weigh approximately 100 mg of the dried powder into a centrifuge tube. Add 10 mL of methanol.
-
Ultrasonic-Assisted Extraction: Place the tube in an ultrasonic bath for 30 minutes.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-90% B; 30-35 min, 90% B; 35-40 min, 90-10% B; 40-45 min, 10% B. The gradient should be optimized for the specific column and sample.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 290 nm
-
Injection Volume: 20 µL
-
-
Quantification: Prepare a calibration curve using a series of known concentrations of the this compound standard. Compare the peak area of this compound in the sample chromatogram to the calibration curve to determine its concentration.
Heterologous Expression and Assay of Norbelladine 4'-O-methyltransferase (N4OMT)
This protocol describes the expression of N4OMT in E. coli and a subsequent in vitro activity assay.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector with N4OMT cDNA (e.g., pET vector)
-
LB medium and appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT)
-
Lysozyme
-
DNase I
-
Ni-NTA affinity chromatography column
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.5)
-
Norbelladine (substrate)
-
S-adenosyl-L-methionine (SAM) (methyl donor)
-
LC-MS system
Procedure:
-
Protein Expression: Transform the expression vector into E. coli. Grow a culture in LB medium with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow the culture at a lower temperature (e.g., 18°C) overnight.
-
Protein Purification: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication after treatment with lysozyme and DNase I. Centrifuge to pellet cell debris. Purify the His-tagged N4OMT from the supernatant using a Ni-NTA affinity column according to the manufacturer's instructions.
-
Enzyme Assay:
-
Prepare a reaction mixture containing:
-
100 mM Tris-HCl, pH 7.5
-
100 µM Norbelladine
-
200 µM SAM
-
5-10 µg of purified N4OMT enzyme
-
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by adding an equal volume of methanol.
-
Centrifuge to pellet any precipitated protein.
-
-
Product Analysis: Analyze the supernatant by LC-MS to detect the formation of 4'-O-methylnorbelladine (m/z increase of 14 compared to norbelladine).
Signaling Pathways and Regulation
The biosynthesis of this compound, as with other specialized metabolites, is tightly regulated by a complex network of signaling pathways that respond to both developmental cues and environmental stimuli.
Jasmonate Signaling
Jasmonates (JAs), particularly methyl jasmonate (MeJA), are well-known elicitors of secondary metabolism in plants. In Amaryllidaceae, MeJA treatment has been shown to induce the expression of key biosynthetic genes and lead to the accumulation of alkaloids, including those of the lycorine-type.[8][9] The signaling cascade involves the degradation of JAZ repressor proteins, which allows for the activation of transcription factors such as MYC2 .[10] LaMYC2 from Lycoris aurea has been identified as a positive regulator of lycorine biosynthesis.[8]
Light Signaling
Light is a crucial environmental factor that influences the biosynthesis of many plant secondary metabolites.[11] In the context of Amaryllidaceae alkaloids, light has been shown to modulate the expression of biosynthetic genes.[12] The general phenylpropanoid pathway, which provides the 3,4-DHBA precursor, is known to be regulated by light-responsive transcription factors that bind to specific cis-acting elements in the promoters of genes like PAL and C4H.[13] While the specific light-responsive elements and transcription factors directly controlling the later steps of this compound biosynthesis are yet to be fully elucidated, it is likely that light plays a significant role in coordinating the overall pathway activity.
Visualizations
Caption: The biosynthetic pathway of this compound in Amaryllidaceae.
Caption: Experimental workflow for N4OMT heterologous expression and assay.
Caption: Jasmonate signaling pathway regulating lycorine-type alkaloid biosynthesis.
Conclusion
The biosynthesis of this compound represents a fascinating example of the complex chemical machinery within the Amaryllidaceae family. While the core pathway has been largely elucidated, significant research opportunities remain in identifying and characterizing the enzymes responsible for the final tailoring steps and in unraveling the intricate regulatory networks that control pathway flux. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore this promising alkaloid, with the ultimate goal of harnessing its therapeutic potential. Continued research in this area, leveraging modern tools of synthetic biology and metabolic engineering, holds the key to unlocking the full potential of this compound and other valuable Amaryllidaceae alkaloids.
References
- 1. Characterization of norbelladine synthase and noroxomaritidine/norcraugsodine reductase reveals a novel catalytic route for the biosynthesis of Amaryllidaceae alkaloids including the Alzheimer's drug galanthamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of norbelladine synthase and noroxomaritidine/norcraugsodine reductase reveals a novel catalytic route for the biosynthesis of Amaryllidaceae alkaloids including the Alzheimer’s drug galanthamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. MYC2 Differentially Modulates Diverse Jasmonate-Dependent Functions in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Characterization of norbelladine synthase and noroxomaritidine/norcraugsodine reductase reveals a novel catalytic route for the biosynthesis of Amaryllidaceae alkaloids including the Alzheimer’s drug galanthamine [frontiersin.org]
- 9. Cloning and characterization of norbelladine synthase catalyzing the first committed reaction in Amaryllidaceae alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of MYC2 Transcription Factors in Plant Secondary Metabolism and Stress Response Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. High Resolution Rp-Hplc Method for The Determination of Nevirapine and Associated Impurities. – Oriental Journal of Chemistry [orientjchem.org]
- 13. Light-inducible and constitutively expressed DNA-binding proteins recognizing a plant promoter element with functional relevance in light responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antitumor Potential of Pseudolycorine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pseudolycorine, a natural Amaryllidaceae alkaloid, has emerged as a compound of interest in oncology research due to its demonstrated cytotoxic and growth-inhibitory effects against a range of cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound's antitumor properties, with a focus on its mechanism of action, in vitro efficacy, and the experimental methodologies used for its evaluation. While in vivo data and detailed signaling pathways for this compound are still under active investigation, this document compiles the available information and draws parallels with its closely related and more extensively studied analog, Lycorine, to provide a holistic perspective for future research and drug development endeavors.
Introduction
The Amaryllidaceae family of plants has long been a source of structurally diverse and biologically active alkaloids. Among these, this compound has garnered attention for its potential as an anticancer agent. Structurally similar to Lycorine, this compound exhibits significant growth-inhibitory activity against various cancer cell types, including those resistant to pro-apoptotic stimuli. This guide aims to consolidate the existing scientific knowledge on this compound's antitumor properties, presenting quantitative data, experimental protocols, and mechanistic insights to aid researchers in this field.
In Vitro Antitumor Activity of this compound
This compound has demonstrated potent growth-inhibitory effects across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined in numerous studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Non-small cell lung cancer | 7.4 | [1] |
| OE21 | Esophageal cancer | 7.9 | [1] |
| Hs683 | Glioma | 7.9 | [1] |
| U373 | Glioblastoma | 7.8 | [1] |
| B16F10 | Melanoma | 7.5 | [1] |
| Jurkat | Leukemia | Induces apoptosis at µM level | [2][3] |
Mechanism of Action
The precise molecular mechanisms underlying this compound's antitumor activity are not yet fully elucidated. However, studies on this compound and its structural analog Lycorine suggest a multi-faceted mechanism that includes the induction of apoptosis and potential interference with the cell cycle.
Induction of Apoptosis
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. In Jurkat leukemia cells, treatment with this compound leads to characteristic apoptotic nuclear morphology.[2][3] While the specific signaling cascades for this compound-induced apoptosis are under investigation, insights can be drawn from the well-documented apoptotic pathways triggered by Lycorine.
Lycorine is known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4] Key events in these pathways include the downregulation of anti-apoptotic proteins like Bcl-2, the upregulation of pro-apoptotic proteins such as Bax, the release of cytochrome c from mitochondria, and the activation of caspases.[4][5]
Cell Cycle Arrest
While direct evidence for this compound's effect on the cell cycle is limited, studies on Lycorine suggest that it can induce cell cycle arrest, primarily at the G0/G1 and G2/M phases, in various cancer cell lines.[5][6] This arrest is often associated with the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[5] The upregulation of the CDK inhibitor p21 appears to be a crucial event in Lycorine-induced cell cycle arrest.[4]
In Vivo Antitumor Activity
Currently, there is a notable lack of publicly available in vivo efficacy data specifically for this compound. However, the extensive in vivo research on Lycorine in various xenograft models provides a strong rationale for investigating this compound in similar preclinical settings. Lycorine has been shown to effectively inhibit tumor growth in xenograft models of melanoma, leukemia, and ovarian cancer.[4] These studies suggest that Amaryllidaceae alkaloids of this class can exert significant antitumor effects in a whole-animal context with acceptable toxicity profiles.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the antitumor properties of compounds like this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which is then solubilized, and the absorbance is measured.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity studies on the lycorine pharmacophore: A potent inducer of apoptosis in human leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lycorine: A prospective natural lead for anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis induced by lycorine in KM3 cells is associated with the G0/G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Unveiling the Antiviral Potential of Pseudolycorine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Published: November 19, 2025
Executive Summary
Pseudolycorine, an Amaryllidaceae alkaloid, has emerged as a compound of interest for its biological activities. While research into its antiviral spectrum is still in its nascent stages, preliminary data and the extensive antiviral profile of its close structural analog, lycorine, suggest that this compound warrants further investigation as a potential antiviral agent. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge on the antiviral activity of this compound. Due to the scarcity of direct evidence, this document extensively leverages the well-documented antiviral properties of lycorine to provide a predictive framework and guide future research on this compound. We present available quantitative data, detailed experimental protocols for antiviral and cytotoxicity testing, and visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is a naturally occurring Amaryllidaceae alkaloid found in plants of the Narcissus genus and other related species[1]. Structurally, it is a diastereomer of lycorine, another prominent Amaryllidaceae alkaloid with a broad range of documented biological activities, including potent antiviral effects[2]. The primary focus of research on this compound to date has been its cytotoxic and apoptotic effects on cancer cell lines[3]. However, its structural similarity to lycorine suggests a potential for a similar, though not identical, antiviral profile.
Antiviral Spectrum of this compound: Current State of Research
Direct research into the antiviral activity of this compound is limited. The available data is sparse and, in some cases, conflicting. One study identified (±)-2-epi-pseudolycorine but reported a lack of antiviral activity against SARS-CoV-2[4]. Conversely, another recent study highlighted that this compound exhibited high antiviral potency against SARS-CoV-2 with a half-maximal effective concentration (EC50) of 1.1 µM, although it also displayed cytotoxicity[5]. A broader review has categorized this compound as "moderately active" in the context of its biological activities, which could include antiviral effects[2].
Given the limited direct evidence, a significant portion of this guide will focus on the established antiviral spectrum of lycorine as a predictive model for this compound's potential.
Quantitative Data Summary
Antiviral Activity of this compound
The following table summarizes the currently available quantitative data on the antiviral activity of this compound.
| Virus | Cell Line | Assay Type | Endpoint | Value | Cytotoxicity (CC50) | Selectivity Index (SI) | Reference |
| SARS-CoV-2 | Vero | Not Specified | EC50 | 1.1 µM | ~5.17 µM | 4.7 | [5] |
| SARS-CoV-2 | Vero-E6 | High-content imaging | EC50 | >100 µM | >100 µM | - | [4] |
Note: The conflicting data for SARS-CoV-2 highlights the need for further research to clarify the antiviral potential of this compound.
Cytotoxicity of this compound
This compound has demonstrated growth-inhibitory activity against various cancer cell lines. This data is crucial for determining the therapeutic window for any potential antiviral applications.
| Cell Line | Cell Type | Endpoint | Value (µM) | Reference |
| A549 | Human Lung Carcinoma | IC50 | 7.4 | [6] |
| OE21 | Human Esophageal Squamous Cell Carcinoma | IC50 | 7.9 | [6] |
| Hs683 | Human Glioma | IC50 | 7.9 | [6] |
| U373 | Human Glioblastoma | IC50 | 7.8 | [6] |
| B16F10 | Murine Melanoma | IC50 | 7.5 | [6] |
| Jurkat | Human T-cell Leukemia | Apoptosis Induction | Concentration-dependent | [3] |
Antiviral Spectrum of Lycorine (for comparative analysis)
The extensive antiviral activity of lycorine is presented here to guide future research on this compound.
| Virus Family | Virus | Cell Line | EC50/IC50 (µM) | Reference |
| Coronaviridae | SARS-CoV | Vero | 1.021 ± 0.025 | [2] |
| SARS-CoV-2 | Vero | 0.878 ± 0.022 | [2] | |
| MERS-CoV | Vero | 2.123 ± 0.053 | [4] | |
| Flaviviridae | Zika Virus (ZIKV) | Vero | 0.22 | [7] |
| Dengue Virus (DENV) | Not Specified | Potent Inhibition | [7][8] | |
| West Nile Virus (WNV) | Not Specified | Potent Inhibition | [2] | |
| Yellow Fever Virus (YFV) | Not Specified | Potent Inhibition | [2] | |
| Picornaviridae | Enterovirus 71 (EV71) | Not Specified | Potent Inhibition | [7][9] |
| Poliovirus | HeLa | Potent Inhibition | [2] | |
| Orthomyxoviridae | Influenza A (H1N1, H3N2, H5N1) | MDCK, A549 | Potent Inhibition | [9][10][11] |
| Influenza B | MDCK | Potent Inhibition | [10][11] | |
| Retroviridae | HIV-1 | Not Specified | Moderate Activity | [2] |
| Herpesviridae | Herpes Simplex Virus 1 (HSV-1) | Not Specified | Moderate Activity | [2] |
| Togaviridae | Chikungunya Virus (CHIKV) | Vero | ~10 | [12] |
| Sindbis Virus (SINV) | Vero | Potent Inhibition | [12] | |
| Semliki Forest Virus (SFV) | Vero | Potent Inhibition | [12] | |
| Venezuelan Equine Encephalomyelitis Virus (VEEV) | Vero | Potent Inhibition | [12] |
Experimental Protocols
In Vitro Antiviral Activity Assay (General Protocol)
This protocol is a generalized procedure based on methodologies used for testing lycorine and other antiviral compounds.
Objective: To determine the half-maximal effective concentration (EC50) of this compound against a specific virus.
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (in DMSO)
-
Virus stock of known titer
-
96-well plates
-
MTT or CellTiter-Glo Luminescent Cell Viability Assay kit
-
qRT-PCR reagents
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 96-well plates at a density of 2 x 10^4 cells/well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium.
-
Infection and Treatment: Remove the culture medium from the cells and infect with the virus at a multiplicity of infection (MOI) of 0.01. After a 1-hour adsorption period, remove the virus inoculum and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Quantification of Viral Replication:
-
qRT-PCR: Extract viral RNA from the supernatant and quantify the viral copy number using qRT-PCR.
-
Plaque Assay: Perform a plaque reduction assay to determine the viral titer in the supernatant.
-
-
Cytotoxicity Assay: In a parallel plate with uninfected cells, add the same concentrations of this compound and measure cell viability using an MTT or CellTiter-Glo assay to determine the 50% cytotoxic concentration (CC50).
-
Data Analysis: Calculate the EC50 value from the dose-response curve of viral inhibition and the CC50 from the cytotoxicity data. The Selectivity Index (SI) is calculated as CC50/EC50.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of this compound that reduces cell viability by 50% (CC50).
Materials:
-
Target cell line (e.g., A549, Vero)
-
96-well plates
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the CC50 value.
Visualizations: Pathways and Workflows
Potential Mechanism of Action: Inhibition of Viral Replication
Based on the known mechanisms of the closely related alkaloid lycorine, this compound may interfere with viral replication at multiple stages. The following diagram illustrates a generalized viral life cycle and potential points of inhibition.
Caption: Generalized viral life cycle with potential inhibition points for this compound.
Experimental Workflow for Antiviral Screening
The following diagram outlines a typical workflow for the initial screening and evaluation of a compound's antiviral activity.
Caption: A standard workflow for the discovery and preclinical evaluation of antiviral compounds.
Structure-Activity Relationship (SAR) Insights
The structural differences between this compound and lycorine, particularly the stereochemistry at certain carbon atoms, are expected to influence their biological activity. SAR studies on lycorine have indicated that the hydroxyl groups at the C-1 and C-2 positions are crucial for its antiviral and cytotoxic effects[2]. The orientation of these hydroxyl groups in this compound will likely modulate its interaction with biological targets. The "moderately active" designation for this compound in some contexts suggests that while it may retain some of the biological properties of lycorine, its potency could be different[2]. Further SAR studies directly comparing this compound and its derivatives with lycorine are essential to delineate the structural features critical for antiviral activity.
Future Directions and Conclusion
Key future research directions should include:
-
Broad-Spectrum Screening: A systematic evaluation of this compound against a diverse panel of RNA and DNA viruses.
-
Clarification of Conflicting Data: Further studies to resolve the discrepancies in the reported anti-SARS-CoV-2 activity.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways through which this compound exerts any antiviral effects.
-
Structure-Activity Relationship Studies: Synthesis and evaluation of this compound derivatives to identify pharmacophores responsible for antiviral activity and to potentially separate antiviral effects from cytotoxicity.
-
In Vivo Efficacy and Toxicity Studies: Should in vitro studies yield promising results, evaluation in relevant animal models will be a critical next step.
References
- 1. Benzoindolizidine Alkaloids Tylophorine and Lycorine and Their Analogues with Antiviral, Anti-Inflammatory, and Anticancer Properties: Promises and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lycorine: A prospective natural lead for anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-SARS-CoV-2 Activity and Cytotoxicity of Amaryllidaceae Alkaloids from Hymenocallis littoralis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Potential Antiviral Action of Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antiviral activity of lycorine against Zika virus in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 11. Structure-activity studies on the lycorine pharmacophore: A potent inducer of apoptosis in human leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibody and T Cell Immune Responses to SARS-CoV-2 Peptides in COVID-19 Convalescent Patients - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Cytotoxic Effects of Pseudolycorine on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pseudolycorine, a natural Amaryllidaceae alkaloid, has demonstrated notable growth-inhibitory activity against various cancer cell lines. As a structural analog of Lycorine, it is emerging as a compound of interest in oncology research. This document provides a comprehensive technical overview of the cytotoxic effects of this compound, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing the underlying molecular pathways. The primary mechanism of action appears to be cytostatic at its IC50 concentrations, with apoptosis being induced at higher doses, a characteristic it shares with the closely related alkaloid, Lycorine. This guide serves as a resource for researchers investigating the therapeutic potential of this compound and other Amaryllidaceae alkaloids.
Quantitative Analysis of Cytotoxic Activity
This compound exhibits growth-inhibitory effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a standard measure of a compound's potency, have been determined through in vitro studies. These studies highlight that this compound's potency is comparable to that of Lycorine[1].
IC50 Values of this compound
The following table summarizes the reported IC50 values for this compound against several human and murine cancer cell lines after a 72-hour treatment period, as determined by the MTT colorimetric assay[2].
| Cell Line | Cancer Type | IC50 Value (µM) | Species | Resistance to Pro-apoptotic Stimuli |
| A549 | Non-small Cell Lung Carcinoma | 7.4 - 7.5 | Human | Resistant |
| OE21 | Esophageal Adenocarcinoma | 7.9 | Human | Resistant |
| U373 | Glioblastoma | 7.8 | Human | Resistant |
| Hs683 | Glioma | 7.9 | Human | Sensitive |
| B16F10 | Melanoma | 7.5 | Mouse | Sensitive |
Table 1: Summary of IC50 values for this compound against various cancer cell lines. Data sourced from MedChemExpress, citing studies on Amaryllidaceae alkaloids[2].
Mechanistic Insights into Anti-Cancer Effects
While research specifically detailing the molecular mechanisms of this compound is still developing, significant insights can be drawn from studies on its close structural analog, Lycorine. The primary anti-tumor effect of these alkaloids at their IC50 concentrations is believed to be cytostatic, inhibiting cancer cell proliferation without immediately inducing cell death[1][3]. However, at higher concentrations, these compounds are capable of inducing apoptosis[1][4].
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical mechanism for anti-cancer agents. For the related compound Lycorine, apoptosis is triggered through the intrinsic (mitochondrial) pathway[3][5][6]. This process involves the regulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade[5][6][7].
References
- 1. Lycorine, the Main Phenanthridine Amaryllidaceae Alkaloid, Exhibits Significant Anti-Tumor Activity in Cancer Cells that Display Resistance to Proapoptotic Stimuli: an Investigation of Structure-Activity Relationship and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lycorine: A prospective natural lead for anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lycorine hydrochloride induces reactive oxygen species-mediated apoptosis via the mitochondrial apoptotic pathway and the JNK signaling pathway in the oral squamous cell carcinoma HSC-3 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Apoptosis induced by lycorine in KM3 cells is associated with the G0/G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Pseudolycorine: A Technical Guide for Drug Development
An In-depth Analysis of Pseudolycorine's Therapeutic Potential Based on its Chemical Structure and Biological Activity
This compound, a member of the Amaryllidaceae alkaloid family, has emerged as a compound of significant interest for researchers in oncology and virology. Its unique chemical scaffold presents a promising foundation for the development of novel therapeutics. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its biological activities, the influence of structural modifications, and the underlying molecular mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this natural product.
Anticancer Activity of this compound and its Analogs
This compound has demonstrated notable growth-inhibitory activity against a range of human cancer cell lines. The following table summarizes the available quantitative data on the cytotoxic effects of this compound and related lycorine-type alkaloids.
| Compound | A549 (NSCLC) IC₅₀ (µM) | OE21 (Esophageal) IC₅₀ (µM) | Hs683 (Oligodendroglioma) IC₅₀ (µM) | U373 (Glioblastoma) IC₅₀ (µM) | B16F10 (Melanoma) IC₅₀ (µM) | Jurkat (T-cell leukemia) |
| This compound | 7.4[1] | 7.9[1] | 7.9[1] | 7.8[1] | 7.5[1] | Induces apoptosis[2][3] |
| Lycorine | Present | Present | Present | Present | Present | Induces apoptosis[2][3] |
| 1-O-acetyllycorine | Mildly active in inducing apoptosis[4] | |||||
| 2-O-acetyllycorine | Inactive | Inactive | Inactive | Inactive | Inactive | |
| 1,2-di-O-acetyllycorine | Inactive | Inactive | Inactive | Inactive | Inactive | Inactive in inducing apoptosis[4] |
| 2-epi-lycorine | Inactive | Inactive | Inactive | Inactive | Inactive | |
| Ungeremine | Active against some cell lines | Active against some cell lines | Active against some cell lines | Active against some cell lines | Active against some cell lines | |
| Amarbellisine | Similar potency to lycorine | Similar potency to lycorine | Similar potency to lycorine | Similar potency to lycorine | Similar potency to lycorine |
Key Structure-Activity Relationship Insights for Anticancer Activity:
-
The 1,2-Diol in Ring C is Crucial: The free hydroxyl groups at the C-1 and C-2 positions in the C-ring are essential for potent apoptosis-inducing activity. Both monosubstitution and disubstitution at these positions, for instance with acetyl groups, lead to a significant decrease or complete loss of activity.[4]
-
Stereochemistry of the C-Ring: The stereochemistry of the hydroxyl groups and the overall conformation of the C-ring are critical for anticancer activity.[5]
-
Open Dioxole Ring: this compound, which possesses an open dioxole A-ring, maintains good growth-inhibitory potency, suggesting that the intact dioxole ring, as seen in lycorine, is not an absolute requirement for anticancer effects.[5]
-
Modifications at C-1: Small substituents at the C-1 position, such as an acetyl group, are partially tolerated, resulting in mildly active compounds.[4]
Antiviral Activity of this compound Analogs
While data on the antiviral activity of this compound itself is limited, studies on its close analogs provide valuable insights into the SAR for this biological effect.
| Compound | SARS-CoV-2 (Vero E6 cells) EC₅₀ (µM) | SARS-CoV-2 (Vero E6 cells) CC₅₀ (µM) |
| (±)-2-epi-pseudolycorine | > 100 (inactive)[3] | > 100[3] |
| Lycorine | Potent activity reported, but with cytotoxicity in some assays.[3] | 1.2[3] |
| 2-epi-lycorine | 40-77 (weak inhibition)[3] | > 100[3] |
Key Structure-Activity Relationship Insights for Antiviral Activity:
-
Stereochemistry at C-2 is Critical: The lack of antiviral activity in (±)-2-epi-pseudolycorine, where the stereochemistry at the C-2 position is altered compared to lycorine, highlights the importance of this structural feature for antiviral effects.[3]
-
The C3-C4 Double Bond: For lycorine-type alkaloids, the double bond between C3 and C4 is considered crucial for antiviral activity.[6]
-
Free Hydroxyl Groups at C-1 and C-2: Similar to anticancer activity, the free hydroxyl groups at the C-1 and C-2 positions are important for the antiviral properties of lycorine-type alkaloids.[6]
Molecular Mechanisms of Action
Induction of Apoptosis in Cancer Cells
This compound is known to induce apoptosis in cancer cells, particularly in Jurkat T-cell leukemia cells.[2][3] While the precise signaling cascade for this compound is still under full investigation, the general mechanism for lycorine-type alkaloids involves the activation of the intrinsic apoptotic pathway. This pathway is characterized by the involvement of the Bcl-2 family of proteins and the subsequent activation of caspases.
Experimental Workflows
The following diagram illustrates a general workflow for assessing the anticancer activity of this compound and its derivatives.
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, Jurkat)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well microplates
-
This compound or its derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. For suspension cells like Jurkat, they can be directly seeded. For adherent cells like A549, allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: For adherent cells, carefully remove the medium and add 100 µL of solubilization solution to each well. For suspension cells, centrifuge the plate, remove the supernatant, and then add the solubilization solution.
-
Absorbance Measurement: Shake the plate gently to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
SARS-CoV-2 Antiviral Assay (CPE Inhibition)
This assay measures the ability of a compound to inhibit the cytopathic effect (CPE) induced by SARS-CoV-2 in susceptible cells.
Materials:
-
Vero E6 cells
-
Complete culture medium (e.g., DMEM with 2% FBS)
-
96-well microplates
-
SARS-CoV-2 viral stock
-
This compound or its derivatives dissolved in DMSO
-
Crystal Violet solution (0.5% in 20% methanol)
-
Formalin (10%)
Procedure:
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate and grow to 90-95% confluency.
-
Compound and Virus Addition: In a BSL-3 facility, remove the culture medium and add serial dilutions of the test compounds. Subsequently, infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI), typically 0.01. Include a virus control (cells with virus but no compound) and a cell control (cells with no virus or compound).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂ until CPE is evident in the virus control wells.
-
Cell Fixation and Staining: Fix the cells with 10% formalin for 30 minutes. Remove the formalin and stain the cells with Crystal Violet solution for 20 minutes.
-
Quantification: Gently wash the plate with water and allow it to dry. Solubilize the stain with methanol and measure the absorbance at 570 nm.
-
Data Analysis: The EC₅₀ value is calculated as the compound concentration that inhibits CPE by 50% compared to the virus control.
Apoptosis Detection by Hoechst Staining
This method is used to visualize apoptotic nuclei characterized by condensed and fragmented chromatin.
Materials:
-
Jurkat cells
-
Complete culture medium
-
This compound or its derivatives
-
Hoechst 33342 stain
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat Jurkat cells with the test compound at the desired concentration for a specified time (e.g., 72 hours). Include an untreated control.
-
Cell Harvesting and Staining: Harvest the cells by centrifugation. Resuspend the cell pellet in PBS and add Hoechst 33342 stain to a final concentration of 1 µg/mL. Incubate for 10-15 minutes at room temperature, protected from light.
-
Washing: Centrifuge the cells to remove the staining solution and resuspend the pellet in fresh PBS.
-
Visualization: Place a drop of the cell suspension on a microscope slide and cover with a coverslip. Observe the cells under a fluorescence microscope using a UV filter. Apoptotic cells will exhibit brightly stained, condensed, and/or fragmented nuclei, while normal cells will have uniformly stained, larger nuclei.
Conclusion and Future Directions
The structure-activity relationship of this compound reveals critical insights for the design of novel anticancer and antiviral agents. The integrity of the C-1 and C-2 hydroxyl groups in the C-ring is paramount for its biological activity, particularly for inducing apoptosis. The flexibility of the A-ring, as demonstrated by the activity of this compound, opens avenues for further chemical modifications to improve potency, selectivity, and pharmacokinetic properties.
Future research should focus on:
-
Synthesis of a broader range of this compound derivatives: Modifications on the aromatic ring and the nitrogen atom could yield compounds with improved activity and reduced toxicity.
-
Elucidation of the precise molecular targets: Identifying the specific proteins that this compound interacts with will enable a more rational approach to drug design.
-
In vivo efficacy studies: Promising derivatives should be advanced to animal models to evaluate their therapeutic potential in a physiological context.
By leveraging the knowledge of its structure-activity relationship, this compound and its analogs hold considerable promise for the development of the next generation of anticancer and antiviral therapies.
References
- 1. Structure-activity studies on the lycorine pharmacophore: A potent inducer of apoptosis in human leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lycorine and its derivatives for anticancer drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Lycorine Derivatives as Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lycorine, the Main Phenanthridine Amaryllidaceae Alkaloid, Exhibits Significant Anti-Tumor Activity in Cancer Cells that Display Resistance to Proapoptotic Stimuli: an Investigation of Structure-Activity Relationship and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lycorine: A prospective natural lead for anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Pseudolycorine and Lycorine: A Comparative Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudolycorine and lycorine are naturally occurring Amaryllidaceae alkaloids that have garnered significant interest in the scientific community for their potent biological activities, particularly their anticancer and antiviral properties. Both compounds share a common pyrrolophenanthridine core structure, yet subtle stereochemical and substituent differences lead to nuanced variations in their biological profiles. This technical guide provides an in-depth comparison of this compound and lycorine, focusing on their chemical structures, quantitative biological activities, associated signaling pathways, and the experimental methodologies used to elucidate their functions. All quantitative data is presented in structured tables for clear comparison, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Chemical Structures
Lycorine and this compound are stereoisomers, with the primary difference lying in the orientation of the hydroxyl groups on the C-ring of the phenanthridine skeleton. This seemingly minor structural variance can influence their interaction with biological targets and subsequent downstream signaling.
Quantitative Biological Activity
The cytotoxic and antiviral activities of this compound and lycorine have been evaluated in numerous studies. The following tables summarize the half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values for these compounds against various cancer cell lines and viruses, providing a direct comparison of their potency.
Table 1: Comparative in vitro Anticancer Activity of this compound and Lycorine
| Compound/Cell Line | A549 (NSCLC) | OE21 (Esophageal) | Hs683 (Glioma) | U373 (Glioblastoma) | B16F10 (Melanoma) |
| This compound IC50 (µM) | 7.4 | 7.9 | 7.9 | 7.8 | 7.5 |
| Lycorine IC50 (µM) | 4.3 | 5.1 | 6.7 | 7.6 | 6.3 |
| Reference | [Van Goietsenoven et al., 2010] | [Van Goietsenoven et al., 2010] | [Van Goietsenoven et al., 2010] | [Van Goietsenoven et al., 2010] | [Van Goietsenoven et al., 2010] |
Table 2: Comparative in vitro Antiviral Activity of this compound and Lycorine
| Compound/Virus | SARS-CoV-2 |
| This compound EC50 (µM) | >100 (inactive)[1] |
| Lycorine EC50 (µM) | 0.878[2] |
| Reference | [Ablan et al., 2022] |
Table 3: Immunomodulatory Activity of this compound Chloride
| Compound/Cell Type | Myeloid-Derived Suppressor Cells (MDSCs) |
| This compound Chloride IC50 (µM) | 6.18 (24h) |
| Reference | [Li et al., 2022] |
Signaling Pathways
Lycorine has been shown to modulate a variety of signaling pathways implicated in cancer cell proliferation, survival, and metastasis. While the specific signaling pathways affected by this compound are less extensively characterized, its observed biological activities, such as the induction of apoptosis and inhibition of myeloid-derived suppressor cell (MDSC) proliferation, suggest an overlap with and divergence from lycorine's mechanisms of action.
Figure 1: Overview of major signaling pathways modulated by Lycorine.
Figure 2: Known and inferred signaling effects of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for assessing the anticancer and immunomodulatory activities of this compound and lycorine.
In Vitro Anticancer Activity: MTT Assay
This protocol is adapted from the methodology used by Van Goietsenoven et al. (2010) to determine the IC50 values of this compound and lycorine against various cancer cell lines.
1. Cell Culture:
-
Human cancer cell lines (e.g., A549, OE21, Hs683, U373, B16F10) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cell Seeding:
-
Cells are harvested using trypsin-EDTA, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well.
-
Plates are incubated for 24 hours to allow for cell attachment.
3. Compound Treatment:
-
Stock solutions of this compound and lycorine are prepared in dimethyl sulfoxide (DMSO).
-
Serial dilutions of the compounds are made in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).
-
The culture medium in the wells is replaced with medium containing the different concentrations of the test compounds. A vehicle control (DMSO) is also included.
4. Incubation:
-
The plates are incubated for 48-72 hours.
5. MTT Assay:
-
20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
6. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle control.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Figure 3: Workflow for the in vitro MTT cytotoxicity assay.
Immunomodulatory Activity of this compound Chloride on MDSCs
This protocol is based on the methodology described by Li et al. (2022) to evaluate the effect of this compound chloride on the proliferation and differentiation of myeloid-derived suppressor cells (MDSCs).
1. MDSC Induction:
-
Bone marrow cells are isolated from the femurs and tibias of mice.
-
The cells are cultured in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, 40 ng/mL recombinant murine IL-6, and 40 ng/mL recombinant murine GM-CSF to induce MDSC differentiation.
2. Compound Treatment:
-
On day 3 of culture, the induced MDSCs are treated with various concentrations of this compound chloride (e.g., 0.67, 2, and 6 µM) or a positive control (e.g., solcitinib).
3. Proliferation and Differentiation Analysis (Flow Cytometry):
-
After 48 or 96 hours of treatment, the cells are harvested.
-
For proliferation analysis, cells can be stained with a proliferation dye (e.g., CFSE) prior to treatment, and the dilution of the dye is measured by flow cytometry.
-
For differentiation analysis, cells are stained with fluorescently labeled antibodies against MDSC surface markers, such as anti-CD11b and anti-Gr-1. The percentage of CD11b+Gr-1+ cells is quantified by flow cytometry.
4. Data Analysis:
-
The percentage of proliferating cells or the percentage of CD11b+Gr-1+ MDSCs is calculated for each treatment group and compared to the untreated control.
-
The IC50 value for the inhibition of MDSC proliferation can be determined.
Conclusion
This compound and lycorine represent a promising class of natural products with significant therapeutic potential. While lycorine has been more extensively studied, emerging research on this compound indicates that it possesses comparable, albeit sometimes less potent, biological activities. The subtle structural differences between these stereoisomers likely account for the observed variations in their potency and mechanisms of action.
This technical guide provides a comparative framework for understanding the key characteristics of this compound and lycorine. The presented quantitative data, signaling pathway diagrams, and detailed experimental protocols are intended to serve as a valuable resource for researchers in the fields of oncology, virology, and immunology, facilitating further investigation into the therapeutic applications of these fascinating alkaloids. Future research should focus on elucidating the specific molecular targets of this compound to better understand its mechanism of action and to guide the rational design of novel derivatives with improved efficacy and selectivity.
References
- 1. Lycorine, the Main Phenanthridine Amaryllidaceae Alkaloid, Exhibits Significant Anti-Tumor Activity in Cancer Cells that Display Resistance to Proapoptotic Stimuli: an Investigation of Structure-Activity Relationship and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
Natural Derivatives of Pseudolycorine: A Technical Guide to Their Core Biological Activities and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pseudolycorine, a prominent member of the Amaryllidaceae alkaloid family, has garnered significant attention for its diverse and potent biological activities. This technical guide provides an in-depth exploration of the natural derivatives of this compound, focusing on their anticancer and antiviral properties. We delve into the current understanding of their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key cellular pathways. This document aims to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel therapeutics derived from natural products.
Introduction
The Amaryllidaceae family of plants has long been a rich source of structurally unique and biologically active alkaloids. Among these, this compound and its natural derivatives have emerged as promising candidates for drug development, exhibiting significant cytotoxic effects against various cancer cell lines and inhibitory activity against a range of viruses. Structurally, this compound is a phenanthridine alkaloid, and its derivatives often feature modifications on the A, C, or D rings, which can significantly influence their biological profiles. This guide synthesizes the current scientific literature on these compounds, offering a technical overview of their therapeutic potential.
Natural Derivatives of this compound
Several natural derivatives of this compound have been isolated and characterized. These compounds, along with this compound itself, form a distinct chemical class with a range of biological activities.
-
This compound: The parent compound, known for its moderate to potent anticancer and antiviral activities.[1]
-
Amarbellisine: A closely related alkaloid that exhibits growth inhibitory potencies similar to lycorine.[1]
-
(-)-2-epi-Pseudolycorine and (+)-2-epi-Pseudolycorine: Epimers of this compound that have been investigated for their biological activities.
-
This compound N-oxide: A derivative with a modification on the nitrogen atom.
Quantitative Biological Activity
The cytotoxic and antiviral activities of this compound and its derivatives have been quantified in various studies. The following table summarizes the key in vitro data, providing a comparative overview of their potency.
| Compound | Cell Line | Assay Type | IC50 / CC50 (µM) | Biological Activity | Reference |
| This compound | A549 (Non-small cell lung cancer) | MTT Assay | 7.4 | Growth Inhibition | [2] |
| OE21 (Esophageal cancer) | MTT Assay | 7.9 | Growth Inhibition | [2] | |
| Hs683 (Glioblastoma) | MTT Assay | 7.9 | Growth Inhibition | [2] | |
| U373 (Glioblastoma) | MTT Assay | 7.8 | Growth Inhibition | [2] | |
| B16F10 (Melanoma) | MTT Assay | 7.5 | Growth Inhibition | [2] | |
| SK-MEL-28 (Melanoma) | MTT Assay | > 10 | Growth Inhibition | [2] | |
| Jurkat (T-cell leukemia) | Hoechst Stain | Not specified | Apoptosis Induction | [3] | |
| Amarbellisine | Various cancer cell lines | Not specified | Moderately active | Growth Inhibition | [1] |
| (-)-2-epi-Pseudolycorine | Vero-E6 | Antiviral Assay | Weak activity | Anti-SARS-CoV-2 | [4] |
| (+)-2-epi-Pseudolycorine | Vero-E6 | Antiviral Assay | Weak activity | Anti-SARS-CoV-2 | [4] |
Mechanisms of Action
Anticancer Activity: Induction of Apoptosis
This compound has been shown to induce apoptosis in cancer cells, a key mechanism for its anticancer effects.[3] While the precise signaling pathway for this compound is still under full investigation, it is hypothesized to share similarities with its parent compound, lycorine, which is a known inducer of the intrinsic mitochondrial apoptosis pathway.[1][5] This pathway involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c, which ultimately activates the caspase cascade.
Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.
Antiviral Activity
The antiviral mechanism of this compound and its derivatives is an area of active research. For many Amaryllidaceae alkaloids, including the closely related lycorine, the antiviral effect is attributed to the inhibition of viral replication and protein synthesis.[6][7] Lycorine has been shown to target the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.[8][9] It is plausible that this compound derivatives exert their antiviral effects through a similar mechanism, although further studies are needed for confirmation. Some derivatives have shown weak activity against SARS-CoV-2.[4]
Caption: Postulated antiviral mechanism of this compound derivatives.
Experimental Protocols
Isolation of this compound using pH-Zone-Refinement Centrifugal Partition Chromatography (CPC)
This protocol is adapted from a method developed for the separation of lycorine-type alkaloids.[10][11][12][13]
5.1.1. Principle
pH-zone-refinement CPC is a liquid-liquid chromatography technique that separates ionizable compounds based on their pKa values and hydrophobicity.[14] A retainer (a strong acid or base) is added to the stationary phase, and a displacer (a weaker base or acid) is added to the mobile phase. This creates sharp pH zones within the CPC column, leading to the elution of analytes as highly concentrated, rectangular peaks.
5.1.2. Materials and Reagents
-
Dried and powdered plant material (e.g., bulbs of Amaryllidaceae species)
-
Sulfuric acid (H₂SO₄), 1% solution
-
Sodium hydroxide (NaOH), 12 N solution
-
Ethyl acetate (EtOAc)
-
Methyl-tert-butyl ether (MtBE)
-
Acetonitrile (ACN)
-
Deionized water
-
Formic acid
-
Triethylamine (TEA)
-
Centrifugal Partition Chromatograph (CPC) system
-
Rotary evaporator
-
Freeze dryer
5.1.3. Workflow
Caption: Workflow for the isolation of this compound.
5.1.4. Detailed Procedure
-
Extraction: Macerate the powdered plant material in 1% H₂SO₄ overnight at room temperature.
-
Filtration and Centrifugation: Filter the suspension and centrifuge the filtrate to remove solid debris.
-
Basification: Adjust the pH of the acidic extract to 9-10 with 12 N NaOH.
-
Liquid-Liquid Extraction: Extract the aqueous solution multiple times with ethyl acetate.
-
Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate under reduced pressure to obtain the crude alkaloid extract.
-
CPC Solvent System Preparation: Prepare a biphasic solvent system of MtBE/ACN/Water (e.g., 4:1:5, v/v/v). Add a retainer (e.g., 6 mM formic acid) to the lower phase (stationary phase) and a displacer (e.g., 15 mM TEA) to the upper phase (mobile phase).
-
CPC Operation:
-
Fill the CPC column with the stationary phase.
-
Set the rotational speed (e.g., 1800 rpm).
-
Pump the mobile phase in descending mode at a specific flow rate (e.g., 12 mL/min).
-
Dissolve a known amount of the crude extract in the mobile phase and inject it into the system.
-
-
Fraction Collection: Collect the eluting fractions and monitor the separation using a UV detector (e.g., 280 nm).
-
Analysis and Purification: Analyze the collected fractions for the presence and purity of this compound using techniques such as GC-MS and HPLC. Pool the pure fractions and evaporate the solvent.
Cytotoxicity Assessment using MTT Assay
5.2.1. Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
5.2.2. Materials and Reagents
-
Cancer cell lines (e.g., A549, U373)
-
Complete cell culture medium (e.g., RPMI, MEM) supplemented with fetal bovine serum and antibiotics.
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
5.2.3. Procedure
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (and a vehicle control, e.g., DMSO) for a specific duration (e.g., 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Directions
The natural derivatives of this compound represent a promising class of compounds with significant potential for the development of novel anticancer and antiviral therapies. Their ability to induce apoptosis in cancer cells and potentially inhibit viral replication warrants further investigation. Future research should focus on elucidating the precise molecular targets and signaling pathways of these compounds to enable structure-activity relationship studies and the design of more potent and selective analogs. Furthermore, in vivo studies are crucial to evaluate their efficacy and safety profiles in preclinical models, paving the way for their potential clinical translation. This technical guide provides a solid foundation for researchers to build upon in their quest for new and effective therapeutic agents from natural sources.
References
- 1. Lycorine: A prospective natural lead for anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. vliz.be [vliz.be]
- 5. researchgate.net [researchgate.net]
- 6. Antiviral activity of lycorine against Zika virus in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzoindolizidine Alkaloids Tylophorine and Lycorine and Their Analogues with Antiviral, Anti-Inflammatory, and Anticancer Properties: Promises and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lycorine, a non-nucleoside RNA dependent RNA polymerase inhibitor, as potential treatment for emerging coronavirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lycorine Inhibits Influenza Virus Replication by Affecting Nascent Nucleoporin Nup93 Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isolation of Three Lycorine Type Alkaloids from Rhodolirium speciosum (Herb.) Ravenna Using pH-Zone-Refinement Centrifugal Partition Chromatography and Their Acetylcholinesterase Inhibitory Activities [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Isolation of Three Lycorine Type Alkaloids from Rhodolirium speciosum (Herb.) Ravenna Using pH-Zone-Refinement Centrifugal Partition Chromatography and Their Acetylcholinesterase Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Increasing separation efficiency by pH adjustment in Centrifugal Partition Chromatography - Rotachrom Technologies [rotachrom.com]
Methodological & Application
Application Notes and Protocols for the Extraction of Pseudolycorine from Lycoris radiata
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lycoris radiata, commonly known as the red spider lily, is a plant rich in Amaryllidaceae alkaloids, a class of compounds with a wide range of biological activities. Among these, pseudolycorine has garnered interest for its potential therapeutic applications, including its cytotoxic and antiviral properties.[1][2] These application notes provide detailed protocols for the extraction, purification, and quantification of this compound from the bulbs of Lycoris radiata. Additionally, we summarize its biological activities and known mechanisms of action to support further research and drug development endeavors.
Data Presentation: Quantitative Analysis of Alkaloids in Lycoris radiata
The concentration of this compound and other alkaloids in Lycoris radiata bulbs can vary depending on factors such as the plant's developmental stage and cultivation site.[3] The following tables summarize quantitative data from various studies.
Table 1: Cytotoxic Activity of this compound against Various Cancer Cell Lines.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| A549 | Non-small-cell lung carcinoma | 7.4 - 7.5 | [4] |
| OE21 | Esophageal adenocarcinoma | 7.9 | [4] |
| Hs683 | Oligodendroglioma | 7.9 | [4] |
| U373 | Glioblastoma | 7.8 | [4] |
| B16F10 | Melanoma | 7.5 | [4] |
| Jurkat | T-cell leukemia | Induces apoptosis at µM level | [5][6] |
| SiHa | Cervical cancer | Bioactive | [7] |
| KB | Epidermoid carcinoma | Bioactive | [7] |
Table 2: Alkaloid Content in Lycoris radiata Bulbs (mg/g Dry Weight).
| Alkaloid | Content Range (mg/g DW) | Citation |
| Total Alkaloids | 1.58 - 5.55 | [3] |
| Lycorine | up to 1.53 | [3] |
| Galanthine | 0.01 - 0.31 | [3] |
| Galanthamine | 0.01 - 0.31 | [3] |
| Lycoricidinol | 0.01 - 0.31 | [3] |
| Hippeastrine | 0.01 - 0.31 | [3] |
Experimental Protocols
Preparation of Plant Material
-
Harvesting: Collect fresh, mature bulbs of Lycoris radiata.
-
Cleaning: Thoroughly wash the bulbs to remove soil and other debris.
-
Slicing and Drying: Slice the bulbs into thin pieces to increase the surface area for drying. Lyophilize (freeze-dry) the sliced bulbs to a constant weight to preserve the integrity of the alkaloids.
-
Grinding: Grind the dried material into a fine powder using a manual or mechanical mill.
Extraction of Crude Alkaloids
Several methods can be employed for the extraction of alkaloids from Lycoris radiata. The choice of method may depend on the available equipment and the desired scale of extraction.
Method A: Acidic Aqueous Extraction [8]
-
Weigh 100 mg of the lyophilized L. radiata bulb powder and transfer it to a 2 mL Eppendorf tube.
-
Add 1 mL of a water/sulfuric acid solution (99:1, v/v).
-
Vortex the mixture thoroughly for 2 minutes.
-
Let the mixture stand at room temperature for 24 hours to ensure complete extraction.
-
Centrifuge the mixture to pellet the solid material.
-
Filter the supernatant through a 0.45 µm syringe filter before analysis.
Method B: Ethanolic Extraction
-
Macerate the dried and powdered L. radiata bulbs with 70% ethanol at room temperature.
-
Filter the extract to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude ethanolic extract.
Method C: Ultrasonic-Assisted Extraction (UAE) [8]
-
Suspend the powdered bulb material in a suitable solvent (e.g., dilute acid or ethanol).
-
Place the suspension in an ultrasonic bath.
-
Apply ultrasonic power for a specified time (e.g., 20 minutes) to enhance extraction efficiency.[8]
-
Filter the extract and proceed with purification.
Method D: Microwave-Assisted Extraction (MAE) [9]
-
Mix the powdered bulb material with a solvent. Ionic liquids, such as 1.5 mol/L 1-butyl-3-methylimidazolium chloride ([bmim]Cl), have been shown to be effective.[9]
-
Set the liquid-to-solid ratio (e.g., 15:1 mL/g).[9]
-
Heat the mixture in a microwave extractor at a controlled temperature (e.g., 80°C) for a short duration (e.g., 10 minutes).[9]
-
Filter the extract for further processing.
Purification of this compound
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract (from ethanolic, UAE, or MAE methods) in water.
-
Perform a liquid-liquid partition with chloroform to separate the alkaloid-rich fraction from non-alkaloidal components.
-
-
Column Chromatography:
-
Concentrate the alkaloid-rich fraction and subject it to column chromatography.
-
Use a suitable stationary phase, such as silica gel.
-
Elute with a gradient of solvents, typically a mixture of chloroform and methanol.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.
-
-
Further Purification (Optional):
-
Pool the fractions containing this compound and concentrate them.
-
For higher purity, a second chromatographic step using a different stationary phase or High-Performance Liquid Chromatography (HPLC) can be employed.
-
Quantification and Characterization
-
High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A typical solvent system is a gradient of 10 mM ammonium carbonate in water and acetonitrile.[3]
-
Detection: UV detection at a wavelength of 292 nm is suitable for alkaloid analysis.[8]
-
Quantification: The concentration of this compound can be determined by comparing the peak area with that of a certified reference standard.
-
-
Structural Characterization:
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation pattern of the isolated compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for the complete structural elucidation and confirmation of this compound.
-
Biological Activity and Mechanism of Action
This compound, an Amaryllidaceae alkaloid, has demonstrated notable anticancer and antiviral activities.[2][4]
Anticancer Activity:
This compound exhibits significant growth-inhibitory effects against a range of cancer cell lines, including those resistant to proapoptotic stimuli.[4][10] Its primary mechanism of action is believed to be the inhibition of protein synthesis, which leads to a cytostatic effect at its IC50 concentrations.[2][10] Studies on the closely related alkaloid, lycorine, suggest that these compounds can induce apoptosis, or programmed cell death, in cancer cells.[5][6] The anticancer effects of lycorine-type alkaloids are also associated with the modulation of several key signaling pathways that regulate cell growth, proliferation, and survival.[11]
Antiviral Activity:
Like other Amaryllidaceae alkaloids, this compound has shown potential as an antiviral agent. The antiviral mechanism of the parent compound, lycorine, involves the inhibition of viral replication.[12] This is achieved by targeting viral polymerases or interfering with the elongation of viral polyproteins during protein synthesis.[12] While the specific viral targets of this compound are not as extensively studied, its ability to inhibit protein synthesis is a likely contributor to its antiviral effects.
Visualizations
Caption: Workflow for this compound extraction and analysis.
Caption: Anticancer mechanisms of lycorine-type alkaloids.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | CAS:29429-03-6 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. asianpubs.org [asianpubs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity studies on the lycorine pharmacophore: A potent inducer of apoptosis in human leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound N-oxide, a new N-oxide from Narcissus tazetta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of this compound in the bulb of lycoris radiata by capillary electrophoresis combined with online electrochemiluminescence using ultrasonic-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lycorine, the Main Phenanthridine Amaryllidaceae Alkaloid, Exhibits Significant Anti-Tumor Activity in Cancer Cells that Display Resistance to Proapoptotic Stimuli: an Investigation of Structure-Activity Relationship and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lycorine: A prospective natural lead for anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antiviral activity of lycorine against Zika virus in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Total Synthesis of Pseudolycorine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of synthetic strategies and detailed protocols applicable to the total synthesis of Pseudolycorine, a member of the Amaryllidaceae alkaloid family. Due to the limited availability of a dedicated total synthesis for this compound in published literature, this guide adapts established and highly cited protocols from the syntheses of structurally related and more complex alkaloids, such as Pancratistatin and Narciclasine. The methodologies presented herein are selected for their efficiency, stereocontrol, and applicability to the this compound framework.
Introduction
This compound is a naturally occurring Amaryllidaceae alkaloid characterized by a tetracyclic phenanthridone core. Members of this family, including the well-studied Pancratistatin and Narciclasine, have garnered significant attention from the scientific community due to their potent biological activities, particularly their anticancer properties.[1][2] These compounds are known to induce apoptosis in cancer cells and are being investigated as potential therapeutic agents. The complex architecture and promising biological profile of these alkaloids make them compelling targets for total synthesis. A successful synthetic route not only provides access to the natural product for further biological evaluation but also opens avenues for the creation of analogues with potentially improved therapeutic properties.
This document outlines a plausible, multi-step total synthesis of this compound, drawing from established, peer-reviewed methodologies. Detailed experimental procedures for key transformations are provided to guide researchers in the practical execution of this synthesis.
Retrosynthetic Analysis and Strategy
The proposed synthesis of this compound is based on a convergent strategy, wherein the key phenanthridone core is assembled from simpler, readily available starting materials. The general approach involves the construction of the C ring with the correct stereochemistry, followed by the formation of the B ring lactam and annulation of the aromatic A ring. Methodologies from the highly-cited syntheses of Pancratistatin by Hudlicky, Trost, and Danishefsky serve as the primary inspiration for this synthetic plan.[1][3]
Quantitative Data Summary
The following tables summarize the expected yields for key reaction steps in the proposed total synthesis of this compound. These yields are based on analogous transformations reported in the syntheses of related Amaryllidaceae alkaloids.
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Reported Yield (%) | Reference |
| 1 | Chemoenzymatic Dihydroxylation | Bromobenzene | (1S,2S)-3-Bromocyclohexa-3,5-diene-1,2-diol | Pseudomonas putida UV4 | >95 | [1] |
| 2 | Acetonide Protection | (1S,2S)-3-Bromocyclohexa-3,5-diene-1,2-diol | Protected Diol | 2,2-Dimethoxypropane, p-TsOH | 90-95 | [1] |
| 3 | Heck Reaction | Protected Diol | Arylated Cyclohexene | Aryl Halide, Pd(OAc)₂, PPh₃, Et₃N | 75-85 | [2] |
| 4 | Epoxidation | Arylated Cyclohexene | Epoxide | m-CPBA | 80-90 | [4] |
| 5 | Azide Opening | Epoxide | Azido Alcohol | NaN₃, NH₄Cl | 85-95 | [3] |
| 6 | Staudinger Reduction / Amidation | Azido Alcohol | Lactam | PPh₃, H₂O; then heat | 70-80 | [1] |
| 7 | Final Deprotection and Functionalization | Protected Precursor | This compound | Acidic or basic hydrolysis | 80-90 | [2] |
Experimental Protocols
The following are detailed experimental protocols for key steps in the proposed total synthesis of this compound.
Step 1: Chemoenzymatic Dihydroxylation of Bromobenzene
This protocol is adapted from the Hudlicky synthesis of Pancratistatin.[1]
-
Culture Preparation: A culture of Pseudomonas putida UV4 is grown in a suitable broth medium until it reaches the late exponential phase.
-
Biotransformation: Bromobenzene (1.0 equiv) is added to the culture, and the mixture is incubated with shaking at 30 °C for 24-48 hours. The progress of the reaction is monitored by TLC or GC-MS.
-
Extraction: The culture broth is centrifuged to remove the cells. The supernatant is then saturated with NaCl and extracted with ethyl acetate (3 x 500 mL).
-
Purification: The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford (1S,2S)-3-bromocyclohexa-3,5-diene-1,2-diol as a white solid.
Step 3: Palladium-Catalyzed Heck Reaction
This protocol is adapted from the Trost synthesis of Pancratistatin.[3]
-
Reaction Setup: To a solution of the protected diol (1.0 equiv) and the appropriate aryl halide (1.2 equiv) in anhydrous acetonitrile (0.1 M) is added triethylamine (3.0 equiv), triphenylphosphine (0.2 equiv), and palladium(II) acetate (0.1 equiv).
-
Reaction Execution: The reaction mixture is degassed with argon for 15 minutes and then heated to 80 °C under an argon atmosphere for 12-24 hours. The reaction is monitored by TLC.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure.
-
Purification: The residue is dissolved in ethyl acetate and washed with saturated aqueous NaHCO₃ and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography on silica gel to yield the arylated cyclohexene.
Step 6: Staudinger Reduction and Intramolecular Amidation
This protocol is adapted from the Danishefsky synthesis of Pancratistatin.[1]
-
Staudinger Reaction: To a solution of the azido alcohol (1.0 equiv) in THF/H₂O (4:1, 0.1 M) is added triphenylphosphine (1.2 equiv). The mixture is stirred at room temperature for 6-12 hours until the azide is consumed (monitored by IR spectroscopy or TLC).
-
Amidation: The solvent is removed under reduced pressure, and the crude amino alcohol is dissolved in a high-boiling solvent such as toluene or xylene. The solution is heated to reflux for 12-24 hours to effect intramolecular amidation.
-
Purification: The reaction mixture is cooled to room temperature, and the solvent is removed in vacuo. The residue is purified by flash chromatography on silica gel to afford the lactam.
Visualizations
Proposed Synthetic Pathway for this compound
Caption: A plausible synthetic route to this compound.
Experimental Workflow for Chemoenzymatic Dihydroxylation
Caption: Workflow for the key chemoenzymatic step.
Biological Activity of Amaryllidaceae Alkaloids
Caption: Overview of the biological action of these alkaloids.
References
- 1. TOTAL SYNTHESES OF PANCRATISTATIN. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Total synthesis of the amaryllidaceae alkaloids, lycorine and zephyranthine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Note: Quantification of Pseudolycorine using HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudolycorine is a member of the Amaryllidaceae alkaloid family, a class of natural compounds known for their diverse and potent biological activities, including potential anticancer properties. As research into the therapeutic applications of this compound advances, the need for a robust and reliable analytical method for its quantification is paramount. This application note details a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the accurate determination of this compound in various sample matrices. The described protocol is based on established methods for related Amaryllidaceae alkaloids and is intended as a comprehensive starting point for method development and validation.
Principle
This method utilizes reversed-phase HPLC to separate this compound from other components in a sample mixture. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (C18 column) and a polar mobile phase. Quantification is performed by detecting the UV absorbance of this compound as it elutes from the column. The peak area of the analyte is proportional to its concentration in the sample. A maximum absorption wavelength of 232 nm has been noted for this compound and is recommended for sensitive detection[1].
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method. The following conditions are recommended as a starting point for method optimization.
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary Gradient Pump, Autosampler, Column Oven, UV/Vis or Diode Array Detector |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: Acetonitrile |
| Gradient | To be optimized. Start with a linear gradient from 10% B to 90% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 232 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 30 minutes (including equilibration) |
Method Validation Parameters (Hypothetical)
The following table summarizes the typical validation parameters that should be assessed for this method, in accordance with ICH guidelines. The values presented are hypothetical and should be determined experimentally.
| Parameter | Specification |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Precision (%RSD) | Intraday: < 2% Interday: < 3% |
| Accuracy (% Recovery) | 98 - 102% |
| Limit of Detection (LOD) | To be determined (typically S/N ratio of 3:1) |
| Limit of Quantification (LOQ) | To be determined (typically S/N ratio of 10:1) |
Protocol
Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or a suitable solvent in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation method will vary depending on the matrix (e.g., plant material, biological fluid, formulation). A general solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol may be necessary to remove interfering substances.
Example for Plant Material:
-
Homogenize the dried plant material to a fine powder.
-
Extract a known amount of the powder with a suitable solvent (e.g., methanol with 1% acetic acid) using sonication or maceration.
-
Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection.
Chromatographic Analysis
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
After each injection, monitor the chromatogram for the this compound peak at its expected retention time.
Data Analysis
-
Integrate the peak area of this compound in both the standard and sample chromatograms.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Experimental Workflow
Caption: Workflow for this compound Quantification by HPLC-UV.
Conclusion
The HPLC-UV method outlined in this application note provides a robust framework for the reliable quantification of this compound. The method is based on established principles of reversed-phase chromatography and offers a starting point for researchers in natural product chemistry, pharmacology, and drug development. Method optimization and validation are crucial steps to ensure the accuracy and precision of the results for a specific application.
References
Application Note: High-Throughput Analysis of Pseudolycorine in Plant Extracts Using LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Pseudolycorine, a bioactive Amaryllidaceae alkaloid, in plant extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis, suitable for researchers in natural product chemistry, pharmacology, and drug development. The method utilizes a reversed-phase chromatographic separation coupled with electrospray ionization (ESI) in positive mode and Multiple Reaction Monitoring (MRM) for selective and sensitive detection. This approach allows for the accurate quantification of this compound in complex plant matrices.
Introduction
This compound is a member of the lycorine-type alkaloids found in various species of the Amaryllidaceae family, such as Lycoris radiata. These alkaloids are known for their diverse and significant biological activities, including potential anticancer and antiviral properties. Accurate and reliable quantification of this compound in plant extracts is crucial for phytochemical studies, quality control of herbal medicines, and for exploring its therapeutic potential. LC-MS/MS offers superior selectivity and sensitivity compared to other analytical techniques, making it the ideal choice for analyzing target compounds in complex mixtures. This application note presents a validated method that can be readily implemented in a laboratory setting.
Experimental Protocols
Sample Preparation: Ultrasonic-Assisted Extraction
This protocol is adapted from methods for extracting Amaryllidaceae alkaloids from plant materials.
Materials:
-
Dried and powdered plant material (e.g., bulbs of Lycoris radiata)
-
Methanol (LC-MS grade)
-
Deionized water
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Accurately weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of 80% methanol in water to the tube.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant and transfer it to a clean tube.
-
Repeat the extraction process (steps 2-6) on the plant residue to ensure complete extraction.
-
Combine the supernatants from both extractions.
-
Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 1 mL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Filter the reconstituted solution through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following conditions are based on established methods for the analysis of related Amaryllidaceae alkaloids and are a strong starting point for method development for this compound.
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound:
This compound is an isomer of lycorine, and thus will have the same precursor ion. The product ions are based on the known fragmentation patterns of lycorine-type alkaloids.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) - Tentative |
| This compound | 288.1 | 227.1 | 209.1 | 20 - 35 |
Note: The optimal collision energy should be determined experimentally by infusing a standard solution of this compound.
Data Presentation
The following tables summarize the quantitative data for this compound based on a capillary electrophoresis method, as a direct LC-MS/MS quantitative validation for this compound was not available in the cited literature. For reference, typical validation parameters for a related alkaloid, lycorine, by LC-MS/MS are also provided.
Table 1: Quantitative Data for this compound by Capillary Electrophoresis with Online Electrochemiluminescence Detection [1]
| Parameter | Value |
| Linearity Range | 0.002 - 2 µg/mL |
| Correlation Coefficient (r²) | 0.9991 |
| Limit of Detection (LOD) | 0.46 ng/mL |
| Relative Standard Deviation (RSD) - Migration Time | 1.4% |
| Relative Standard Deviation (RSD) - Peak Area | 3.2% |
Table 2: Typical Validation Parameters for Lycorine by LC-MS/MS in a Biological Matrix (for reference)
| Parameter | Typical Value Range |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Quantification (LOQ) | 1 - 5 ng/mL |
| Precision (RSD%) | < 15% |
| Accuracy (%) | 85 - 115% |
| Recovery (%) | 80 - 120% |
| Matrix Effect (%) | 80 - 120% |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
References
Elucidating the Structure of Pseudolycorine using NMR Spectroscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the structural elucidation of Pseudolycorine, a moderately active Amaryllidaceae alkaloid with potential anticancer properties, using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols cover sample preparation, and one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) NMR experiments. All quantitative NMR data are summarized in structured tables for clarity. Additionally, a proposed signaling pathway for the pro-apoptotic activity of this compound and a general experimental workflow are visualized using Graphviz diagrams.
Introduction
This compound is a member of the phenanthridine class of Amaryllidaceae alkaloids, a large family of natural products known for their diverse biological activities.[1] The structural determination of these complex molecules is crucial for understanding their structure-activity relationships (SAR) and for guiding further drug development efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of natural products like this compound.[2][3] Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, it is possible to piece together the complete chemical structure, including stereochemistry. This note details the application of these NMR techniques for the structural characterization of this compound.
Data Presentation: NMR Spectral Data of this compound
The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound, typically recorded in deuterated chloroform (CDCl₃) at 400 MHz for ¹H and 100 MHz for ¹³C.
Table 1: ¹H NMR (400 MHz, CDCl₃) and ¹³C NMR (100 MHz, CDCl₃) Data for this compound
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH), Multiplicity (J in Hz) |
| 1 | 68.7 | 4.15, d (3.2) |
| 2 | 71.2 | 3.78, dd (3.2, 9.6) |
| 3 | 126.9 | 5.85, d (9.6) |
| 4 | 131.2 | - |
| 4a | 48.9 | 3.25, d (12.4) |
| 5 | - | - |
| 6 | 54.3 | 3.85, d (13.6); 3.20, d (13.6) |
| 7 | 128.4 | 6.85, s |
| 7a | 132.5 | - |
| 8 | 108.9 | 6.60, s |
| 9 | 147.2 | - |
| 10 | 147.8 | - |
| 10a | 111.8 | - |
| 11 | 29.5 | 2.65, m |
| 12 | 59.8 | 2.90, m; 2.25, m |
| OMe | 56.1 | 3.88, s |
Experimental Protocols
Sample Preparation for NMR Analysis
A standardized protocol for the preparation of alkaloid samples for NMR analysis is crucial for obtaining high-quality, reproducible data.
-
Isolation and Purification: Isolate this compound from its natural source (e.g., bulbs of Narcissus species) using standard chromatographic techniques (e.g., column chromatography, HPLC) to ensure high purity (>95%).
-
Sample Weighing and Dissolution: Accurately weigh approximately 5-10 mg of purified this compound. Dissolve the sample in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃ or MeOD) in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard: For quantitative NMR (qNMR), add a known amount of a suitable internal standard.
NMR Data Acquisition
The following are general parameters for acquiring 1D and 2D NMR spectra on a 400 MHz spectrometer. These parameters may need to be optimized based on the specific instrument and sample concentration.
-
Pulse Program: zg30
-
Number of Scans (ns): 16-64
-
Spectral Width (sw): 12-16 ppm
-
Acquisition Time (aq): 2-4 s
-
Relaxation Delay (d1): 1-2 s
-
Pulse Program: zgpg30
-
Number of Scans (ns): 1024-4096
-
Spectral Width (sw): 200-240 ppm
-
Acquisition Time (aq): 1-2 s
-
Relaxation Delay (d1): 2 s
-
Pulse Program: cosygpqf
-
Number of Scans (ns): 2-4 per increment
-
Increments (F1): 256-512
-
Spectral Width (F1 and F2): 12-16 ppm
-
Pulse Program: hsqcedetgpsisp2.3
-
Number of Scans (ns): 2-8 per increment
-
Increments (F1): 128-256
-
Spectral Width (F1): 160-200 ppm
-
Spectral Width (F2): 12-16 ppm
-
Pulse Program: hmbcgpndqf
-
Number of Scans (ns): 8-32 per increment
-
Increments (F1): 256-512
-
Spectral Width (F1): 200-240 ppm
-
Spectral Width (F2): 12-16 ppm
-
Long-range Coupling Delay (d6): Optimized for a J-coupling of 8 Hz.
Visualizations
Experimental Workflow for Structure Elucidation
The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound using NMR spectroscopy.
References
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Pseudolycorine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of pseudolycorine, an Amaryllidaceae alkaloid with demonstrated anticancer properties. The following sections outline the necessary reagents, step-by-step procedures for cytotoxicity determination, apoptosis analysis, and cell cycle profiling, as well as data interpretation guidelines.
Introduction
This compound is a naturally occurring alkaloid that has shown significant growth-inhibitory effects against various cancer cell lines. Its mechanism of action is primarily attributed to the induction of apoptosis and cell cycle arrest. These protocols are designed to provide a standardized method for evaluating the cytotoxic potential of this compound in a laboratory setting.
Data Presentation
The cytotoxic effects of this compound are typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound that inhibits 50% of cell growth or viability. The IC50 values for this compound can vary depending on the cell line and the duration of exposure.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| A549 | Non-small cell lung cancer | 72 | 7.4 | [1][2] |
| OE21 | Esophageal cancer | 72 | 7.9 | [2] |
| Hs683 | Glioma | 72 | 7.9 | [2] |
| U373 | Glioblastoma | 72 | 7.8 | [2] |
| B16F10 | Melanoma | 72 | 7.5 | [2] |
| SiHa | Cervical cancer | Not Specified | Active | [3] |
| KB | Epidermoid carcinoma | Not Specified | Active | [3] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[4]
Materials:
-
This compound stock solution (in DMSO)
-
Selected cancer cell lines (e.g., A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom plates
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[5]
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[6]
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.
-
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cells treated with this compound at the desired concentrations and for the desired time.
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., IC50 concentration) for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization (for adherent cells) and collect any floating cells from the medium.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[8]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[9]
-
Analyze the stained cells by flow cytometry within 1 hour.
-
FITC is detected in the FL1 channel and PI in the FL2 channel.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). This compound has been reported to induce cell cycle arrest, and this can be quantified by measuring the DNA content of the cells using propidium iodide staining followed by flow cytometry analysis.
Materials:
-
Cells treated with this compound.
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound as described for the apoptosis assay.
-
Harvest the cells and wash once with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.[11]
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer. The PI fluorescence is typically measured on a linear scale.
-
-
Data Analysis:
-
The DNA content histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
-
Quantify the percentage of cells in each phase using appropriate software. An increase in the percentage of cells in a particular phase after treatment with this compound indicates cell cycle arrest at that phase.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound N-oxide, a new N-oxide from Narcissus tazetta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. cyrusbio.com.tw [cyrusbio.com.tw]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
Application Notes and Protocols for Investigating the Mechanism of Pseudolycorine
These application notes provide detailed protocols for a suite of cell-based assays designed to elucidate the molecular mechanisms of Pseudolycorine, an Amaryllidaceae alkaloid with demonstrated anticancer activity.[1][2] The following sections are tailored for researchers, scientists, and drug development professionals, offering systematic approaches to evaluate the compound's effects on cell viability, apoptosis, cell cycle progression, and related signaling pathways.
Cell Viability and Cytotoxicity Assessment
Application Note: The initial step in characterizing the anticancer potential of this compound is to determine its effect on cell viability and establish a dose-response curve. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[3] It measures the metabolic activity of living cells, which is proportional to the number of viable cells.[3] This assay is crucial for determining the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.
Quantitative Data: In Vitro Growth Inhibitory Activity of this compound
The following table summarizes the reported IC50 values for this compound against various human cancer cell lines after 72 hours of treatment, as determined by the MTT assay.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Non-small-cell lung cancer | 7.4 | [1] |
| OE21 | Esophageal adenocarcinoma | 7.9 | [1] |
| Hs683 | Glioma | 7.9 | [1] |
| U373 | Glioblastoma | 7.8 | [1] |
| B16F10 | Melanoma | 7.5 | [1] |
Protocol 1: MTT Cell Viability Assay
Objective: To determine the IC50 of this compound in a selected cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Concentrations could range from 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound dose, typically <0.5%) and a no-cell blank control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the percentage of viability against the log of this compound concentration and use non-linear regression to determine the IC50 value.
Analysis of Apoptosis Induction
Application Note: A primary mechanism of many anticancer agents is the induction of apoptosis, or programmed cell death. Investigating whether this compound induces apoptosis is a critical step in understanding its mode of action.[2] This can be assessed through several assays, including morphological analysis (Hoechst staining), flow cytometry for Annexin V/Propidium Iodide (PI) staining, and Western blotting for key apoptotic proteins.[4][5] The closely related alkaloid Lycorine is a known inducer of apoptosis through both mitochondrial and death receptor pathways.[6]
Protocol 2.1: Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cells treated with this compound (at IC50 and 2x IC50 concentrations) for 24-48 hours.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture and treat cells with this compound as described in the MTT protocol. Include both adherent and floating cells in your collection.
-
Harvest cells by trypsinization and centrifugation (1,500 rpm for 5 minutes).
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 2.2: Western Blot Analysis of Apoptosis-Related Proteins
Objective: To investigate the effect of this compound on the expression levels of key proteins involved in the apoptotic cascade.
Materials:
-
Cells treated with this compound.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Protein Extraction: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., cleaved Caspase-3) overnight at 4°C, diluted in blocking buffer according to the manufacturer's instructions.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.[7]
Visualizing the Apoptotic Pathway
The following diagram illustrates the key events in the mitochondrial (intrinsic) pathway of apoptosis, which is a likely target of this compound.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Cell Cycle Analysis
Application Note: Many anticancer drugs exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[8] Flow cytometry using a DNA-staining dye like Propidium Iodide (PI) allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[9] Studies on Lycorine have shown it can induce cell cycle arrest at the G0/G1 or G2/M phase, depending on the cancer type.[6][10]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Objective: To determine if this compound induces cell cycle arrest and in which phase.
Materials:
-
Cells treated with this compound (at IC50 concentration) for 24-48 hours.
-
Cold 70% ethanol.
-
PBS.
-
PI/RNase Staining Buffer.
-
Flow cytometer.
Procedure:
-
Cell Preparation and Fixation: Culture and treat cells with this compound. Harvest approximately 1x10^6 cells.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer. The DNA content will be used to generate a histogram, from which the percentage of cells in G0/G1, S, and G2/M phases can be calculated using appropriate software.[11]
Assessment of Mitochondrial Integrity and Oxidative Stress
Application Note: The mitochondrion is a central player in the intrinsic apoptotic pathway.[12] A decrease in mitochondrial membrane potential (MMP) is an early hallmark of apoptosis.[13] This can be measured using fluorescent probes like JC-1.[14] Furthermore, the production of reactive oxygen species (ROS) can trigger mitochondrial damage and apoptosis.[15][16] The effect of this compound on ROS levels can be quantified using dyes like DCFH-DA.
Protocol 4.1: Mitochondrial Membrane Potential (MMP) Assay
Objective: To measure changes in MMP in response to this compound treatment.
Materials:
-
Cells treated with this compound.
-
JC-1 dye solution.
-
FCCP or CCCP (positive control for MMP depolarization).
-
Fluorescence microscope or flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in a suitable format (e.g., 6-well plate or 96-well black plate). Treat with this compound for a shorter duration (e.g., 6-12 hours) as MMP loss is an early event. Include a vehicle control and a positive control (e.g., 10 µM FCCP for 30 minutes).
-
JC-1 Staining: Remove the treatment medium and wash cells with PBS. Add JC-1 staining solution (typically 1-10 µg/mL in culture medium) to each well.
-
Incubate for 15-30 minutes at 37°C, 5% CO2.
-
Washing: Remove the staining solution and wash the cells twice with assay buffer or PBS.
-
Analysis:
-
Flow Cytometry: Analyze the fluorescence shift from red (J-aggregates in healthy mitochondria) to green (J-monomers in apoptotic cells with low MMP).
-
Fluorescence Microscopy: Visualize the change in fluorescence. Healthy cells will exhibit red mitochondrial staining, while apoptotic cells will show diffuse green fluorescence.[17]
-
Protocol 4.2: Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To quantify the generation of intracellular ROS after this compound treatment.
Materials:
-
Cells treated with this compound.
-
2',7'-dichlorofluorescin diacetate (DCFH-DA) probe.
-
H2O2 (positive control).
-
Flow cytometer or fluorescence plate reader.
Procedure:
-
Cell Treatment: Seed and treat cells with this compound for various time points (e.g., 1, 3, 6 hours).
-
Probe Loading: Remove the medium and wash the cells with serum-free medium.
-
Add DCFH-DA solution (typically 5-10 µM in serum-free medium) to the cells.
-
Incubate for 30 minutes at 37°C in the dark. DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.
-
Data Acquisition: Wash the cells to remove excess probe. Measure the fluorescence intensity using a flow cytometer (FITC channel) or a fluorescence plate reader.[15]
Experimental Workflow Overview
The following diagram outlines a logical workflow for investigating this compound's mechanism of action using the described cell-based assays.
Caption: A streamlined workflow for the mechanistic study of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-activity studies on the lycorine pharmacophore: A potent inducer of apoptosis in human leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lycorine, the Main Phenanthridine Amaryllidaceae Alkaloid, Exhibits Significant Anti-Tumor Activity in Cancer Cells that Display Resistance to Proapoptotic Stimuli: an Investigation of Structure-Activity Relationship and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biotech.illinois.edu [biotech.illinois.edu]
- 6. Lycorine: A prospective natural lead for anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lycorine induces cell-cycle arrest in the G0/G1 phase in K562 cells via HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Lycorine inhibits cell proliferation, migration and invasion, and primarily exerts in vitro cytostatic effects in human colorectal cancer via activating the ROS/p38 and AKT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Lycorine Induces Mitochondria-Dependent Apoptosis in Hepatoblastoma HepG2 Cells Through ROCK1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mitochondrial Membrane Potential Assay | Sartorius [sartorius.com]
- 14. Mitochondrial Membrane Potential Assay Kit (with JC-1) - Elabscience® [elabscience.com]
- 15. Lycorine Inhibits Hypertrophic Scar Formation by Inducing ROS-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Chemistry of Reactive Oxygen Species (ROS) Revisited: Outlining Their Role in Biological Macromolecules (DNA, Lipids and Proteins) and Induced Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Animal Models for In Vivo Testing of Pseudolycorine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudolycorine, an Amaryllidaceae alkaloid, has demonstrated promising therapeutic potential, particularly in the realms of anti-inflammatory and anticancer research. Structurally similar to its more extensively studied counterpart, lycorine, this compound exhibits comparable in vitro growth-inhibitory activities against various cancer cell lines.[1][2][3] However, detailed in vivo characterization is essential to validate its efficacy and safety profile for further drug development.
This document provides detailed application notes and experimental protocols for the in vivo testing of this compound in relevant animal models. Given the current landscape of published research, a protocol for an anti-inflammatory model is presented based on a direct study of this compound. In contrast, due to the limited availability of in vivo anticancer studies specifically for this compound, an adapted protocol based on extensive research on lycorine is proposed. This serves as a strategic starting point for researchers venturing into the in vivo evaluation of this compound's anticancer properties.
Data Presentation: Quantitative Summary
The following tables summarize the available quantitative data for this compound and comparative data for lycorine to aid in experimental design.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Non-small cell lung cancer | 7.4 | [3] |
| OE21 | Esophageal cancer | 7.9 | [3] |
| Hs683 | Oligodendroglioma | 7.9 | [3] |
| U373 | Glioblastoma | 7.8 | [3] |
| B16F10 | Melanoma | 7.5 | [3] |
Table 2: In Vivo Dosage and Administration of this compound and Lycorine
| Compound | Animal Model | Disease Model | Dosing Regimen | Route of Administration | Key Findings | Reference |
| This compound chloride | Female C57BL/6 mice | Experimental Autoimmune Encephalomyelitis (EAE) | 40 mg/kg/day for 21 days | Not specified | Alleviated EAE symptoms, inhibited inflammatory infiltration and demyelination | [4] |
| Lycorine | Mice | B16F10 melanoma brain grafts | 40 mg/kg, three times a week | Intravenous (i.v.) | Significant therapeutic benefit | [1] |
| Lycorine | Tumor-bearing mice | Various xenografts | 5 to 15 mg/kg/day | Not specified | No significant change in body weight, indicating low toxicity | [2] |
| Lycorine | SCID mice | Human promyelocytic leukemia (HL-60) xenograft | Not specified | Not specified | Effective anti-tumor activity | [5] |
| Lycorine | AG6 mice | Zika virus infection | 5 mg/kg and 10 mg/kg | Not specified | Increased survival and reduced viremia | [6] |
Signaling Pathways
The precise signaling pathways modulated by this compound are still under investigation. However, current research in a mouse model of multiple sclerosis suggests a role in modulating immune responses through the Th17 and myeloid-derived suppressor cell (MDSC) pathways.[4] Insights from the closely related alkaloid, lycorine, suggest potential involvement of pathways regulating apoptosis, cell cycle, and inflammation, such as the NF-κB and ROCK1/cofilin pathways, in the context of cancer.
Experimental Protocols
Anti-Inflammatory Model: Experimental Autoimmune Encephalomyelitis (EAE)
This protocol is based on the study by Li et al. (2022) and is suitable for evaluating the anti-inflammatory and neuroprotective effects of this compound.[4]
Objective: To assess the efficacy of this compound in a mouse model of multiple sclerosis.
Animal Model:
-
Species: Mouse
-
Strain: C57BL/6
-
Sex: Female
-
Age: 8-10 weeks
Materials:
-
This compound chloride (PLY)
-
Myelin oligodendrocyte glycoprotein 35-55 (MOG35-55) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Sterile PBS
-
Anesthesia (e.g., isoflurane)
-
Standard animal housing and husbandry equipment
Experimental Workflow:
Procedure:
-
EAE Induction:
-
On day 0, immunize mice subcutaneously with 200 µg of MOG35-55 peptide emulsified in CFA.
-
Administer 200 ng of PTX intraperitoneally (i.p.) on day 0 and day 2 post-immunization.
-
-
Treatment:
-
Randomly divide mice into treatment and control groups.
-
Administer this compound chloride (40 mg/kg/day) or vehicle control for 21 consecutive days, starting from the day of immunization. The route of administration should be consistent (e.g., oral gavage or i.p. injection).
-
-
Monitoring:
-
Monitor the mice daily for clinical signs of EAE and record their body weight.
-
Clinical scoring can be based on a standard scale (e.g., 0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: forelimb paralysis; 5: moribund).
-
-
Terminal Analysis:
-
At day 21, euthanize the mice and perfuse with PBS followed by 4% paraformaldehyde.
-
Collect spinal cords for histopathological and immunofluorescence analysis.
-
Histopathology: Embed spinal cord sections in paraffin and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and Luxol Fast Blue (LFB) to evaluate demyelination.
-
Immunofluorescence: Stain cryosections for markers of Th17 cells and MDSCs to investigate the cellular mechanisms of this compound.
-
Anticancer Model: Xenograft Tumor Model (Proposed/Adapted)
This proposed protocol is adapted from in vivo studies on lycorine and is intended as a starting point for evaluating the anticancer efficacy of this compound.[1][2][5] The specific cell line and mouse strain should be chosen based on the cancer type of interest.
Objective: To evaluate the anti-tumor activity of this compound in a mouse xenograft model.
Animal Model:
-
Species: Mouse
-
Strain: Immunocompromised (e.g., Nude mice, SCID mice)
-
Sex: Female or male (consistent within the study)
-
Age: 6-8 weeks
Materials:
-
This compound
-
Selected human cancer cell line (e.g., A549, B16F10)
-
Matrigel (optional, for subcutaneous injection)
-
Sterile PBS or appropriate vehicle
-
Anesthesia
-
Calipers for tumor measurement
-
Standard animal housing and husbandry equipment
Experimental Workflow:
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend cells in sterile PBS or media, optionally with Matrigel, at a concentration of 1-5 x 10^7 cells/mL.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Once tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
-
Treatment:
-
Based on lycorine studies, a starting dose range for this compound could be 5-40 mg/kg/day. Dose-finding studies are recommended.
-
Administer this compound or vehicle control via a consistent route (e.g., i.p., i.v., or oral gavage) for a predetermined period (e.g., 2-4 weeks).
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of toxicity.
-
-
Endpoint Analysis:
-
Euthanize the mice when tumors in the control group reach a predetermined size or at the end of the treatment period.
-
Excise the tumors and record their final weight.
-
Tumor tissue can be processed for further analysis, such as histology (to assess necrosis), immunohistochemistry (for proliferation and apoptosis markers like Ki-67 and cleaved caspase-3), and Western blotting (to investigate target signaling pathways).
-
Conclusion
The provided protocols offer a robust framework for the in vivo investigation of this compound's therapeutic potential. The EAE model provides a validated approach to explore its anti-inflammatory properties. For anticancer studies, the adapted xenograft model, based on extensive data from the closely related compound lycorine, serves as a logical and informed starting point. Researchers are encouraged to perform initial dose-finding and toxicity studies to optimize the protocols for their specific research questions. As more in vivo data on this compound becomes available, these protocols can be further refined to accelerate its development as a potential therapeutic agent.
References
- 1. Lycorine, the Main Phenanthridine Amaryllidaceae Alkaloid, Exhibits Significant Anti-Tumor Activity in Cancer Cells that Display Resistance to Proapoptotic Stimuli: an Investigation of Structure-Activity Relationship and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lycorine: A prospective natural lead for anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound chloride ameliorates Th17 cell-mediated central nervous system autoimmunity by restraining myeloid-derived suppressor cell expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment of lycorine on SCID mice model with human APL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral activity of lycorine against Zika virus in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Formulation of Pseudolycorine for Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation and preclinical evaluation of pseudolycorine, an Amaryllidaceae alkaloid with promising anticancer activity. The following protocols and data are intended to facilitate in vitro and in vivo studies to assess the therapeutic potential of this natural product.
Physicochemical Properties and Solubility
This compound is an alkaloid with a molecular weight of 289.33 g/mol . Its solubility is a critical factor in developing suitable formulations for preclinical testing.
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Aqueous Buffers (pH 7.4) | Estimated as low | Precise quantitative data is not readily available; empirical determination is strongly recommended. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing stock solutions for in vitro assays. |
| Ethanol | Soluble | Can be used as a co-solvent in formulations. |
| Chloroform | Soluble[1] | Useful for extraction and purification but not for in vivo formulations. |
| Dichloromethane | Soluble[1] | Primarily for laboratory use, not for administration to animals. |
| Ethyl Acetate | Soluble[1] | Used in extraction and chromatography. |
| Acetone | Soluble[1] | A volatile solvent, generally not used in final formulations for biological studies. |
To enhance the solubility of this compound, it is recommended to warm the solution to 37°C and use an ultrasonic bath.[1] Stock solutions in organic solvents can typically be stored at -20°C for several months.[1]
Formulation Protocols
The choice of formulation is dependent on the intended route of administration and the specific requirements of the preclinical study.
Protocol 1: Preparation of this compound for In Vitro Studies
Objective: To prepare a stock solution of this compound for use in cell-based assays.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a sufficient volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex the tube thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes at room temperature.
-
Visually inspect the solution to ensure complete dissolution.
-
For cell-based assays, dilute the stock solution to the desired final concentration in the appropriate cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
Protocol 2: Formulation for Oral Administration in Rodents
Objective: To prepare a suspension of this compound for oral gavage in mice or rats.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Methylcellulose in sterile water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Sterile gavage needles
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired dose and the number of animals.
-
Levigate the this compound powder with a small amount of the vehicle in a mortar to form a smooth paste.
-
Gradually add the remaining vehicle while continuously triturating to ensure a uniform suspension.
-
Alternatively, use a homogenizer to disperse the powder in the vehicle.
-
Continuously stir the suspension using a magnetic stirrer during dosing to maintain homogeneity.
-
Administer the suspension to the animals using an appropriate-sized gavage needle.
Protocol 3: Formulation for Intravenous Administration in Rodents
Objective: To prepare a solution of this compound for intravenous injection in mice or rats. Note: This protocol is hypothetical due to the lack of established aqueous solubility data and should be optimized based on empirical solubility and tolerability studies.
Materials:
-
This compound powder
-
Co-solvent system: e.g., 10% DMSO, 40% PEG 400, 50% Saline
-
Sterile, pyrogen-free vials
-
Sterile filters (0.22 µm)
-
Vortex mixer
-
Heated water bath (optional)
Procedure:
-
Dissolve the calculated amount of this compound in the required volume of DMSO.
-
Slowly add the PEG 400 while vortexing to maintain a clear solution.
-
Add the saline dropwise while continuously vortexing.
-
If precipitation occurs, gentle warming in a water bath (not exceeding 40°C) may aid in dissolution.
-
Once a clear solution is obtained, sterile-filter the formulation using a 0.22 µm filter into a sterile, pyrogen-free vial.
-
Visually inspect the final solution for any particulates before administration.
-
Administer the formulation via the tail vein at a slow and controlled rate.
Preclinical Evaluation Protocols
Protocol 4: In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., Jurkat, A549, HeLa)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add the cell viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Table 2: Reported In Vitro Cytotoxicity of this compound
| Cell Line | IC50 (µM) | Reference |
| A549 (Non-small cell lung cancer) | 7.4 | [2] |
| OE21 (Esophageal cancer) | 7.9 | [2] |
| Hs683 (Glioma) | 7.9 | [2] |
| U373 (Glioblastoma) | 7.8 | [2] |
| B16F10 (Melanoma) | 7.5 | [2] |
Protocol 5: Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of this compound in mice following intravenous or oral administration.
Materials:
-
This compound formulation (from Protocol 2 or 3)
-
Male or female mice (e.g., C57BL/6 or BALB/c)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Anesthetic (e.g., isoflurane)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Administer a single dose of the this compound formulation to the mice via the desired route (oral or intravenous).
-
At predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours), collect blood samples from a designated site (e.g., tail vein, retro-orbital sinus).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis.
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma.
-
Analyze the plasma samples and calculate the key pharmacokinetic parameters.
Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose (mg/kg) | 5 | 20 |
| Cmax (ng/mL) | Data to be determined | Data to be determined |
| Tmax (h) | Data to be determined | Data to be determined |
| AUC (ng*h/mL) | Data to be determined | Data to be determined |
| t1/2 (h) | Data to be determined | Data to be determined |
| Bioavailability (%) | N/A | Data to be determined |
Note: The above table provides a template for data presentation. Actual values must be determined experimentally.
Protocol 6: Acute Toxicity Study in Mice
Objective: To determine the maximum tolerated dose (MTD) or lethal dose 50 (LD50) of this compound in mice.
Materials:
-
This compound formulation
-
Male and female mice
-
Observation cages
-
Calibrated scale for body weight measurement
Procedure:
-
Divide the animals into groups and administer escalating single doses of the this compound formulation. Include a control group receiving the vehicle only.
-
Observe the animals for clinical signs of toxicity and mortality at regular intervals for up to 14 days.
-
Record daily body weights.
-
At the end of the study, perform a gross necropsy on all animals.
-
Determine the MTD (the highest dose that does not cause mortality or significant toxicity) or calculate the LD50 using appropriate statistical methods.
Signaling Pathways and Mechanism of Action
Based on studies of the closely related alkaloid lycorine, this compound is hypothesized to exert its anticancer effects through the induction of apoptosis and cell cycle arrest. The following diagrams illustrate the potential signaling pathways involved.
Caption: Proposed mitochondrial apoptosis pathway induced by this compound.
Caption: Hypothesized effect of this compound on G0/G1 cell cycle arrest.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a logical workflow for the preclinical assessment of this compound.
Caption: A stepwise workflow for the preclinical development of this compound.
References
- 1. Lycorine, the Main Phenanthridine Amaryllidaceae Alkaloid, Exhibits Significant Anti-Tumor Activity in Cancer Cells that Display Resistance to Proapoptotic Stimuli: an Investigation of Structure-Activity Relationship and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. debian - How do I add color to a graphviz graph node? - Unix & Linux Stack Exchange [unix.stackexchange.com]
Application Notes and Protocols for the Synthesis of Pseudolycorine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the synthesis of pseudolycorine derivatives, compounds of significant interest in drug discovery due to their potential therapeutic activities, particularly in oncology. The accompanying protocols offer detailed experimental procedures for the synthesis and characterization of these derivatives.
Introduction to this compound and its Derivatives
This compound is a naturally occurring Amaryllidaceae alkaloid, a class of compounds known for their diverse biological activities. While related to the more abundant alkaloid lycorine, this compound possesses a distinct structural feature—an allylic hydroxyl group at C-2 and a double bond between C-3 and C-4 in its tetracyclic core. This structural variance offers unique opportunities for chemical modification to generate novel derivatives with potentially enhanced potency and selectivity. The primary focus of derivatization is often the hydroxyl groups at the C-1 and C-2 positions, which can be modified through esterification, etherification, or substitution to explore the structure-activity relationship (SAR).
Synthetic Strategies
The synthesis of this compound derivatives can be approached through two main strategies:
-
Total Synthesis: This approach involves the construction of the this compound scaffold from simple starting materials. While offering the flexibility to introduce a wide range of modifications, total synthesis is often a lengthy and complex process.
-
Semi-synthesis: This more common approach utilizes a readily available natural product, such as lycorine, as a starting material. Through a series of chemical transformations, the lycorine scaffold can be converted to this compound, which is then further derivatized. This method is generally more efficient for generating a library of analogs for biological screening.
A key step in the semi-synthetic route from lycorine involves the selective manipulation of the hydroxyl groups and the introduction of the C3-C4 double bond characteristic of this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of representative this compound derivatives.
Protocol 1: Semi-synthesis of 1-O-Acetyllycorine (Lycorine Derivative)
This protocol describes the selective acetylation of the C-1 hydroxyl group of lycorine, a common precursor for this compound synthesis.
Materials:
-
Lycorine hydrochloride
-
Anhydrous pyridine
-
Acetic anhydride
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve lycorine hydrochloride in a minimal amount of methanol and neutralize with a suitable base to obtain free lycorine. Dry the free lycorine under vacuum.
-
Dissolve the dried lycorine in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 equivalents) to the cooled solution.
-
Stir the reaction mixture at 0 °C for 3 hours.
-
Dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 1-O-acetyllycorine.
Protocol 2: Synthesis of 2-Substituted Lycorine Derivatives via Epoxide Opening
This protocol details a general method for introducing diverse amine substituents at the C-2 position of the lycorine scaffold, which can be adapted for this compound derivatives. This involves the formation of an epoxide intermediate followed by nucleophilic opening.
Materials:
-
1-O-Acetyl-2-chlorolycorine (prepared from 1-O-acetyllycorine)
-
Sodium methoxide
-
Methanol
-
Various primary or secondary amines (e.g., piperidine, diethylamine, n-butylamine)
-
Silica gel for column chromatography
Procedure:
-
Prepare 1,2-α-epoxylycorine from 1-O-acetyl-2-chlorolycorine by treatment with sodium methoxide in methanol.
-
Dissolve the resulting 1,2-α-epoxylycorine in the desired amine (used as both reactant and solvent).
-
Heat the solution to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Remove the excess amine under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the corresponding 2-amino-lycorine derivative.[1]
Data Presentation
The following table summarizes the characterization data for a selection of synthesized lycorine derivatives, which serve as examples for the types of data that should be collected for novel this compound derivatives.
| Compound | Molecular Formula | ESI-MS (m/z) [M+H]⁺ | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) |
| 2-(Piperidin-1-yl)-lycorine | C₂₁H₂₆N₂O₃ | 355.2016 | 6.89 (s, 1H), 6.61 (s, 1H), 5.93 (d, J = 4.8 Hz, 2H), 5.47 (m, 1H), 4.73 (d, J = 2.0 Hz, 1H), 4.13 (d, J = 14.0 Hz, 1H), 3.52 (d, J = 14.0 Hz, 1H), 3.32–3.36 (m, 2H), 2.70–2.74 (m, 2H), 2.62–2.65 (m, 3H), 2.47–2.50 (m, 3H), 2.37 (m, 2H), 1.55–1.59 (m,4H), 1.45 (m, 2H) | 146.6, 146.3, 142.3, 130.4, 127.5, 117.8, 107.9, 104.8, 101.0, 69.1, 65.2, 60.7, 56.9, 53.7, 50.6, 44.4, 28.7, 26.6, 24.5 |
| 2-(Diethylamino)-lycorine | C₂₀H₂₆N₂O₃ | 343.2016 | 6.88 (s, 1H), 6.59 (s, 1H), 5.93 (d, J = 11.2 Hz, 2H), 5.45 (s, 1H), 4.83 (s, 1H), 4.13 (d, J = 14.0 Hz, 1H), 3.91 (s, 1H), 3.58 (d, J = 14.0 Hz, 1H), 3.36 (m, 1H), 2.80 (m, 5H), 2.67 (brs, 2H), 2.55–2.38 (m, 2H), 1.25 (t, J = 7.1 Hz, 6H) | 146.6, 146.3, 145.8, 129.7, 127.1, 113.0, 107.5, 105.5, 101.0, 66.8, 65.1, 60.6, 56.5, 53.4, 45.0, 43.9, 29.0, 12.3 |
| 2-(n-Butylamino)-lycorine | C₂₀H₂₆N₂O₃ | 343.2022 | 6.85 (s, 1H), 6.58 (s, 1H), 5.92 (d, J = 5.6 Hz, 2H), 5.48 (s, 1H), 4.50 (s, 1H), 4.13 (d, J = 14.4 Hz, 1H), 3.48 (d, J = 14.0 Hz, 1H), 3.33 (m, 1H), 3.24 (s, 1H), 2.74 (m, 3H), 2.60 (m, 3H), 2.32 (m, 1H), 1.44 (m, 2H), 1.34 (m, 2H), 0.92 (t, J = 7.2 Hz, 3H) | 146.5, 146.2, 141.5, 130.4, 128.0, 117.6, 107.7, 104.7, 100.9, 69.8, 61.6, 61.2, 57.2, 53.9, 48.3, 41.7, 32.6, 28.6, 20.4, 14.0 |
| 2-(Isopropylamino)-lycorine | C₁₉H₂₄N₂O₃ | 329.1860 | 6.85 (s, 1H), 6.57 (s, 1H), 5.91 (d, J = 5.2 Hz, 2H), 5.45 (s, 1H), 4.45 (s, 1H), 4.12 (d, J = 14.4 Hz, 1H), 3.48 (d, J = 14.0 Hz, 1H), 3.31 (m, 1H), 3.29 (s, 1H), 3.01 (m, 1H), 2.72 (d, J = 10.8 Hz, 1H), 2.60 (d, J = 10.8 Hz, 1H), 2.58 (m, 2H), 2.31 (m, 1H), 1.08 (s, 3H), 1.06 (s, 3H) | 145.5, 145.1, 139.9, 129.3, 127.1, 116.8, 106.6, 103.7, 99.9, 69.8, 60.1, 57.7, 56.2, 52.9, 46.4, 40.4, 27.6, 22.5, 22.2 |
Spectral data adapted from a study on lycorine derivatives.[1]
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates a general semi-synthetic workflow for generating this compound derivatives from lycorine.
Caption: A generalized workflow for the semi-synthesis of this compound derivatives.
Putative Signaling Pathway Inhibition
Based on studies of the parent compound lycorine, this compound derivatives are hypothesized to exert their anticancer effects through the inhibition of key signaling pathways involved in cell proliferation, survival, and metastasis. The following diagram illustrates the potential inhibition of the JAK/STAT and Src/FAK signaling pathways.
Caption: Putative inhibition of JAK/STAT and Src/FAK pathways by this compound derivatives.
References
Application Notes and Protocols for High-Throughput Screening of Pseudolycorine Bioactivity
Introduction
Pseudolycorine is a naturally occurring Amaryllidaceae alkaloid, a structural analog of lycorine, that has garnered interest for its potential therapeutic properties. Like its parent compound, this compound has demonstrated notable biological activities, particularly in the realm of oncology.[1][2] It exhibits cytostatic effects by inhibiting the proliferation and migration of cancer cells, including those resistant to apoptosis.[1][3] This makes it a compelling candidate for further investigation and drug development. High-throughput screening (HTS) provides a robust framework for rapidly assessing the bioactivity of compounds like this compound against a multitude of cellular and molecular targets, accelerating the discovery of novel therapeutic applications.
These application notes provide detailed protocols for HTS assays to evaluate the anticancer, antiviral, and anti-inflammatory activities of this compound. They are intended for researchers, scientists, and drug development professionals engaged in natural product screening and drug discovery.
Data Presentation: Bioactivity of this compound
The following table summarizes the quantitative data on the growth-inhibitory activity of this compound against various cancer cell lines.
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| A549 | Non-small Cell Lung Cancer | 7.4 | [2] |
| OE21 | Esophageal Adenocarcinoma | 7.9 | [2] |
| Hs683 | Anaplastic Oligodendroglioma | 7.9 | [2] |
| U373 | Glioblastoma | 7.8 | [2] |
| B16F10 | Melanoma | 7.5 | [2] |
Note: In contrast to its anticancer activity, some studies have reported that diastereomers of this compound, such as (±)-2-epi-pseudolycorine, lack significant antiviral activity against certain viruses like SARS-CoV-2.[4]
Experimental Workflows and Logical Relationships
A generalized workflow for a high-throughput screening campaign is essential for systematic drug discovery. The process begins with assay development and validation, followed by the primary screen of a compound library, and concludes with secondary assays to confirm hits and elucidate mechanisms of action.
Caption: General workflow for a high-throughput screening (HTS) campaign.
Experimental Protocols
Protocol 1: High-Throughput Screening for Anticancer Activity (Cell Viability Assay)
This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to screen for the cytostatic or cytotoxic effects of this compound on cancer cell lines.
1. Materials and Reagents:
-
Cancer cell lines (e.g., A549, U373)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Sterile 96-well flat-bottom plates
-
Multi-channel pipette, microplate reader
2. Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete growth medium into a 96-well plate.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in growth medium from the stock solution. A typical screening concentration is 10 µM.
-
Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., doxorubicin) wells.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds or controls.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully aspirate the medium from all wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes on an orbital shaker.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control. For dose-response analysis, plot viability against compound concentration to determine the IC50 value.
-
Protocol 2: High-Throughput Screening for Antiviral Activity (CPE Inhibition Assay)
This protocol is designed to screen for compounds that inhibit the virus-induced cytopathic effect (CPE). It is suitable for viruses that cause visible damage to host cells (e.g., Coronaviruses, Influenza).[5][6]
1. Materials and Reagents:
-
Host cell line susceptible to the virus (e.g., Vero E6 for SARS-CoV-2)
-
Virus stock with a known titer
-
Infection medium (e.g., DMEM with 2% FBS)
-
This compound stock solution
-
Cell viability reagent (e.g., CellTiter-Glo® or MTS)
-
Sterile 96-well or 384-well plates
2. Procedure:
-
Cell Seeding:
-
Seed host cells into 96-well plates at a density that forms a confluent monolayer after 24 hours.
-
Incubate at 37°C, 5% CO₂.
-
-
Compound Addition and Infection:
-
Prepare dilutions of this compound in infection medium.
-
Add the diluted compound to the wells.
-
Infect the cells with the virus at a pre-determined Multiplicity of Infection (MOI), typically between 0.01 and 0.1.
-
Include uninfected cells (negative control) and virus-infected cells with no compound (positive control for CPE).
-
-
Incubation:
-
Incubate the plates for a period sufficient to observe significant CPE in the positive control wells (typically 48-96 hours).
-
-
Quantification of Cell Viability:
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of CPE inhibition for each compound concentration compared to the controls.
-
Determine the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) to calculate the selectivity index (SI = CC50/EC50).
-
Protocol 3: High-Throughput Screening for Anti-inflammatory Activity (Nitric Oxide Assay)
This protocol measures the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells, a key indicator of an anti-inflammatory response.[1][7]
1. Materials and Reagents:
-
RAW 264.7 murine macrophage cell line
-
Complete growth medium
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution
-
Griess Reagent System
-
Sterile 96-well plates
2. Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells at a density of 5 x 10⁴ cells/well in a 96-well plate.
-
Incubate overnight to allow for adherence.
-
-
Compound Pre-treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.
-
Include wells with cells only (negative control) and cells with LPS only (positive control).
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Nitrite Measurement:
-
After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (Part II of Griess Reagent) to each well and incubate for another 10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using sodium nitrite.
-
Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition relative to the LPS-only control.
-
Key Signaling Pathways
The precise molecular targets of this compound are still under investigation. However, based on its structural similarity and shared bioactivities with lycorine, it is hypothesized to modulate similar signaling pathways involved in cell proliferation, inflammation, and migration.
NF-κB Signaling Pathway (Anti-inflammatory)
Lycorine is known to exert anti-inflammatory effects by inhibiting the NF-κB pathway.[1][8] It may prevent the degradation of IκBα, thereby sequestering the p65 subunit in the cytoplasm and blocking its translocation to the nucleus where it would otherwise activate pro-inflammatory gene transcription.
Caption: Putative inhibition of the NF-κB pathway by this compound.
PI3K/Akt and MEK/ERK Pathways (Anticancer)
The PI3K/Akt/mTOR and MEK/ERK pathways are central to cell survival, proliferation, and growth. Lycorine has been shown to suppress the PI3K/Akt pathway in certain cancer cells.[1] this compound's cytostatic effects may be partially mediated through the downregulation of these pro-survival signals.
Caption: Putative inhibition of cell proliferation pathways by this compound.
References
- 1. Lycorine: A prospective natural lead for anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lycorine, the Main Phenanthridine Amaryllidaceae Alkaloid, Exhibits Significant Anti-Tumor Activity in Cancer Cells that Display Resistance to Proapoptotic Stimuli: an Investigation of Structure-Activity Relationship and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-SARS-CoV-2 Activity and Cytotoxicity of Amaryllidaceae Alkaloids from Hymenocallis littoralis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Screening and Identification of Potent Broad-Spectrum Inhibitors of Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of natural compounds with antiviral activities against SARS-associated coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the safety of lycorine in the central nervous system and its impact on pain-like behaviors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lycorine Pre-Treatment Alleviates Microglia Inflammation After Cerebral Ischemia by Inhibiting NF-κB Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Pseudolycorine Total Synthesis Yields
Welcome to the technical support center for the total synthesis of Pseudolycorine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and improve synthetic yields.
Troubleshooting Guide
This guide addresses specific issues that may arise during the total synthesis of this compound, presented in a question-and-answer format.
1. Pictet-Spengler Reaction: Low Yield of the Tetracyclic Core
-
Question: I am experiencing low yields during the Pictet-Spengler reaction to form the core tetracyclic structure of this compound. What are the common causes and solutions?
-
Answer: Low yields in the Pictet-Spengler reaction are frequently due to several factors.[1][2][3][4] The reaction is sensitive to acid catalysis, temperature, and solvent choice.[1]
-
Inadequate Acid Catalysis: Insufficient acidity can lead to poor conversion rates as the iminium ion, the key electrophile, is not generated efficiently.[2] Conversely, excessively strong acids can lead to side reactions like dimerization or polymerization of the aldehyde starting material.[1]
-
Solution: Screen a variety of Brønsted or Lewis acids to find the optimal catalyst. For sensitive substrates, milder acids like l-tartaric acid in water have been shown to be effective and can facilitate easier product isolation.[5] It is also crucial to ensure the reaction goes to completion by monitoring it via TLC or LC-MS before workup.[1]
-
-
Suboptimal Temperature: The diastereoselectivity and yield of the Pictet-Spengler reaction can be highly dependent on temperature.[1]
-
Solution: Experiment with a range of temperatures, starting with colder conditions (e.g., 0 °C or -78 °C) to favor kinetic control, and gradually increasing to determine the optimal balance between reaction rate and selectivity.[1]
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the iminium intermediate and the transition state of the cyclization.[1]
-
2. Intramolecular Heck Reaction: Inefficient Cyclization to Form the C-Ring
-
Question: My intramolecular Heck reaction to form the C-ring of the this compound skeleton is sluggish and gives a low yield of the desired cyclized product. How can I improve this key step?
-
Answer: The intramolecular Heck reaction is a powerful tool for forming carbocycles but can be challenging.[7][8] Common issues include catalyst deactivation, competing side reactions, and incorrect reaction conditions.
-
Catalyst and Ligand Choice: The choice of palladium source and phosphine ligand is critical for catalytic activity and stability.[9][10][11]
-
Base and Additives: The base plays a crucial role in regenerating the Pd(0) catalyst. The choice of base and the presence of additives can significantly impact the reaction outcome.[12]
-
Solution: A variety of inorganic bases like K₂CO₃ or Ag₃PO₄ are commonly used. Silver salts can help drive the reaction through a cationic pathway, which can be beneficial for certain substrates.[12][13] The addition of halide salts like tetrabutylammonium chloride (TBAC) can stabilize the catalytic species and increase reaction rates.[11]
-
-
Side Reactions: A common side reaction is β-hydride elimination leading to undesired olefin isomers.[9] Reductive Heck reactions can also occur, leading to a saturated product instead of the desired alkene.[7]
-
Solution: Careful control of reaction temperature and the use of appropriate ligands can help minimize these side reactions. For instance, the addition of a base facilitates the desired reductive elimination of HX to regenerate the catalyst and avoid alkene isomerization.[9]
-
-
3. Radical Cyclization: Poor Diastereoselectivity in Ring Formation
-
Question: I am using a radical cyclization to construct one of the rings, but the diastereoselectivity is poor. How can I control the stereochemical outcome?
-
Answer: Achieving high diastereoselectivity in radical cyclizations depends on controlling the conformation of the transition state.[14][15]
Frequently Asked Questions (FAQs)
-
Q1: What are the most critical steps in the total synthesis of this compound that affect the overall yield?
-
A1: Based on analogous Amaryllidaceae alkaloid syntheses, the key yield-determining steps are typically the construction of the polycyclic core via reactions like the Pictet-Spengler reaction and the intramolecular Heck reaction.[16][17][18] The stereoselective formation of chiral centers, often established through radical cyclizations or asymmetric catalysis, is also critical.[19][20][21]
-
-
Q2: How can I choose the right protecting group strategy for a multi-step synthesis of this compound?
-
A2: A successful protecting group strategy is crucial for complex molecules like this compound.[22][23][24] The choice of protecting groups should be orthogonal, meaning each group can be removed under specific conditions without affecting the others.[25] It is important to consider the stability of the protecting groups to the reaction conditions of subsequent steps. For hydroxyl groups, common protecting groups include silyl ethers, benzyl ethers, and esters. For amines, carbamates like Boc or Cbz are frequently used.
-
-
Q3: Are there any general tips for improving the yield and reproducibility of my experiments?
-
A3: Absolutely. Meticulous experimental technique is paramount. This includes using pure, dry solvents and reagents, maintaining an inert atmosphere (e.g., argon or nitrogen) for sensitive reactions, and carefully controlling reaction temperatures. Small-scale trial reactions are highly recommended to optimize conditions before committing larger amounts of valuable intermediates.
-
Data Summary
Table 1: Comparison of Key Reaction Parameters for Yield Improvement
| Reaction Type | Key Parameter | Low Yield Condition | High Yield Strategy |
| Pictet-Spengler | Acid Catalyst | Too weak or too strong | Screen various Brønsted/Lewis acids |
| Temperature | Too high, causing side reactions | Optimize for kinetic vs. thermodynamic control | |
| Intramolecular Heck | Ligand | Standard phosphines | Bulky, electron-rich phosphines |
| Additives | None | Silver salts or halide salts (e.g., TBAC) | |
| Radical Cyclization | Stereocontrol | Acyclic precursor with no bias | Substrate control with existing stereocenters |
Experimental Protocols
General Protocol for an Intramolecular Heck Reaction:
-
To a solution of the aryl halide precursor in an appropriate anhydrous solvent (e.g., DMF, THF, or toluene), add the palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%) and the phosphine ligand (e.g., PPh₃, 10-20 mol%).
-
Add the base (e.g., K₂CO₃, 2-3 equivalents) and any additives (e.g., TBAC, 1 equivalent).
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Heat the reaction to the desired temperature (typically between 80-120 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A generalized workflow for this compound total synthesis.
Caption: A logical flow for troubleshooting low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A facile and efficient method for the synthesis of crystalline tetrahydro-β-carbolines via the Pictet-Spengler reaction in water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. organicreactions.org [organicreactions.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. collegedunia.com [collegedunia.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
- 14. Radical cyclization - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. A General Electro‐Synthesis Approach to Amaryllidaceae Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. syrris.jp [syrris.jp]
- 18. Total synthesis of the amaryllidaceae alkaloids, lycorine and zephyranthine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 19. Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Making sure you're not a bot! [academiccommons.columbia.edu]
- 23. Recent Syntheses and Strategies toward Polycyclic Gelsemium Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 25. Picoloyl protecting group in synthesis: focus on a highly chemoselective catalytic removal - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Pseudolycorine Solubility Challenges in In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Pseudolycorine in in vitro experiments. Our goal is to provide practical solutions to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
Q2: In which organic solvents can I dissolve this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[2][3] For cell-based assays, DMSO is the most commonly used solvent for preparing stock solutions.
Q3: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. Why is this happening and how can I prevent it?
This is a common issue known as "solvent-shifting" or "crashing out." It occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is significantly lower.[4][5] The abrupt change in solvent polarity causes the compound to precipitate out of the solution.
To prevent this, consider the following strategies:
-
Optimize DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally at or below 0.5%, to avoid solvent-induced cytotoxicity.[4] However, for compounds with very low aqueous solubility, a slightly higher DMSO concentration (up to 1%) may be necessary and should be validated for its effect on your specific cell line. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Gradual Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of aqueous media, perform a serial dilution. First, dilute the stock into a smaller volume of pre-warmed (37°C) media, ensure it is fully dissolved, and then add this intermediate dilution to the final culture volume.[6]
-
Stirring/Vortexing: When adding the this compound stock solution to the culture medium, do so dropwise while gently vortexing or swirling the medium to facilitate rapid and uniform dispersion.[6]
-
Sonication: If a slight precipitate forms after dilution, brief sonication in a water bath may help to redissolve the compound. However, use this method with caution as excessive sonication can potentially damage components of the culture medium.[6]
Q4: What is the recommended method for preparing a this compound stock solution?
The recommended practice is to prepare a high-concentration stock solution in anhydrous, high-purity DMSO (e.g., 10-50 mM).[6] To aid dissolution, you can gently warm the solution (up to 37°C) and use an ultrasonic bath.[3] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7] We recommend preparing and using the diluted solution on the same day.[3]
Q5: Are there alternative methods to enhance the aqueous solubility of this compound?
Yes, several formulation strategies can be employed to improve the aqueous solubility of poorly soluble compounds like this compound, although these may require more extensive formulation development:
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer can significantly impact its solubility.[4]
-
Use of Co-solvents: Adding a water-miscible solvent, such as ethanol or polyethylene glycol (PEG), to the aqueous medium can increase the solubility of lipophilic compounds.[8]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes with enhanced aqueous solubility.[3][8]
-
Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid-state, which can enhance the dissolution rate and apparent solubility.[2][8]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues with this compound solubility during in vitro assays.
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon adding DMSO stock to aqueous media. | - Compound concentration exceeds its solubility limit in the final aqueous solution.- Rapid change in solvent polarity. | - Decrease the final concentration of this compound.- Increase the final DMSO concentration slightly (ensure it's not toxic to cells).- Add the DMSO stock to pre-warmed media while vortexing.- Perform a serial dilution as described in the FAQs. |
| Media becomes cloudy or turbid over time. | - Slow precipitation of the compound.- Interaction with media components (e.g., proteins in serum).- Temperature fluctuations. | - Reduce the incubation time if experimentally feasible.- Test solubility in serum-free vs. serum-containing media.- Ensure stable temperature incubation. |
| Inconsistent or non-reproducible assay results. | - Incomplete dissolution of this compound in the stock solution.- Precipitation of the compound in the assay plate, leading to variable effective concentrations. | - Visually inspect the stock solution for any particulate matter before use. If necessary, briefly sonicate.- Prepare fresh dilutions for each experiment.- Pre-treat plates with a solution containing a low concentration of a non-ionic surfactant like Tween-20 (for cell-free assays). |
| No biological activity observed at expected concentrations. | - The actual concentration of soluble this compound is much lower than the nominal concentration due to precipitation. | - Confirm the solubility of this compound under your specific assay conditions using a nephelometer to measure light scattering.[9]- Consider using one of the solubility enhancement techniques mentioned in the FAQs. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the standard method for preparing this compound solutions for cell-based assays.
-
Stock Solution Preparation (10 mM in DMSO):
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.
-
To facilitate dissolution, gently warm the vial to 37°C and sonicate for 10-15 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solutions (for a final concentration of 10 µM):
-
Thaw a vial of the 10 mM stock solution at room temperature.
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed (37°C) complete cell culture medium. This will give a 100 µM intermediate solution with 1% DMSO.
-
Gently vortex the intermediate solution.
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed complete cell culture medium in your assay plate or tube to achieve the final concentration of 10 µM. The final DMSO concentration will be 0.1%.
-
Always prepare a vehicle control with the same final concentration of DMSO.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Potentially Affected by this compound
While specific signaling pathways for this compound are not extensively documented, its structural similarity to Lycorine suggests it may impact similar cellular processes. Lycorine has been shown to induce apoptosis and cell cycle arrest by modulating several key signaling pathways.[10] Therefore, it is plausible that this compound exerts its anticancer effects through the modulation of pathways such as:
-
Apoptosis Pathway: Potentially through the regulation of Bcl-2 family proteins.
-
Cell Cycle Regulation: May induce cell cycle arrest.
-
Kinase Signaling Cascades: Possible modulation of pathways involving JNK, Akt, MEK/ERK, and JAK/STAT.[10]
Below is a generalized diagram of a potential signaling pathway that could be investigated for this compound's mechanism of action, based on the known effects of Lycorine.
Caption: Hypothetical signaling pathways modulated by this compound.
Experimental Workflow for Assessing this compound Solubility and Cytotoxicity
The following workflow outlines a systematic approach for researchers to determine the optimal working conditions for this compound in their specific in vitro assay.
Caption: Experimental workflow for this compound solubility and cytotoxicity testing.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound CAS#: 29429-03-6 [amp.chemicalbook.com]
- 3. This compound | CAS:29429-03-6 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C16H19NO4 | CID 443689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Lycorine: A prospective natural lead for anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Lycorine Derivatives as Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amaryllidaceae Alkaloids Screen Unveils Potent Anticoronaviral Compounds and Associated Structural Determinants - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Pseudolycorine in different solvents and pH
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of pseudolycorine in various solvents and pH conditions. Given the limited publicly available stability data for this compound, this guide offers generalized experimental protocols, troubleshooting advice, and data presentation templates based on established practices for other alkaloids and pharmaceutical compounds.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
A1: this compound is reported to be soluble in several organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1][2] For aqueous solutions, it is recommended to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute with the aqueous buffer. To enhance solubility, gentle warming to 37°C and sonication can be employed.[2]
Q2: Are there published studies specifically detailing the stability of this compound in various solvents and pH conditions?
Q3: What are the standard conditions for a forced degradation (stress testing) study for an alkaloid like this compound?
A3: Forced degradation studies are essential to understand the intrinsic stability of a compound.[4][5] According to ICH guidelines, typical stress conditions include:
-
Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 40-60°C).[4][5][6]
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures.[4][5][6]
-
Oxidation: 3-30% hydrogen peroxide (H₂O₂) at room temperature.[4][7]
-
Thermal Degradation: Exposing the solid compound or a solution to dry and wet heat, often at temperatures above accelerated stability testing conditions (>50°C).[7]
-
Photostability: Exposing the compound (solid and in solution) to a combination of UV and visible light, with a minimum exposure of 1.2 million lux hours and 200 watt hours/m².[5]
Q4: Which analytical methods are suitable for quantifying this compound and its degradation products?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying alkaloids like this compound and its close analog, lycorine.[8][9][10][11] A reversed-phase C18 column is often used.[8] The mobile phase typically consists of a mixture of an aqueous buffer (like water with a small percentage of trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol.[9][11] Mass spectrometry (LC-MS) can also be used for the identification and characterization of degradation products.[12]
Q5: What are the potential chemical degradation pathways for alkaloids?
A5: Alkaloids can undergo various degradation reactions. The most common pathways are hydrolysis and oxidation.[13] Hydrolysis often targets ester and amide functional groups within the molecule.[13] Oxidation can be initiated by light, heat, or the presence of trace metals and can lead to the formation of N-oxides or other oxidation products.[13][14] The specific degradation pathway for this compound would need to be determined experimentally.
Troubleshooting Guide
Q1: I am not observing any significant degradation of this compound under my initial stress conditions. What should I do?
A1: If you observe less than 5% degradation, your stress conditions may be too mild. You can gradually increase the severity of the conditions. For example:
-
Increase the concentration of the acid, base, or oxidizing agent.
-
Increase the temperature or extend the exposure time.[6]
-
For photostability, increase the light exposure duration. If the compound remains stable even under harsh conditions, it can be considered intrinsically stable under those specific test conditions.[5]
Q2: My entire sample of this compound degraded. How can I get meaningful data?
A2: Complete or near-complete degradation (e.g., >20-30%) suggests the stress conditions are too harsh.[15] To obtain kinetic information, you should reduce the severity of the conditions by:
-
Decreasing the temperature.
-
Reducing the concentration of the stressor (e.g., using 0.01 N HCl instead of 1 N HCl).[6]
-
Shortening the exposure time and taking samples at more frequent, earlier time points.
Q3: My chromatogram shows multiple new peaks after degradation. How can I identify what they are?
A3: The new peaks likely represent degradation products. To identify them, you can use hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). Mass spectrometry provides mass-to-charge ratio information, which can help in elucidating the chemical structures of the new compounds. Comparing the mass of the degradation products to the parent compound can suggest the type of reaction that occurred (e.g., hydrolysis, oxidation).
Q4: My stability results are not reproducible. What could be the cause?
A4: Lack of reproducibility in stability studies can stem from several factors:
-
Inconsistent Preparation: Ensure that the concentration of this compound and the stress agents are identical in all experimental runs.
-
Variable Environmental Conditions: Use calibrated equipment (ovens, photostability chambers) to maintain consistent temperature, humidity, and light exposure.[16][17]
-
Sample Handling: Ensure consistent timing for sample quenching (if applicable) and analysis.
-
Analytical Method Variability: Validate your analytical method for precision, accuracy, and robustness to ensure the variability is not from the measurement technique itself.
Data Presentation
For a clear comparison of stability results, quantitative data should be summarized in a tabular format. Below are template tables that can be adapted for your experimental data.
Table 1: Stability of this compound in Different Solvents
| Solvent | Storage Condition | Time (hours) | Initial Conc. (µg/mL) | Final Conc. (µg/mL) | % Recovery | Observations |
| DMSO | Room Temp | 0 | 1000 | 1000 | 100 | - |
| 24 | 1000 | |||||
| 48 | 1000 | |||||
| Methanol | Room Temp | 0 | 1000 | 1000 | 100 | - |
| 24 | 1000 | |||||
| 48 | 1000 | |||||
| Acetonitrile | Room Temp | 0 | 1000 | 1000 | 100 | - |
| 24 | 1000 | |||||
| 48 | 1000 |
Table 2: Forced Degradation Study of this compound
| Stress Condition | Time (hours) | Initial Conc. (µg/mL) | Final Conc. (µg/mL) | % Degradation | No. of Degradants |
| 0.1 M HCl (60°C) | 0 | 1000 | 1000 | 0 | 0 |
| 2 | 1000 | ||||
| 4 | 1000 | ||||
| 8 | 1000 | ||||
| 0.1 M NaOH (60°C) | 0 | 1000 | 1000 | 0 | 0 |
| 2 | 1000 | ||||
| 4 | 1000 | ||||
| 8 | 1000 | ||||
| 3% H₂O₂ (RT) | 0 | 1000 | 1000 | 0 | 0 |
| 2 | 1000 | ||||
| 4 | 1000 | ||||
| 8 | 1000 |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines the steps for conducting a forced degradation study on this compound. The goal is to achieve 5-20% degradation.[15]
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a co-solvent system) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions Setup:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Place the stock solution in an oven at 80°C. Also, place solid this compound powder in the oven.
-
Photolytic Degradation: Expose the stock solution and solid powder to a calibrated light source that provides both UV and visible light.
-
Controls: Prepare control samples for each condition using the same solvent/reagent but without this compound. Also, keep a sample of the this compound stock solution protected from stress conditions (e.g., at 4°C in the dark).
-
-
Sampling: Withdraw aliquots from each stressed solution at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: For acid and base hydrolysis samples, neutralize the solution with an equivalent amount of base or acid, respectively, to stop the degradation reaction.
-
Analysis: Dilute the samples to an appropriate concentration and analyze them using a validated stability-indicating HPLC method.
Protocol 2: General HPLC Method for this compound Quantification
This is a starting point for developing a stability-indicating HPLC method.
-
Instrument: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Solvent B: Acetonitrile.
-
Example Starting Condition: 90:10 (A:B). Adjust as needed to achieve good peak shape and resolution.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (determine by running a UV scan). For the related alkaloid lycorine, wavelengths between 287-325 nm have been used.[8]
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
-
Quantification: Use a calibration curve prepared from a reference standard of this compound.
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Troubleshooting decision tree for forced degradation experiments.
References
- 1. This compound CAS#: 29429-03-6 [amp.chemicalbook.com]
- 2. This compound | CAS:29429-03-6 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. abmole.com [abmole.com]
- 4. asianjpr.com [asianjpr.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. Comparative Analysis of Lycorine in Wild Plant and Callus Culture Samples of Hymenocallis littoralis by HPLC-UV Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Comparative analysis of lycorine in wild plant and callus culture samples of Hymenocallis littoralis by HPLC-UV method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC - DAD analysis of lycorine in Amaryllidaceae species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 13. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 14. researchgate.net [researchgate.net]
- 15. sgs.com [sgs.com]
- 16. q1scientific.com [q1scientific.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Reducing cytotoxicity of Pseudolycorine in normal cells
Welcome to the technical support center for Pseudolycorine. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: High cytotoxicity is observed in my normal cell line controls. How can I reduce this?
A1: Several factors could contribute to high cytotoxicity in normal cells. Consider the following troubleshooting steps:
-
Purity of this compound: Ensure the purity of your this compound sample. Impurities from synthesis or extraction can contribute to off-target toxicity. We recommend using a compound with >98% purity.
-
Concentration Range: You may be using a concentration range that is toxic to both normal and cancer cells. It is crucial to determine the IC50 (half-maximal inhibitory concentration) for both your target cancer cell lines and your normal cell line controls. This compound and its analogues, like Lycorine, have been shown to have a significantly higher IC50 in normal cells, indicating a therapeutic window.[1] If you are observing high toxicity, you may be working at concentrations well above the IC50 for your normal cells.
-
Cell Culture Conditions: Suboptimal cell culture conditions can sensitize cells to chemical treatments. Ensure your cells are healthy, free from contamination, and are not passaged too many times.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic at higher concentrations. Ensure your final solvent concentration in the culture medium is non-toxic to your cells (typically ≤0.5%).
Q2: What is the expected therapeutic window for this compound?
A2: While extensive data for this compound is still emerging, studies on the closely related alkaloid Lycorine show a promising therapeutic window. Lycorine has been reported to be at least 15 times more active against cancer cells than normal cells.[1] For instance, the IC50 values for Lycorine in normal human cell lines like embryonic lung fibroblasts (W138), skin fibroblasts (WS1), and normal human dermal fibroblasts (NHDF) are often greater than 100 µM, whereas for many cancer cell lines, the IC50 is in the single-digit micromolar range.[2] It is reasonable to hypothesize a similar, though potentially less pronounced, therapeutic window for this compound.
Q3: Are there advanced strategies to improve the selectivity of this compound for cancer cells?
A3: Yes, several strategies are being explored to enhance the therapeutic index of compounds like this compound:
-
Synthesis of Derivatives: Chemical modification of the this compound structure can lead to analogues with improved selectivity and reduced toxicity to normal cells.[3][4] Research into Lycorine derivatives has shown that modifications at specific positions can alter the compound's activity and selectivity.[3]
-
Nanoformulations: Encapsulating this compound in nanoparticles is a promising approach to enhance its delivery to tumor tissues while minimizing exposure to healthy tissues.[5][6] This can be achieved through passive targeting via the Enhanced Permeability and Retention (EPR) effect in tumors, or active targeting by conjugating the nanoparticles with ligands that bind to receptors overexpressed on cancer cells.[7][8]
-
Combination Therapy: Using this compound in combination with other chemotherapeutic agents may allow for lower, less toxic doses of each compound to be used.[9] Synergistic effects can enhance cancer cell killing while reducing side effects.
Q4: this compound treatment is not inducing apoptosis in my cancer cell line. What could be the reason?
A4: While this compound can induce apoptosis, its mechanism of action can be cell-type dependent.[10][11]
-
Cytostatic Effects: In some cancer cell lines, particularly those resistant to pro-apoptotic stimuli, this compound and Lycorine may exert a cytostatic effect (inhibiting cell proliferation) rather than a cytotoxic one (inducing cell death).[12]
-
Concentration and Time Dependence: Apoptosis induction is often dependent on the concentration and duration of treatment. You may need to optimize these parameters. A time-course and dose-response experiment is recommended.
-
Cell Line Resistance: Your cell line may have intrinsic resistance mechanisms to apoptosis. Consider evaluating markers of other cell death pathways, such as necrosis or autophagy.
Data Summary
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |
| A549 | Non-small cell lung cancer | 7.4 - 7.5 | 72 | [13] |
| OE21 | Esophageal cancer | 7.9 | Not Specified | [13] |
| Hs683 | Anaplastic oligodendroglioma | 7.9 | Not Specified | [13] |
| U373 | Glioblastoma | 7.8 | Not Specified | [13] |
| B16F10 | Melanoma | 7.5 | Not Specified | [13] |
| Jurkat | T-cell leukemia | Induces apoptosis at 10µM and 25µM | 72 | [11] |
Note: Data on the IC50 of this compound in normal cell lines is limited in the reviewed literature. However, its analogue, Lycorine, shows significantly lower cytotoxicity in normal cells (IC50 > 100 µM)[2].
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[14][15][16]
Materials:
-
Target cell lines (cancer and normal)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will metabolize MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.[17]
Protocol 2: Apoptosis Detection using Annexin V Staining
This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.[18][19][20]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and binding buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis by treating cells with this compound for the desired time. Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
-
Healthy cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins (Bcl-2 and Caspase-3)
This protocol is for detecting changes in the expression of the anti-apoptotic protein Bcl-2 and the cleavage of Caspase-3, a marker of apoptosis execution.[21][22][23][24][25]
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Caspase-3, anti-cleaved Caspase-3, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Bcl-2 or anti-cleaved Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the ECL substrate. Detect the chemiluminescent signal using an imaging system. A decrease in Bcl-2 and an increase in cleaved Caspase-3 indicate the induction of apoptosis.
Visualizations
Caption: Troubleshooting workflow for unexpected high cytotoxicity.
Caption: Differential effect of this compound on normal vs. cancer cells.
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
- 1. Lycorine, the Main Phenanthridine Amaryllidaceae Alkaloid, Exhibits Significant Anti-Tumor Activity in Cancer Cells that Display Resistance to Proapoptotic Stimuli: an Investigation of Structure-Activity Relationship and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Lycorine Derivatives as Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of lycorine derivatives as dual inhibitors of human acetylcholinesterase and butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanoparticles for Targeted and Temporally Controlled Drug Delivery [ouci.dntb.gov.ua]
- 6. Bioactive Loaded Novel Nano-Formulations for Targeted Drug Delivery and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Hybrid Nanocarriers as Co-Delivery Systems for Enhanced Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanoplatforms for Targeted Stimuli-Responsive Drug Delivery: A Review of Platform Materials and Stimuli-Responsive Release and Targeting Mechanisms [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Lycorine: A prospective natural lead for anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Annexin V Staining Protocol [bdbiosciences.com]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. benchchem.com [benchchem.com]
- 23. Pharmacological Targeting of Bcl-2 Induces Caspase 3-Mediated Cleavage of HDAC6 and Regulates the Autophagy Process in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Immunodetection of caspase-3 by Western blot using glutaraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Pseudolycorine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of Pseudolycorine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential therapeutic applications?
A1: this compound is a natural Amaryllidaceae alkaloid.[1][2] It has demonstrated significant anticancer activity, showing growth-inhibitory effects against various cancer cell lines, including those resistant to apoptosis.[1][3]
Q2: What are the main challenges associated with the oral bioavailability of this compound?
A2: Like many natural alkaloids, this compound's oral bioavailability is likely limited by several factors. While specific data for this compound is limited, analogous compounds suggest challenges with low aqueous solubility and potential for first-pass metabolism. The computed XLogP3 value of -0.2 for this compound suggests it is not highly lipophilic, which can also impact its ability to cross cell membranes.
Q3: What are the general strategies to enhance the bioavailability of poorly soluble compounds like this compound?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size through techniques like micronization and nanonization.
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems such as nanoemulsions, solid lipid nanoparticles (SLNs), and self-emulsifying drug delivery systems (SEDDS).[4][5][6][7][8]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix.
-
Complexation: Using cyclodextrins to form inclusion complexes that enhance solubility.
Troubleshooting Guides
Issue 1: Low Aqueous Solubility of this compound
Symptoms:
-
Difficulty dissolving this compound in aqueous buffers for in vitro assays.
-
Low and variable drug loading in formulations.
-
Poor dissolution profiles of solid dosage forms.
Possible Causes:
-
Intrinsic crystalline structure of this compound leading to high lattice energy.
-
Suboptimal pH of the dissolution medium.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. pH Modification | Determine the pKa of this compound. Evaluate its solubility in a range of pH buffers (e.g., pH 1.2, 4.5, 6.8) to simulate the gastrointestinal tract.[9] | The solubility of ionizable compounds is pH-dependent. Adjusting the pH can significantly increase solubility. |
| 2. Co-solvents | Experiment with the addition of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400) to the aqueous medium. | Co-solvents can reduce the polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds. |
| 3. Formulation Strategies | Prepare and characterize nanoformulations such as nanoemulsions or Solid Lipid Nanoparticles (SLNs). | These formulations can encapsulate the drug in a solubilized state, bypassing the dissolution step in the gastrointestinal tract.[4][5][6][7][8] |
Issue 2: Poor Permeability Across Intestinal Epithelium
Symptoms:
-
Low apparent permeability coefficient (Papp) in Caco-2 cell assays.
-
Low plasma concentrations in in vivo studies despite adequate formulation solubility.
Possible Causes:
-
Low passive diffusion due to physicochemical properties.
-
Efflux by transporters such as P-glycoprotein (P-gp).
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Bidirectional Caco-2 Assay | Perform a bidirectional Caco-2 permeability assay to determine the efflux ratio (Papp B-A / Papp A-B).[10] | An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters like P-gp. |
| 2. Use of Permeation Enhancers | Co-administer this compound with known P-gp inhibitors (e.g., verapamil, quercetin) in in vitro models. | Inhibition of efflux transporters can increase the net flux of the drug across the intestinal epithelium. |
| 3. Lipid-Based Formulations | Formulate this compound in lipid-based systems like nanoemulsions or SLNs. | These formulations can promote lymphatic transport, thereby bypassing the portal circulation and reducing first-pass metabolism in the liver. |
Issue 3: High Variability in In Vivo Pharmacokinetic Studies
Symptoms:
-
Large standard deviations in plasma concentration-time profiles between individual animals.
-
Inconsistent absorption patterns.
Possible Causes:
-
Poor and erratic dissolution of the formulation in the gastrointestinal tract.
-
Food effects influencing drug absorption.
-
Pre-systemic metabolism in the gut wall and liver.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Formulation Optimization | Develop a robust formulation with improved solubility and dissolution characteristics, such as a nanoemulsion or a solid dispersion. | A more consistent and complete dissolution will lead to more predictable absorption.[6][8] |
| 2. Fed vs. Fasted Studies | Conduct pharmacokinetic studies in both fasted and fed animal models. | This will help to understand the impact of food on the absorption of this compound and guide dosing recommendations. |
| 3. Investigate Metabolism | Use in vitro models such as liver microsomes to identify the major metabolizing enzymes. | Understanding the metabolic pathways can help in designing strategies to reduce pre-systemic metabolism, such as co-administration with enzyme inhibitors. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₉NO₄ | PubChem |
| Molecular Weight | 289.33 g/mol | PubChem |
| XLogP3 | -0.2 | PubChem (Computed) |
| Aqueous Solubility | Data not available | - |
Table 2: Comparison of Formulation Strategies for Bioavailability Enhancement
| Formulation Strategy | Key Advantages | Key Disadvantages |
| Nanoemulsion | High drug loading capacity, improved physical stability, enhanced permeability.[6][8] | Requires careful selection of oils and surfactants, potential for Ostwald ripening. |
| Solid Lipid Nanoparticles (SLNs) | Controlled drug release, good biocompatibility, protection of labile drugs.[4][5][7][11] | Lower drug loading compared to nanoemulsions, potential for drug expulsion during storage.[4] |
| Solid Dispersion | Enhanced dissolution rate, potential for amorphous stabilization. | Potential for recrystallization of the drug, manufacturing challenges. |
| Cyclodextrin Complexation | Increased aqueous solubility, improved stability. | Limited to molecules that can fit into the cyclodextrin cavity, potential for competitive displacement. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Nanoemulsion
Objective: To prepare a stable oil-in-water (O/W) nanoemulsion of this compound to enhance its solubility and oral bioavailability.
Materials:
-
This compound
-
Oil phase (e.g., medium-chain triglycerides)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Transcutol HP)
-
Deionized water
Methodology:
-
Oil Phase Preparation: Dissolve a known amount of this compound in the selected oil.
-
Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant and co-surfactant.
-
Emulsification: Slowly add the oil phase to the aqueous phase under constant high-shear homogenization or ultrasonication.
-
Characterization:
-
Droplet Size and Polydispersity Index (PDI): Determine using dynamic light scattering.
-
Zeta Potential: Measure to assess the stability of the emulsion.
-
Entrapment Efficiency: Quantify the amount of this compound encapsulated in the nanoemulsion using a suitable analytical method (e.g., HPLC) after separating the free drug.
-
Protocol 2: In Vitro Permeability Assessment using Caco-2 Cell Monolayers
Objective: To evaluate the intestinal permeability of this compound and to investigate the potential for active efflux.
Materials:
-
Caco-2 cells (passage number 40-60)[10]
-
Transwell inserts (e.g., 12-well plates)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound solution in HBSS
-
Lucifer yellow (paracellular integrity marker)
-
Control compounds (e.g., propranolol - high permeability, atenolol - low permeability)
Methodology:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. Perform a Lucifer yellow permeability assay.
-
Permeability Assay (Apical to Basolateral - A-B):
-
Add the this compound solution to the apical (A) chamber.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) chamber.
-
-
Permeability Assay (Basolateral to Apical - B-A):
-
Add the this compound solution to the basolateral (B) chamber.
-
Collect samples from the apical (A) chamber at the same time points.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Determine the efflux ratio (Papp B-A / Papp A-B).
-
Protocol 3: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the oral bioavailability and pharmacokinetic profile of a this compound formulation.
Animals:
-
Male Sprague-Dawley rats (8-10 weeks old)
Methodology:
-
Animal Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Dosing:
-
Oral Group: Administer the this compound formulation (e.g., nanoemulsion) orally via gavage.
-
Intravenous Group: Administer a solution of this compound in a suitable vehicle intravenously via the tail vein.
-
-
Blood Sampling: Collect blood samples from the tail vein or via a cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.[12]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability (F%) using appropriate software.
Mandatory Visualizations
Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.
Caption: Workflow for enhancing and evaluating the bioavailability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Solid Lipid Nanoparticles as Carriers of Natural Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 6. Nanoemulsion formulation for enhancing the aqueous solubility and systemic bioavailability of poorly soluble drugs. [rpbs.journals.ekb.eg]
- 7. Solid Lipid Nanoparticles (SLN) for Oral Drug Delivery: An Overview [gavinpublishers.com]
- 8. briefs.techconnect.org [briefs.techconnect.org]
- 9. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caco-2 Permeability | Evotec [evotec.com]
- 11. researchgate.net [researchgate.net]
- 12. parazapharma.com [parazapharma.com]
Managing degradation of Pseudolycorine during storage
Welcome to the Technical Support Center for Pseudolycorine. This resource is designed to assist researchers, scientists, and drug development professionals in managing the stability and degradation of this compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in research?
A1: this compound is an Amaryllidaceae alkaloid, a class of naturally occurring nitrogen-containing compounds. It is primarily investigated for its potential anticancer and antiviral activities. Research has shown that it can induce apoptosis (programmed cell death) in cancer cells.
Q2: What are the general recommendations for storing this compound?
A2: Proper storage is crucial to maintain the integrity of this compound. Both solid and dissolved forms have specific storage requirements to minimize degradation.
Q3: How can I tell if my this compound sample has degraded?
A3: Visual inspection for color change or precipitation can be an initial indicator. However, the most reliable method is to use analytical techniques like High-Performance Liquid Chromatography (HPLC) to check for the appearance of new peaks or a decrease in the main this compound peak.
Q4: What are the known degradation pathways for this compound?
A4: Based on related Amaryllidaceae alkaloids, this compound is susceptible to degradation through oxidation. The formation of this compound N-oxide is a potential degradation product. Hydrolysis under acidic or basic conditions may also contribute to degradation, although specific data for this compound is limited.
Q5: Are there any known signaling pathways affected by this compound?
A5: Yes, studies on this compound and the closely related alkaloid, Lycorine, indicate an induction of apoptosis. While specific pathways for this compound are still under investigation, Lycorine has been shown to modulate key signaling pathways involved in cell survival and death, such as the STAT3 and JNK pathways.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in experiments. | Degradation of this compound due to improper storage or handling. | 1. Verify storage conditions (see Table 1). 2. Prepare fresh stock solutions. 3. Analyze the purity of the stock solution using HPLC (see Experimental Protocol 2). |
| Appearance of unknown peaks in HPLC analysis. | Degradation of this compound. | 1. Perform a forced degradation study to identify potential degradation products (see Experimental Protocol 1). 2. Use LC-MS to characterize the unknown peaks. |
| Inconsistent experimental results. | Variability in this compound stock solution concentration due to degradation or improper dissolution. | 1. Always use freshly prepared solutions. 2. Ensure complete dissolution of the compound. Sonication may be helpful. 3. Validate the concentration of your stock solution using a calibrated HPLC method. |
| Precipitation observed in stock solution. | Poor solubility or degradation leading to less soluble products. | 1. Try a different solvent (see Table 2 for solubility information). 2. Prepare a more dilute stock solution. 3. Store solutions at the recommended temperature and protect from light. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Considerations |
| Solid (Powder) | -20°C | Up to 3 years | Store in a tightly sealed, light-resistant container. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | For short-term use. |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Chloroform | Soluble | [2] |
| Dichloromethane | Soluble | [2] |
| Ethyl Acetate | Soluble | [2] |
| DMSO | Soluble | [2] |
| Acetone | Soluble | [2] |
| Methanol | Slightly Soluble | Inferred from general alkaloid properties |
| Ethanol | Slightly Soluble | Inferred from general alkaloid properties |
| Water | Poorly Soluble | Inferred from general alkaloid properties |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid this compound powder in an oven at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to direct sunlight for 24 hours.
-
-
Sample Analysis:
-
After the incubation period, neutralize the acid and base hydrolysis samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
-
Characterize the degradation products using LC-MS.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its degradation products.
Methodology:
-
Chromatographic Conditions (starting point, optimization may be required):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Start with a low percentage of Solvent B and gradually increase it over the run time.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm or a wavelength of maximum absorbance).
-
Injection Volume: 10 µL.
-
-
Method Validation (as per ICH guidelines):
-
Specificity: Analyze samples from the forced degradation study to ensure separation of this compound from all degradation products.
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations and plot a calibration curve.
-
Accuracy and Precision: Determine the recovery and repeatability of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Establish the lowest concentration of this compound that can be reliably detected and quantified.
-
Mandatory Visualizations
Forced degradation experimental workflow.
This compound-induced apoptosis signaling pathway.
Modulation of STAT3 and JNK pathways by this compound.
References
Technical Support Center: Optimization of Pseudolycorine Dosage for In Vivo Experiments
Welcome to the technical support center for the in vivo application of Pseudolycorine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization and to address common challenges encountered during animal studies.
Disclaimer: In vivo data for this compound is limited. The information provided here is largely extrapolated from studies on Lycorine, a structurally and functionally similar Amaryllidaceae alkaloid. It is crucial to use this information as a starting point and to conduct thorough dose-response and toxicity studies for this compound in your specific experimental model.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in mice?
A1: Based on studies with the related alkaloid Lycorine, a starting dose range of 5 to 15 mg/kg/day administered intraperitoneally (i.p.) has been shown to be effective and well-tolerated in xenograft mouse models.[1][2] However, the optimal dose for this compound may differ, and a dose-escalation study is highly recommended to determine the maximum tolerated dose (MTD) and optimal effective dose for your specific cancer model and animal strain.
Q2: What are the common routes of administration for compounds like this compound?
A2: The most common route of administration in preclinical in vivo studies for similar alkaloids is intraperitoneal (i.p.) injection.[2][3] Other potential routes include intravenous (i.v.), subcutaneous (s.c.), and oral gavage. The choice of administration route depends on the formulation of this compound, its pharmacokinetic properties, and the experimental design.
Q3: What are the potential signs of toxicity to monitor in animals treated with this compound?
A3: While specific toxicity data for this compound is scarce, studies on Lycorine at doses of 5 to 15 mg/kg/day did not show significant changes in the body weight of tumor-bearing mice, indicating low toxicity at these concentrations.[1] However, at higher doses (e.g., 30 mg/kg of Lycorine), central nervous system side effects such as decreased rearing behavior and increased immobility have been observed.[4] It is crucial to monitor animals for signs of toxicity, including:
-
Weight loss
-
Changes in behavior (lethargy, agitation)
-
Reduced food and water intake
-
Ruffled fur
-
Gastrointestinal issues (diarrhea, constipation)
Q4: How should I prepare this compound for in vivo administration?
A4: The solubility of this compound is a critical factor. For i.p. or i.v. injections, it should be dissolved in a sterile, biocompatible vehicle. Common vehicles include saline, phosphate-buffered saline (PBS), or a solution containing a small percentage of a solubilizing agent like DMSO or Tween 80, which is then further diluted in saline or PBS. It is essential to establish the solubility and stability of this compound in the chosen vehicle and to administer a consistent formulation to all animals in the study.
Q5: What is the expected anti-tumor activity of this compound in vivo?
A5: In vitro studies have shown that this compound exhibits growth inhibitory potencies very similar to those of Lycorine across various cancer cell lines.[5][6] Lycorine has demonstrated significant anti-tumor activity in vivo, inhibiting tumor growth in various xenograft models, including melanoma, leukemia, and prostate cancer.[3][5][7] Therefore, it is reasonable to hypothesize that this compound will also exhibit anti-tumor effects in vivo.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No observable anti-tumor effect | - Suboptimal Dosage: The administered dose may be too low to achieve a therapeutic concentration in the tumor tissue.- Poor Bioavailability: The compound may not be effectively absorbed or may be rapidly metabolized and cleared.- Tumor Model Resistance: The chosen cancer cell line may be inherently resistant to this compound's mechanism of action. | - Conduct a dose-escalation study to evaluate higher, well-tolerated doses.- Analyze the pharmacokinetic profile of this compound to understand its absorption, distribution, metabolism, and excretion (ADME).- Consider a different route of administration.- Confirm the in vitro sensitivity of your cell line to this compound. |
| Significant animal toxicity (e.g., >15% weight loss) | - Dosage Too High: The administered dose exceeds the maximum tolerated dose (MTD).- Vehicle Toxicity: The vehicle used to dissolve this compound may be causing adverse effects.- Accumulation: The compound may accumulate in tissues with repeated dosing. | - Reduce the dosage or the frequency of administration.- Run a vehicle-only control group to assess its toxicity.- Evaluate different, less toxic vehicles or formulations.- Conduct a pharmacokinetic study to assess for drug accumulation. |
| Precipitation of the compound upon injection | - Poor Solubility: The compound is not fully dissolved in the vehicle at the desired concentration.- Temperature Effects: The compound may precipitate out of solution at room or body temperature. | - Optimize the formulation by testing different vehicles or solubilizing agents.- Gently warm the solution before injection (ensure compound stability at higher temperatures).- Prepare fresh solutions for each injection and use immediately. |
| Inconsistent results between animals | - Inaccurate Dosing: Variations in the injected volume or concentration.- Animal Variability: Biological differences between individual animals.- Injection Technique: Inconsistent administration (e.g., i.p. injection into the intestine or bladder). | - Ensure accurate and consistent preparation and administration of the dosing solution.- Increase the number of animals per group to account for biological variability.- Ensure all personnel are properly trained and proficient in the chosen administration technique. |
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies on Lycorine, which can serve as a reference for designing experiments with this compound.
Table 1: Summary of In Vivo Anti-Cancer Studies with Lycorine
| Animal Model | Cancer Type | Dosage | Administration Route | Key Findings | Reference |
| SCID Mice | Acute Promyelocytic Leukemia (HL-60 xenograft) | 5 or 10 mg/kg/day | Intraperitoneal (i.p.) | Decreased immature granular leukocytes and monocytes; increased survival time. | [3] |
| Nude Mice | Prostate Cancer (PC-3M xenograft) | 5 or 10 mg/kg/day | Not Specified | Significantly suppressed tumor volume. | [7] |
| Mice | Melanoma (B16F10) | 40 mg/kg | Intravenous (i.v.) | Significantly increased survival. | [5] |
| Xenograft Mouse Models | Not Specified | 5 to 15 mg/kg/day | Not Specified | No evident signs of toxicity (no significant change in body weight). | [1][2] |
Table 2: Toxicity Profile of Lycorine in Mice
| Dosage | Administration Route | Duration | Observed Effects | Reference |
| 5 to 80 mg/kg | Intravenous (i.v.) | 5 consecutive days | Maximal tolerated dose > 80 mg/kg. | [5] |
| 5 or 10 mg/kg/day | Intraperitoneal (i.p.) | Daily for two 5-day cycles | No severe adverse effects or weight loss observed. | [3] |
| 3 and 10 mg/kg | Intraperitoneal (i.p.) | Single dose | Did not impair spontaneous locomotor activity. | [4] |
| 30 mg/kg | Intraperitoneal (i.p.) | Single dose | Significant decrease in rearing behavior and increase in immobility. | [4] |
Experimental Protocols
Protocol 1: General Xenograft Tumor Model for Efficacy Assessment
-
Cell Culture: Culture the desired cancer cell line in appropriate media and conditions.
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice), typically 6-8 weeks old.
-
Tumor Inoculation: Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells (resuspended in sterile PBS or a mixture with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 50-100 mm³). Measure tumor volume regularly (e.g., every 2-3 days) using calipers (Volume = 0.5 x Length x Width²).
-
Randomization and Grouping: Once tumors reach the desired size, randomize mice into control and treatment groups (n ≥ 5 per group).
-
Treatment Administration:
-
Control Group: Administer the vehicle solution.
-
Treatment Group(s): Administer this compound at the desired dosages and schedule (e.g., daily i.p. injections).
-
-
Data Collection:
-
Measure tumor volume and body weight at regular intervals.
-
Monitor for any signs of toxicity.
-
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period. Excise tumors for further analysis (e.g., histology, western blotting).
Protocol 2: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Use healthy mice of the same strain, age, and sex as in the planned efficacy study.
-
Dose Escalation:
-
Start with a low dose of this compound (e.g., 5 mg/kg).
-
Administer the compound for a defined period (e.g., 5-14 consecutive days).
-
Gradually increase the dose in subsequent groups of animals.
-
-
Monitoring:
-
Observe animals daily for clinical signs of toxicity.
-
Record body weight daily.
-
-
MTD Determination: The MTD is typically defined as the highest dose that does not cause more than a 10-15% reduction in body weight and does not lead to mortality or severe clinical signs of toxicity.
Visualizations
Caption: Workflow for a typical xenograft efficacy study.
Caption: Logical flow for dose optimization in in vivo experiments.
References
- 1. Lycorine: A prospective natural lead for anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Treatment of lycorine on SCID mice model with human APL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the safety of lycorine in the central nervous system and its impact on pain-like behaviors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lycorine, the Main Phenanthridine Amaryllidaceae Alkaloid, Exhibits Significant Anti-Tumor Activity in Cancer Cells that Display Resistance to Proapoptotic Stimuli: an Investigation of Structure-Activity Relationship and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Pseudolycorine Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when studying resistance mechanisms to the Amaryllidaceae alkaloid, Pseudolycorine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a natural alkaloid compound derived from the Amaryllidaceae plant family.[1] It exhibits anticancer activity, primarily by inducing cell cycle arrest and apoptosis (programmed cell death) in various cancer cell lines.[2] Some studies on the closely related alkaloid, Lycorine, suggest it can exert cytostatic effects (inhibiting cell proliferation) rather than cytotoxic effects, especially in cancer cells that are already resistant to apoptosis-inducing stimuli.[3][4]
Q2: My cancer cell line shows high intrinsic resistance to this compound. What are the possible reasons?
A2: Intrinsic resistance occurs when cancer cells are inherently insensitive to a drug from the outset.[5] Potential reasons include:
-
Pre-existing Efflux Pump Activity: The cells may have high basal expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively pump this compound out of the cell.[6]
-
Apoptosis-Resistant Phenotype: The cell line may have defects in apoptotic signaling pathways (e.g., mutations in Bcl-2 family proteins), making it resistant to apoptosis induction, a key mechanism for related alkaloids.[3][4]
-
Target Alteration: Although the precise molecular targets of this compound are still under investigation, pre-existing mutations in a target protein could prevent effective drug binding.
Q3: How do I confirm that my generated resistant cell line has a stable resistance phenotype?
A3: To ensure the resistance is due to stable genetic or epigenetic changes and not temporary adaptation, perform a "washout" experiment.[7] Culture the resistant cells in a drug-free medium for several passages (e.g., 4-6 weeks) and then re-determine the IC50 value. If the IC50 remains significantly higher than the parental cell line, the resistance is considered stable.[7]
Q4: What are the common mechanisms of acquired resistance to Amaryllidaceae alkaloids like this compound?
A4: Acquired resistance develops during treatment as cancer cells adapt.[5] The most frequently cited mechanisms include:
-
Upregulation of Drug Efflux Pumps: Increased expression of P-glycoprotein (P-gp/ABCB1) is a common mechanism that reduces intracellular drug accumulation.[6]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to circumvent the effects of the drug. For the related alkaloid Lycorine, alterations in pathways like PI3K/Akt have been observed.[4]
-
Inhibition of Apoptosis: Resistant cells may upregulate anti-apoptotic proteins (e.g., Bcl-2) to evade programmed cell death.[4]
Troubleshooting Guides
This section addresses specific experimental problems in a question-and-answer format.
Problem 1: Failure to generate a this compound-resistant cell line.
-
Issue: After months of continuous culture with this compound, the IC50 value has not significantly increased (e.g., less than 5-fold).
-
Possible Causes & Solutions:
-
Drug Concentration Too High: Starting with a high drug concentration can kill the entire cell population before resistant clones can emerge.
-
Solution: Begin treatment with a low concentration of this compound (e.g., at the IC20 or IC30) and increase the dose gradually only after the cells have adapted and resumed normal proliferation.[7]
-
-
Parental Cell Line Homogeneity: The initial cell line may lack pre-existing clones with the ability to develop resistance.[7]
-
Solution: Consider using a different, potentially more heterogeneous cancer cell line or a cell line known to develop multidrug resistance.
-
-
Drug Instability: this compound may be unstable in your specific culture medium over time.
-
Solution: Ensure the drug stock is stored correctly. When treating cells, replace the medium with fresh drug-containing medium regularly (e.g., every 2-3 days).
-
-
Problem 2: High variability in cell viability assay results (e.g., MTT, CellTiter-Glo®).
-
Issue: Replicate wells or separate experiments show inconsistent IC50 values for this compound.
-
Possible Causes & Solutions:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells is a major source of variability.
-
Solution: Ensure you have a single-cell suspension before plating. Mix the cell suspension between plating groups of wells. Always visually inspect plates after seeding to confirm even distribution.
-
-
Edge Effects: Wells on the perimeter of a multi-well plate are prone to evaporation, leading to altered cell growth and drug concentration.
-
Solution: Avoid using the outer wells for experimental data. Instead, fill them with sterile PBS or culture medium to create a humidity barrier.[7]
-
-
Drug Precipitation: this compound may precipitate at higher concentrations in the culture medium.
-
Solution: Visually inspect the medium for any signs of precipitation. Check the solubility limits and consider using a lower concentration of the solvent (e.g., DMSO).[7]
-
-
Data Presentation
Table 1: In Vitro Growth-Inhibitory Activity of this compound and Related Alkaloids.
This table summarizes the reported 50% inhibitory concentration (IC50) values for this compound and its structural relative, Lycorine, across various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | A549 | Non-Small Cell Lung | 7.4 | [1] |
| This compound | OE21 | Esophageal | 7.9 | [1] |
| This compound | Hs683 | Glioma | 7.9 | [1] |
| This compound | U373 | Glioblastoma | 7.8 | [1] |
| This compound | B16F10 | Melanoma | 7.5 | [1] |
| Lycorine | K562 | Leukemia | ~1.0 | [8] |
| Lycorine | HL-60 | Leukemia | ~1.0 | [4] |
| Lycorine | U373 | Glioblastoma | ~2.5 | [3] |
| Lycorine | A549 | Non-Small Cell Lung | ~2.5 | [3] |
Table 2: Hypothetical IC50 Shift in a Generated Resistant Cell Line.
This table illustrates the expected outcome when comparing the drug sensitivity of a parental cell line to a successfully generated this compound-resistant subline. The Resistance Factor (RF) is a key metric.
| Cell Line | Treatment | IC50 (µM) | Resistance Factor (RF) |
| A549 (Parental) | This compound | 7.4 | 1.0 (Baseline) |
| A549-PR (Resistant) | This compound | 81.4 | 11.0 |
Resistance Factor (RF) is calculated as: IC50 (Resistant Line) / IC50 (Parental Line). A fold-change greater than 5 is typically considered indicative of resistance.[7]
Experimental Protocols & Visualizations
Protocol 1: Generation of a this compound-Resistant Cancer Cell Line
This protocol outlines the standard method of generating a drug-resistant cell line through continuous, escalating drug exposure.
Methodology:
-
Determine Initial IC50: First, perform a dose-response experiment using a cell viability assay (e.g., MTT, see Protocol 2) to establish the baseline IC50 of this compound for the parental cancer cell line.[7]
-
Initial Treatment: Culture the parental cells in medium containing this compound at a concentration equal to the IC20 or IC30.
-
Monitor and Subculture: Initially, cell proliferation will slow, and significant cell death may occur. Maintain the culture by replacing the medium with fresh drug-containing medium every 2-3 days. Once the cells recover and reach 70-80% confluency, subculture them under the same drug concentration.
-
Dose Escalation: After the cells demonstrate stable proliferation for 2-3 passages, double the concentration of this compound.[7]
-
Repeat Cycle: Repeat steps 3 and 4, gradually increasing the drug concentration over several months. The process can take 6-12 months or longer.
-
Characterize Resistant Line: Once cells can proliferate in a significantly higher concentration of this compound (e.g., >10-fold the initial IC50), the new resistant cell line is established. Perform a full dose-response curve to determine the new, stable IC50.
-
Cryopreservation: Cryopreserve vials of the resistant cell line at various passages to ensure a consistent source for future experiments.
Protocol 2: Cell Viability (MTT) Assay
This protocol is used to determine the IC50 by measuring the metabolic activity of cells.
Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the drug dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.
-
Solubilize Formazan: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[7] Mix thoroughly by gentle shaking.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
Potential Resistance Mechanism: Drug Efflux
A primary mechanism of resistance to Amaryllidaceae alkaloids is the overexpression of ABC transporters like P-glycoprotein (P-gp), which function as drug efflux pumps.[6] This prevents the drug from reaching a sufficient intracellular concentration to exert its effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-activity studies on the lycorine pharmacophore: A potent inducer of apoptosis in human leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lycorine, the Main Phenanthridine Amaryllidaceae Alkaloid, Exhibits Significant Anti-Tumor Activity in Cancer Cells that Display Resistance to Proapoptotic Stimuli: an Investigation of Structure-Activity Relationship and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lycorine: A prospective natural lead for anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. ejgm.co.uk [ejgm.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Improving Pseudolycorine Selectivity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to aid in experiments aimed at improving the target selectivity of Pseudolycorine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities? this compound is an Amaryllidaceae alkaloid, a class of natural compounds known for a wide range of biological activities.[1] It has demonstrated notable anticancer and growth-inhibitory properties against various cancer cell lines, including A549 (non-small-cell lung cancer), OE21 (esophageal cancer), U373 (glioblastoma), and B16F10 (melanoma).[2][3] Some studies indicate that this compound and related alkaloids can exert cytostatic effects by targeting the actin cytoskeleton, making them effective against cancer cells that are resistant to apoptosis (programmed cell death).[4][5]
Q2: Why is improving the selectivity of a compound like this compound important? Improving drug selectivity is a critical goal in drug development.[6] A highly selective drug preferentially binds to its intended target (e.g., a specific protein in a cancer cell) with minimal interaction with other "off-target" molecules in the body.[7][8] Enhanced selectivity can lead to increased therapeutic efficacy at lower doses and, crucially, a reduction in unwanted side effects, which are often caused by off-target binding.[7] For a potent compound like this compound, improving selectivity is key to developing a safer and more effective therapeutic agent.
Q3: What are the primary strategies for enhancing the target selectivity of a molecule? Several rational approaches can be employed to improve drug selectivity:
-
Structure-Based Drug Design: This involves using the three-dimensional structure of the target protein to design modifications to the compound that enhance its fit and binding to the active site.[6]
-
Exploiting Protein Conformation and Flexibility: Target proteins and their off-target counterparts often have differences in flexibility or can exist in different conformational states.[7][9] Ligands can be designed to selectively bind to a unique conformation of the desired target.[7]
-
Structure-Activity Relationship (SAR) Studies: This empirical approach involves systematically synthesizing and testing derivatives of the lead compound to understand how specific chemical modifications affect potency and selectivity. For lycorine-type alkaloids, modifications to the C-1 and C-2 positions on ring C have been shown to be important for activity and selectivity.[10]
-
Computational Modeling: Techniques like molecular docking and dynamics simulations can predict how a compound will interact with target and off-target proteins, guiding the design of more selective derivatives.[6]
Q4: How can I confirm that a new this compound derivative has better target engagement in a cellular environment? The Cellular Thermal Shift Assay (CETSA) is the gold-standard method for verifying target engagement within intact cells.[11][12][13] The principle is that when a drug binds to its target protein, it stabilizes the protein's structure, increasing its melting temperature.[14] By heating cell lysates treated with your compound to various temperatures and then quantifying the amount of remaining soluble target protein (e.g., via Western Blot), you can observe a "thermal shift" compared to untreated controls, which directly confirms intracellular binding.[14][15]
Q5: What experimental techniques are used to measure the binding affinity of a compound to its target protein? Quantifying binding affinity, typically represented by the dissociation constant (Kd), is essential. Several biophysical techniques can be used:
-
Surface Plasmon Resonance (SPR): Measures real-time binding kinetics and affinity by detecting changes in mass when a compound flows over its immobilized target protein.[11][16]
-
Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during a binding event to determine affinity and thermodynamic parameters.[11]
-
Bio-Layer Interferometry (BLI): Similar to SPR, it monitors the interference pattern of light reflected from a biosensor tip to measure binding.[17]
-
Cell-Based Binding Assays: These assays use cells expressing the target receptor to measure binding, often through competitive displacement of a labeled ligand.[16][18]
Troubleshooting Guides
Problem: My Cellular Thermal Shift Assay (CETSA) shows no thermal shift for my target after treatment with a this compound derivative.
-
Possible Cause 1: Insufficient Compound Concentration or Permeability.
-
Solution: The compound may not be reaching its intracellular target at a high enough concentration. Try increasing the dose used for cell treatment. If the compound has poor membrane permeability, consider derivatization strategies to improve its physicochemical properties or increase the incubation time to allow for sufficient uptake.
-
-
Possible Cause 2: Lack of Direct Target Engagement.
-
Solution: The derivative may not be binding to the target protein with sufficient affinity to induce thermal stabilization. This is a valid, albeit negative, result. Confirm this by using an orthogonal, cell-free binding assay like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) with the purified target protein.[11]
-
-
Possible Cause 3: Technical Issues with the CETSA Protocol.
-
Solution: Review your protocol. Ensure the heating times and temperatures are optimized for your specific target protein. For Western blot-based CETSA, verify that your antibody is specific and sensitive enough to detect the soluble fraction of the protein. Run positive controls with a known binder for your target if available.[14]
-
Problem: My new this compound derivative is highly cytotoxic, but I'm unsure if this is due to on-target potency or off-target effects.
-
Possible Cause 1: Potent On-Target Activity.
-
Solution: The desired effect on the target may be leading to cell death. First, confirm target engagement using CETSA.[13][15] Then, to link this engagement to the observed cytotoxicity, you can use a target knockout/knockdown cell line (e.g., using CRISPR or shRNA). If the cytotoxicity is significantly reduced in cells lacking the target, the effect is likely on-target.
-
-
Possible Cause 2: Significant Off-Target Binding.
-
Solution: The compound may be binding to other essential proteins. To identify potential off-targets, a proteome-wide version of CETSA called Thermal Proteome Profiling (TPP) can be employed, which uses mass spectrometry to assess the thermal stability of thousands of proteins simultaneously.[14] This can reveal unexpected binding partners.
-
-
Solution Workflow:
-
Confirm on-target binding in intact cells using CETSA.
-
Perform cytotoxicity assays in parallel on wild-type cells and cells where the target has been knocked out or knocked down.
-
If cytotoxicity persists in the absence of the primary target, consider performing TPP to generate a list of potential off-target candidates.
-
Problem: How do I begin a Structure-Activity Relationship (SAR) study to improve this compound's selectivity?
-
Step 1: Identify Key Chemical Scaffolds for Modification.
-
Guidance: Based on literature for related lycorine-type alkaloids, the hydroxyl groups at the C-1 and C-2 positions are critical for biological activity and selectivity.[10] The core ring structure is also essential. Start by planning modifications at these key positions.
-
-
Step 2: Synthesize a Focused Library of Derivatives.
-
Guidance: Create a small, diverse set of new molecules. For example:
-
Modify the C-1 hydroxyl group (e.g., acetylation, methylation).[10]
-
Modify the C-2 hydroxyl group.
-
Introduce small substituents on the aromatic ring.
-
Synthesize stereoisomers if possible, as stereochemistry can dramatically impact selectivity.
-
-
-
Step 3: Screen the Library for Activity and Selectivity.
-
Guidance: Assay all derivatives against the primary target (for potency) and one or more known off-targets or a panel of representative cell lines (for selectivity). Calculate a "selectivity index" (e.g., Off-Target IC50 / On-Target IC50). A higher index indicates better selectivity.
-
-
Step 4: Iterate the Design-Synthesize-Test Cycle.
Quantitative Data Summary
Table 1: In Vitro Growth-Inhibitory Activity of this compound Against Various Cancer Cell Lines. Data provides a baseline for the compound's general potency.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Non-small-cell lung | 7.4 | [2] |
| OE21 | Esophageal | 7.9 | [2] |
| Hs683 | Anaplastic Oligodendroglioma | 7.9 | [2] |
| U373 | Glioblastoma | 7.8 | [2] |
| B16F10 | Melanoma | 7.5 | [2] |
Table 2: Illustrative Structure-Activity Relationship (SAR) Data for Hypothetical this compound Derivatives. This table demonstrates how to structure SAR data to evaluate selectivity. Data is for illustrative purposes only.
| Compound | Modification | On-Target IC50 (µM) | Off-Target IC50 (µM) | Selectivity Index (Off/On) |
| This compound | Parent Compound | 7.8 | 15.6 | 2 |
| Derivative A | C-1 Acetyl | 5.2 | 52.0 | 10 |
| Derivative B | C-2 Methyl | 9.5 | 19.0 | 2 |
| Derivative C | C-1 Acetyl, C-2 Methyl | 6.1 | 36.6 | 6 |
| Derivative D | Aromatic Ring Bromo | 12.3 | 15.0 | 1.2 |
Key Experimental Protocols
Protocol 1: Western Blot-Based Cellular Thermal Shift Assay (WB-CETSA)
This protocol outlines the key steps to verify target engagement in intact cells.[14]
-
Cell Culture and Treatment: Plate cells and grow to ~80% confluency. Treat cells with the this compound derivative or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Harvesting: Wash cells with PBS and harvest by scraping or trypsinization. Resuspend the cell pellet in PBS supplemented with protease inhibitors.
-
Heating Step: Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration and normalize all samples.
-
Western Blot Analysis: Analyze the soluble fractions by SDS-PAGE and Western blot using a primary antibody specific to the target protein.
-
Data Analysis: Quantify the band intensities at each temperature for both the treated and vehicle control samples. Plot the relative amount of soluble protein versus temperature to generate melting curves. A shift in the curve to a higher temperature for the drug-treated sample indicates target stabilization and engagement.[14]
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics
This protocol provides a general workflow for determining the binding affinity (Kd) of a this compound derivative.
-
Target Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling). A reference channel should be prepared (e.g., activated and blocked without protein) to subtract non-specific binding.
-
Analyte Preparation: Prepare a series of precise dilutions of the this compound derivative in a suitable running buffer. Include a buffer-only (zero concentration) sample for double referencing.
-
Binding Measurement (Association): Inject the prepared concentrations of the derivative sequentially over both the target and reference channels at a constant flow rate, allowing the compound to associate with the immobilized protein. This is monitored in real-time as an increase in the SPR signal (Response Units, RU).
-
Dissociation: After the association phase, switch the injection back to running buffer only. Monitor the decrease in SPR signal as the compound dissociates from the target.
-
Regeneration: If necessary, inject a specific regeneration solution to remove all bound analyte from the chip surface, preparing it for the next injection cycle.
-
Data Analysis: After subtracting the reference channel and buffer-only signals, analyze the resulting sensorgrams. Fit the curves to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Visualized Workflows and Pathways
Caption: Iterative workflow for improving drug selectivity, from design to lead identification.
Caption: Validation workflow for a new this compound derivative.
Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lycorine, the Main Phenanthridine Amaryllidaceae Alkaloid, Exhibits Significant Anti-Tumor Activity in Cancer Cells that Display Resistance to Proapoptotic Stimuli: an Investigation of Structure-Activity Relationship and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lycorine: A prospective natural lead for anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Lycorine Derivatives as Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to improve drug selectivity? [synapse.patsnap.com]
- 7. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rational Approaches to Improving Selectivity in Drug Design [dspace.mit.edu]
- 9. azolifesciences.com [azolifesciences.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. CETSA [cetsa.org]
- 13. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Cell-Binding Assays for Determining the Affinity of Protein-Protein Interactions: Technologies and Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Antitumor Efficacy of Pseudolycorine in Xenograft Models: A Comparative Guide
This guide provides a comprehensive comparison of the antitumor activity of Pseudolycorine, an Amaryllidaceae alkaloid, with established chemotherapeutic agents in preclinical xenograft models. Drawing upon available data for the closely related and structurally similar alkaloid, Lycorine, this document outlines its efficacy, underlying mechanisms of action, and detailed experimental protocols to aid researchers in drug development.
This compound and its analogues have demonstrated significant growth-inhibitory activity against various cancer cell lines.[1][2] While direct comparative studies on this compound in xenograft models are limited, extensive research on Lycorine provides a strong surrogate for evaluating its potential therapeutic efficacy. Lycorine has been shown to be more potent than paclitaxel in certain breast cancer xenograft models and exhibits a favorable therapeutic ratio by being significantly more active against cancer cells than normal cells.[1][3]
Comparative Antitumor Activity in Xenograft Models
The in vivo antitumor effects of Lycorine have been evaluated in various xenograft models, demonstrating significant tumor growth inhibition. This data serves as a strong indicator of the potential efficacy of this compound.
| Cancer Type | Xenograft Model | Treatment Group | Dosage | Tumor Growth Inhibition | Reference |
| Prostate Cancer | PC-3M cells in nude mice | Lycorine | 5 mg/kg/day | Significant suppression of tumor growth | [4] |
| Prostate Cancer | PC-3M cells in nude mice | Lycorine | 10 mg/kg/day | More pronounced tumor growth suppression | [4] |
| Breast Cancer | 4T1 orthotopic xenograft | Lycorine | Not specified | More potent than paclitaxel | [3] |
| Melanoma | B16F10 cells in mice | Lycorine | Not specified | Significant therapeutic benefit | [1] |
| Osteosarcoma | SJSA-1 and U2OS cells in mice | Lycorine | Not specified | Markedly reduced tumor growth | [5] |
| Human Lung Cancer | A549, NCI-H23, NCI-H460, DMS-273 | Paclitaxel | 24 mg/kg/day | Significant tumor growth inhibition | [6] |
| Human Breast Carcinoma | MCF-7, MX-1 | Paclitaxel | 20 mg/kg | Significant antitumor activity | [7] |
| Human Ovarian Cancer | Human ovarian carcinoma tissue | Paclitaxel | 5 x 26 mg/kg | Statistically significant reduction of tumor growth | [8] |
Mechanisms of Antitumor Action
The antitumor activity of Lycorine, and by extension this compound, is attributed to its ability to induce apoptosis and cause cell cycle arrest in cancer cells.
Induction of Apoptosis
Lycorine induces apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3] It downregulates anti-apoptotic proteins like Bcl-2 and upregulates pro-apoptotic proteins such as Bax, leading to the release of cytochrome c from mitochondria and subsequent activation of caspases.[3][9][10]
Cell Cycle Arrest
Lycorine has been shown to cause cell cycle arrest at the G0/G1 phase.[10][11][12] This is achieved by inhibiting the expression of cyclin D1 and cyclin-dependent kinase 4 (CDK4), leading to the hypophosphorylation of the retinoblastoma protein (pRB).[10][11] The upregulation of p53 and the CDK inhibitor p21 also plays a crucial role in this process.[11]
Signaling Pathways
The antitumor effects of Lycorine are mediated through the modulation of several key signaling pathways.
Caption: Key signaling pathways modulated by this compound/Lycorine leading to antitumor effects.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Xenograft Model Establishment
A detailed protocol for establishing a xenograft mouse model is crucial for in vivo studies.[13]
-
Cell Culture: Human cancer cells are cultured in appropriate media.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent the rejection of human tumor cells.[14]
-
Tumor Cell Implantation: A suspension of 1-5 x 10^6 cancer cells is injected subcutaneously into the flank of each mouse.[15]
-
Tumor Growth Monitoring: Tumor size is measured regularly with calipers, and tumor volume is calculated using the formula: Volume = (Length x Width^2) / 2.[16]
-
Treatment: Once tumors reach a specified volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The investigational compound (this compound) and comparator drugs are administered via appropriate routes (e.g., intraperitoneal or oral).
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, western blotting).
Caption: General workflow for in vivo xenograft studies.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[17][18]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Treatment: Add various concentrations of the test compound to the wells and incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well and incubate in the dark for 2 hours at room temperature.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Flow Cytometry)
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a common method for detecting apoptotic cells.[19]
-
Cell Collection: Collect 1-5 x 10^5 cells by centrifugation.
-
Washing: Wash cells with cold 1X PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 2 µL of PI (1 mg/mL) to 100 µL of the cell suspension.[15][19]
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within 1 hour. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.[15]
Western Blotting
Western blotting is used to detect specific proteins in a sample.[20][21]
-
Sample Preparation: Lyse cells in 1X SDS sample buffer and heat to 95-100°C for 5 minutes.[22]
-
Gel Electrophoresis: Separate proteins by size using SDS-PAGE.[20]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[21]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C.[20]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle shaking.[22]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a suitable HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Detection: Detect the protein bands using a chemiluminescence detection system.[20]
References
- 1. Lycorine, the Main Phenanthridine Amaryllidaceae Alkaloid, Exhibits Significant Anti-Tumor Activity in Cancer Cells that Display Resistance to Proapoptotic Stimuli: an Investigation of Structure-Activity Relationship and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lycorine: A prospective natural lead for anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor activity of paclitaxel against human breast carcinoma xenografts serially transplanted into nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human ovarian cancer xenografts in nude mice: chemotherapy trials with paclitaxel, cisplatin, vinorelbine and titanocene dichloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lycorine exerts antitumor activity against osteosarcoma cells in vitro and in vivo xenograft model through the JAK2/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis induced by lycorine in KM3 cells is associated with the G0/G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lycorine induces cell-cycle arrest in the G0/G1 phase in K562 cells via HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lycorine induces cell-cycle arrest in the G0/G1 phase in K562 cells via HDAC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
- 14. benchchem.com [benchchem.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Establishment of xenograft model [bio-protocol.org]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 20. Western blot protocol | Abcam [abcam.com]
- 21. Western Blot Protocol | Proteintech Group [ptglab.com]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Pseudolycorine versus Pancratistatin: a comparative analysis of anticancer effects
A detailed examination of two promising Amaryllidaceae alkaloids in the fight against cancer, supported by experimental data and mechanistic insights.
For researchers and drug development professionals navigating the landscape of novel anticancer agents, Amaryllidaceae alkaloids present a compelling area of study. Among these, pseudolycorine and pancratistatin have emerged as potent compounds with significant cytotoxic effects against various cancer cell lines. This guide provides an objective comparison of their anticancer properties, drawing upon available experimental data to elucidate their mechanisms of action, cytotoxic efficacy, and effects on cellular signaling pathways.
Data Presentation: A Quantitative Comparison
The following tables summarize the in vitro growth-inhibitory activities of this compound and pancratistatin against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | A549 | Non-small cell lung carcinoma | 7.4[1] |
| OE21 | Esophageal cancer | 7.9[1] | |
| Hs683 | Anaplastic oligodendroglioma | 7.9[1] | |
| U373 | Glioblastoma | 7.8[1] | |
| B16F10 | Melanoma | 7.5[1] | |
| Pancratistatin | HCT-15 | Colorectal Cancer | 15[2] |
| HT-29 | Colorectal Cancer | 15-25[2] | |
| SW948 | Colorectal Cancer | 15-25[2] | |
| DLD-1 | Colorectal Cancer | 15-25[2] | |
| CCD-18Co (Normal) | Colon Fibroblast | >100[2] | |
| DU145 | Prostate Carcinoma | - | |
| LNCaP | Prostate Carcinoma | - | |
| Jurkat | Human Lymphoma | - |
Note: A direct head-to-head comparison of IC50 values for both compounds in the same cancer cell lines under identical experimental conditions is limited in the current literature. The data presented is compiled from various studies.
Mechanisms of Action: A Tale of Two Alkaloids
Both this compound and pancratistatin exert their anticancer effects primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest. However, the depth of understanding of their specific molecular targets and signaling pathways varies.
Pancratistatin: A Multi-faceted Approach to Cancer Cell Death
Pancratistatin has been shown to be a potent inducer of apoptosis in a variety of cancer cells, while notably sparing non-cancerous cells.[3][4][5] Its mechanism of action is multifaceted and involves:
-
Induction of Apoptosis: Pancratistatin triggers the intrinsic pathway of apoptosis, primarily by targeting the mitochondria.[4] This leads to the disruption of the mitochondrial membrane potential, increased production of reactive oxygen species (ROS), and the release of pro-apoptotic factors.[3] Key events in pancratistatin-induced apoptosis include the early activation of caspase-3 and the externalization of phosphatidylserine on the cell membrane.[6] The process is also mediated by the activation of caspase-9.[7]
-
Autophagy: In some cancer cell lines, such as metastatic prostate cancer cells, pancratistatin has also been observed to induce autophagy, a cellular self-degradative process.[3]
-
Cell Cycle Arrest: Pancratistatin can arrest the cell cycle at the G2/M phase.[2][8] This is achieved by inhibiting the phosphorylation of key cell cycle regulators cdc2/cyclin-dependent kinase 1 (CDK1) and Cdc25c, and reducing the expression of cyclin B1.[2]
This compound: An Emerging Apoptosis Inducer
While less extensively studied than pancratistatin, this compound has also demonstrated significant growth-inhibitory and pro-apoptotic activities.[9] Studies on the related alkaloid, lycorine, suggest that this compound may also induce apoptosis through the mitochondrial pathway, involving the modulation of Bcl-2 family proteins and the activation of caspases. Lycorine has been shown to cause cell cycle arrest at the G0/G1 phase by downregulating cyclin D1 and CDK4.[10][11] Further research is needed to fully elucidate the specific molecular targets and signaling cascades affected by this compound.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To better understand the complex processes involved, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for assessing anticancer effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pancratistatin Inhibits the Growth of Colorectal Cancer Cells by Inducing Apoptosis, Autophagy, and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pancratistatin: a natural anti-cancer compound that targets mitochondria specifically in cancer cells to induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pancratistatin selectively targets cancer cell mitochondria and reduces growth of human colon tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pancratistatin causes early activation of caspase-3 and the flipping of phosphatidyl serine followed by rapid apoptosis specifically in human lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pancratistatin Inhibits the Growth of Colorectal Cancer Cells by Inducing Apoptosis, Autophagy, and G2/M Cell Cycle Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Apoptosis induced by lycorine in KM3 cells is associated with the G0/G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lycorine induces cell-cycle arrest in the G0/G1 phase in K562 cells via HDAC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Resistance: A Comparative Analysis of Pseudolycorine's Efficacy Against Alkaloid-Resistant Cancer Cells
For researchers, scientists, and professionals in drug development, understanding the nuances of drug resistance is paramount. This guide provides a comparative analysis of the Amaryllidaceae alkaloid, pseudolycorine, and its activity in the context of cancer cell resistance, with a particular focus on cross-resistance to other alkaloids. By presenting key experimental data, detailed protocols, and visualizing relevant biological pathways, this document aims to be a valuable resource for advancing cancer research.
Executive Summary
This compound, a close structural analog of the well-studied alkaloid lycorine, has demonstrated significant anti-cancer properties. This guide delves into the cytotoxic activity of this compound and its counterparts against a panel of cancer cell lines, including those exhibiting resistance to conventional pro-apoptotic stimuli. While direct, comprehensive cross-resistance studies between this compound and a wide array of other specific alkaloids remain an area for further investigation, existing data suggests that Amaryllidaceae alkaloids may be susceptible to multidrug resistance (MDR) mechanisms, such as the overexpression of P-glycoprotein (P-gp). This report summarizes the available data on the cytotoxic efficacy of this compound and related alkaloids, outlines the methodologies for assessing this activity, and illustrates the key signaling pathways implicated in their mechanism of action.
I. Comparative Cytotoxicity of this compound and Related Alkaloids
The following tables summarize the in vitro growth inhibitory activities (IC50 values) of this compound, lycorine, and other relevant alkaloids against various human cancer cell lines. Of note is the consistent activity of these compounds against cell lines known to be resistant to apoptosis-inducing agents.
Table 1: Growth Inhibitory Activity (IC50, µM) of this compound and Lycorine against Apoptosis-Resistant and -Sensitive Cancer Cell Lines [1]
| Compound | A549 (NSCLC, Apoptosis-Resistant) | U373 (Glioblastoma, Apoptosis-Resistant) | OE21 (Esophageal, Apoptosis-Resistant) | SKMEL-28 (Melanoma, Apoptosis-Resistant) | Hs683 (Oligodendroglioma, Apoptosis-Sensitive) | B16F10 (Melanoma, Apoptosis-Sensitive) |
| This compound | 7.4[2] | 7.8[2] | 7.9[2] | - | 7.9[2] | 7.5[2] |
| Lycorine | ~5 | ~5 | - | - | - | - |
Note: IC50 values were determined after 72 hours of treatment using the MTT assay.
Table 2: Comparative Cytotoxicity of Various Amaryllidaceae Alkaloids
| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |
| Lycorine | HL-60 (Leukemia) | ~1 | [3] |
| Lycorine | HeyB1 (Ovarian) | - | [3] |
| Lycorine | Dexamethasone-sensitive Myeloma | Active | [3] |
| Lycorine | Dexamethasone-resistant Myeloma | Active | [3] |
| Lycorine | Adriamycin-resistant cells | Sensitive | [3] |
| Lycorine Carbamate Derivatives | Colo 320 (Colon Adenocarcinoma, P-gp overexpressing) | Varies (some synergistic with doxorubicin) | [4][5] |
| Homolycorine Derivatives | HOC/ADR (Ovarian, P-gp overexpressing) | Not directly cytotoxic, but show synergistic interaction with doxorubicin | [6] |
II. Cross-Resistance Profile
A critical aspect of anti-cancer drug development is understanding the potential for cross-resistance, where resistance to one drug confers resistance to others. A primary mechanism of multidrug resistance (MDR) in cancer is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1/ABCB1), which actively efflux a wide range of chemotherapeutic agents from the cell.[7]
While specific studies detailing the cross-resistance of a wide panel of alkaloid-resistant cell lines to this compound are limited, the existing literature on Amaryllidaceae alkaloids suggests a potential for interaction with ABC transporters. For instance, some studies have shown that P-glycoprotein overexpression can lead to resistance to certain alkaloids.[8] Conversely, derivatives of lycorine have been investigated as agents to reverse P-glycoprotein-mediated multidrug resistance.[4][5] This suggests that while lycorine and its analogs might be substrates for P-gp, they also hold the potential for chemical modification to overcome this resistance mechanism.
One study on a P-glycoprotein-overexpressing cell line, CEM/ADR5000, showed cross-resistance to the sesquiterpene thioalkaloid 6,6'-dihydroxythiobinupharidine, indicating that P-gp can indeed confer resistance to certain types of alkaloids. Although this was not a direct study on this compound, it highlights a plausible mechanism for cross-resistance.
III. Experimental Protocols
To facilitate the replication and expansion of research in this area, detailed protocols for the key experimental assays are provided below.
A. Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compounds (e.g., this compound, other alkaloids) in triplicate. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under the same conditions as step 1.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
B. Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the alkaloids for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
C. Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect specific proteins in a sample and can be employed to observe changes in the expression levels of key apoptosis-regulating proteins.
Protocol:
-
Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP).
-
Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins, often normalizing to a loading control like β-actin or GAPDH.
IV. Signaling Pathways and Mechanisms of Action
The anti-cancer activity of this compound and related alkaloids is attributed to their ability to modulate various signaling pathways involved in cell survival, proliferation, and apoptosis.
A. Apoptosis Induction Pathway
Lycorine, the parent compound of this compound, is known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It can downregulate anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins such as Bax, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[3]
Caption: Simplified overview of apoptosis induction by lycorine/pseudolycorine.
B. Cell Proliferation and Survival Pathways
Lycorine has also been shown to inhibit key signaling pathways that promote cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and STAT3 pathways. Inhibition of these pathways can lead to cell cycle arrest and reduced cell viability.
Caption: Inhibition of pro-survival signaling pathways by lycorine/pseudolycorine.
C. Experimental Workflow for Cross-Resistance Study
The following diagram outlines a logical workflow for investigating the cross-resistance of cancer cell lines to this compound and other alkaloids.
References
- 1. Lycorine, the main phenanthridine Amaryllidaceae alkaloid, exhibits significant antitumor activity in cancer cells that display resistance to proapoptotic stimuli: an investigation of structure-activity relationship and mechanistic insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversal of Multidrug Resistance in Cancer by Multi-Functional Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lycorine: A prospective natural lead for anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lycorine Carbamate Derivatives for Reversing P-glycoprotein-Mediated Multidrug Resistance in Human Colon Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Lycorine and homolycorine derivatives for chemo-sensitizing resistant human ovarian adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Synergistic Potential of Pseudolycorine in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudolycorine, an Amaryllidaceae alkaloid, has demonstrated notable anticancer properties. While research into its synergistic effects with established anticancer drugs is still emerging, the broader class of Amaryllidaceae alkaloids has shown considerable promise in combination therapies. This guide provides a comparative overview of this compound's standalone activity and the potential for synergistic interactions when combined with conventional chemotherapeutics. The information presented herein is based on existing data for this compound and extrapolations from studies on structurally related Amaryllidaceae alkaloids, offering a valuable resource for guiding future research in this area.
I. Anticancer Activity of this compound
This compound has exhibited growth-inhibitory activity against various cancer cell lines. Its potency is comparable to that of its well-studied structural analog, Lycorine.
Table 1: In Vitro Growth-Inhibitory Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Non-small cell lung cancer | 7.4 |
| OE21 | Esophageal cancer | 7.9 |
| Hs683 | Anaplastic oligodendroglioma | 7.9 |
| U373 | Glioblastoma | 7.8 |
| B16F10 | Melanoma | 7.5 |
II. Synergistic Potential with Known Anticancer Drugs
While direct studies on this compound combinations are limited, research on other Amaryllidaceae alkaloids suggests a strong potential for synergy with conventional chemotherapy drugs such as doxorubicin, cisplatin, and paclitaxel.[1] This synergistic action may lead to enhanced cytotoxic effects and could play a role in overcoming chemoresistance.[1]
A. Combination with Doxorubicin
Studies on Amaryllidaceae alkaloids have demonstrated an enhancement of doxorubicin's antiproliferative activity, particularly in multidrug-resistant (MDR) cell lines.[2][3] This suggests that alkaloids from this family can act as chemosensitizers.
B. Combination with Cisplatin
Co-administration of Amaryllidaceae alkaloids with cisplatin has been shown to result in enhanced cytotoxic effects on cancer cells.[1]
C. Combination with Paclitaxel
Similar to other combinations, Amaryllidaceae alkaloids have been found to improve the efficacy of paclitaxel in cancer cell lines.[1]
Table 2: Potential Synergistic Outcomes of this compound Combination Therapy (Hypothetical)
| Combination Drug | Cancer Type | Potential Synergistic Effect | Proposed Mechanism of Action |
| Doxorubicin | Breast, Ovarian | Increased cytotoxicity, Overcoming MDR | Inhibition of drug efflux pumps (e.g., P-glycoprotein) |
| Cisplatin | Lung, Bladder | Enhanced apoptosis | Sensitization of cancer cells to DNA damage |
| Paclitaxel | Breast, Lung | Increased cell cycle arrest | Potentiation of microtubule stabilization |
III. Experimental Protocols
To rigorously evaluate the synergistic effects of this compound with known anticancer drugs, the following experimental methodologies are recommended.
A. Cell Culture and Reagents
-
Cell Lines: A panel of relevant cancer cell lines (e.g., A549, MCF-7, OVCAR-3) should be used.
-
Reagents: this compound (purity >95%), Doxorubicin, Cisplatin, Paclitaxel, cell culture media (e.g., DMEM, RPMI-1640), fetal bovine serum (FBS), penicillin-streptomycin, MTT reagent, DMSO.
B. Cytotoxicity Assay (MTT Assay)
-
Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound alone, the anticancer drug alone, and combinations of both at fixed molar ratios.
-
Incubate the plates for 48-72 hours.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) for each treatment.
C. Analysis of Synergy (Combination Index)
The synergistic, additive, or antagonistic effects of the drug combinations can be quantified using the Combination Index (CI) method developed by Chou and Talalay.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
The CI values can be calculated using software such as CompuSyn.
D. Apoptosis Assay (Flow Cytometry)
-
Treat cells with this compound, the anticancer drug, and their combination for 48 hours.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
IV. Visualizations
A. Experimental Workflow
References
A Tale of Two Antivirals: A Head-to-Head Comparison of Pseudolycorine and Remdesivir Efficacy
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
In the global quest for effective antiviral therapeutics, numerous compounds are investigated, ranging from novel synthetic molecules to nature-derived products. This guide provides a detailed head-to-head comparison of two such compounds: Pseudolycorine, an Amaryllidaceae alkaloid, and Remdesivir, a nucleotide analog prodrug. While both have been investigated for their antiviral potential, the depth and breadth of research into their efficacy differ substantially. This report aims to present the available experimental data objectively, detail the methodologies used for their evaluation, and visualize their mechanisms of action to aid researchers in understanding their current standing in the landscape of antiviral drug development.
Quantitative Antiviral Efficacy: A Comparative Overview
The true measure of an antiviral compound lies in its ability to inhibit viral replication at concentrations that are non-toxic to host cells. This is typically quantified by the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as CC50/EC50, provides a measure of the compound's therapeutic window.
A review of the existing literature reveals a stark contrast in the available data for this compound and Remdesivir. Remdesivir has been extensively studied against a wide range of viruses, particularly SARS-CoV-2, with a wealth of quantitative data. In contrast, data on the antiviral activity of this compound is sparse, and studies on its derivatives have shown limited to no efficacy against SARS-CoV-2.
Table 1: Antiviral Efficacy of this compound and Its Derivatives
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| (±)-2-epi-pseudolycorine | SARS-CoV-2 | Vero-E6 | >100 (inactive) | >100 | - |
| (-)-2-epi-pseudolycorine | SARS-CoV-2 | - | Weak Activity | - | - |
| 1-O-acetyl-10-O-methylthis compound | SARS-CoV-2 | - | Weak Activity | - | - |
Note: Data on the direct antiviral activity of this compound is limited. The available data primarily focuses on its derivatives and often indicates a lack of significant antiviral effect.
Table 2: Antiviral Efficacy of Remdesivir against Various Viruses
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| SARS-CoV-2 | Vero E6 | 1.65 | >100 | >60.6 |
| SARS-CoV-2 | Calu-3 | 0.28 | >10 | >35.7 |
| SARS-CoV-2 | Human Airway Epithelial (HAE) cells | 0.010 | >10 | >1000 |
| SARS-CoV | HAE cells | 0.069 | >10 | >145 |
| MERS-CoV | HAE cells | 0.074 | >10 | >135 |
| Ebola Virus | Vero E6 | 0.86 | >100 | >116 |
| Human Coronavirus OC43 | HCT-8 | 0.2 | ≥215 | ≥1075 |
| Human Coronavirus OC43 | NHBE | 0.1 | ≥215 | ≥2150 |
| Human Coronavirus 229E | MRC-5 | 0.04 | >10 | >250 |
Experimental Protocols: Methodologies for Antiviral Evaluation
The quantitative data presented above are derived from rigorous experimental assays designed to measure a compound's ability to inhibit viral replication and its toxicity to host cells. Below are detailed methodologies for two of the most common assays used in antiviral drug screening.
Plaque Reduction Neutralization Test (PRNT)
The Plaque Reduction Neutralization Test (PRNT) is a functional assay that measures the ability of a compound to neutralize viral infectivity.
-
Cell Seeding: A monolayer of susceptible host cells (e.g., Vero E6 cells for SARS-CoV-2) is seeded in multi-well plates and incubated until confluent.
-
Compound Dilution: The test compound (e.g., this compound or Remdesivir) is serially diluted to a range of concentrations.
-
Virus-Compound Incubation: A known amount of virus is mixed with each dilution of the compound and incubated, typically for 1-2 hours, to allow the compound to interact with the virus.
-
Infection of Cell Monolayer: The virus-compound mixtures are then added to the host cell monolayers.
-
Overlay and Incubation: After a short adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose). This overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized lesions called plaques. The plates are then incubated for several days.
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is counted.
-
EC50 Calculation: The concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control is determined and reported as the EC50 value.
Viral Load Quantification by Quantitative Reverse Transcription PCR (qRT-PCR)
This assay measures the amount of viral RNA in infected cells to determine the inhibitory effect of a compound on viral replication.
-
Cell Culture and Infection: Host cells are seeded in multi-well plates and infected with the virus in the presence of serial dilutions of the test compound.
-
RNA Extraction: At a specific time point post-infection, total RNA is extracted from the cells.
-
Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The cDNA is then used as a template for qPCR with primers and probes specific to a viral gene. The qPCR instrument monitors the amplification of the viral cDNA in real-time.
-
Data Analysis: The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is determined for each sample. A standard curve is generated using known quantities of viral RNA to quantify the viral RNA copies in the experimental samples.
-
EC50 Calculation: The concentration of the compound that reduces the viral RNA level by 50% compared to the untreated virus-infected control is calculated as the EC50.
Visualizing the Mechanisms of Action
Understanding how a drug interacts with viral and host cell machinery is crucial for its development and optimization. The following diagrams illustrate the known and hypothesized mechanisms of action for Remdesivir and this compound.
Caption: Mechanism of action of Remdesivir.
Unveiling the Molecular Target of Pseudolycorine in Cancer Cells: A Comparative Analysis with Established Kinase Inhibitors
A detailed guide for researchers, scientists, and drug development professionals comparing the performance of Pseudolycorine with alternative Platelet-Derived Growth Factor Receptor Alpha (PDGFRα) inhibitors. This guide provides supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows.
Introduction
This compound, a natural alkaloid belonging to the Amaryllidaceae family, has demonstrated notable anti-cancer properties. Its mechanism of action is multifaceted, inducing apoptosis and cell cycle arrest in various cancer cell lines. While the complete picture of its molecular interactions is still emerging, compelling evidence from its structural analog, Lycorine, strongly suggests that a key molecular target is the Platelet-Derived Growth Factor Receptor Alpha (PDGFRα). This guide provides a comparative analysis of this compound's performance against established PDGFRα inhibitors, Sunitinib and Sorafenib, offering a valuable resource for researchers investigating novel anti-cancer therapeutics. This comparison is based on the scientifically reasoned assumption that this compound shares PDGFRα as a molecular target with Lycorine.
Performance Comparison of PDGFRα Inhibitors
The following tables summarize the quantitative data on the efficacy of this compound, Sunitinib, and Sorafenib in inhibiting PDGFRα and their downstream effects on cancer cells.
| Compound | Target(s) | IC50 (PDGFRα Kinase Assay) | Ki (PDGFRα) | Cell Line Example | IC50 (Cell Viability) | Reference |
| This compound | PDGFRα (presumed) | Data not available | Data not available | A549 (Lung Carcinoma) | ~5-10 µM | [1] |
| Lycorine (analog) | PDGFRα | ~0.85 µM | Data not available | Human Umbilical Vein Endothelial Cells (HUVECs) | 4.93 µM (48h) | [1] |
| Sunitinib | PDGFRα, VEGFRs, c-KIT, FLT3, RET, CSF-1R | 2 nM | 8 nM | NIH-3T3 (overexpressing PDGFRα) | 69 nM | [2][3] |
| Sorafenib | PDGFRβ, VEGFRs, RAF kinases, c-KIT, FLT3, RET | 58 nM (PDGFRβ) | Data not available | FIP1L1-PDGFRα transformed Ba/F3 cells | Low nanomolar range | [4][5] |
Table 1: Comparative Inhibitory Activity against PDGFRα and Cancer Cell Lines. IC50 and Ki values represent the concentration of the inhibitor required to reduce enzyme activity or binding by 50%. Lower values indicate higher potency.
| Compound | Cell Line | Apoptosis Induction | Cell Cycle Arrest | Reference |
| This compound | Jurkat (T-cell leukemia) | Increased apoptotic cells at 10 µM | G2/M phase arrest in breast cancer cells | [1][6] |
| Sunitinib | MV4;11 (Acute Myeloid Leukemia) | Dose-dependent increase in apoptosis | G0/G1 arrest | [2] |
| Sorafenib | EOL-1 (Eosinophilic Leukemia) | Induction of apoptosis at low nanomolar concentrations | G1 arrest | [5] |
Table 2: Effects of PDGFRα Inhibitors on Apoptosis and Cell Cycle in Cancer Cells.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used for target validation, the following diagrams illustrate the PDGFRα signaling pathway and a typical experimental workflow.
Caption: PDGFRα signaling pathway and points of inhibition.
Caption: Experimental workflow for validating PDGFRα inhibitors.
Experimental Protocols
PDGFRα Kinase Assay
This assay quantifies the enzymatic activity of PDGFRα and the inhibitory effect of test compounds.
Materials:
-
Recombinant human PDGFRα enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Test compounds (this compound, Sunitinib, Sorafenib)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a microplate, add the PDGFRα enzyme, substrate, and test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.[7]
-
Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.
Western Blot for Phosphorylated PDGFRα
This method is used to detect the phosphorylation status of PDGFRα and downstream signaling proteins in response to inhibitor treatment.
Materials:
-
Cancer cell line expressing PDGFRα
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-PDGFRα, anti-total-PDGFRα, anti-phospho-Akt, anti-total-Akt, etc.)
-
HRP-conjugated secondary antibodies
-
BCA protein assay kit
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Culture cancer cells to ~80% confluency and treat with various concentrations of the inhibitors for a specified time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.[8]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line
-
Complete culture medium
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the test compounds for a specified time.
-
Harvest the cells, including any floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[9]
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.[10] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line
-
Test compounds
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the test compounds for a specified time.
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.[11]
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes.[12]
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Conclusion
Based on the strong evidence from its analog Lycorine, this compound is a promising anti-cancer agent that likely targets the PDGFRα signaling pathway.[1] While direct enzymatic inhibition data for this compound is still needed, its ability to induce apoptosis and cell cycle arrest in cancer cells at micromolar concentrations highlights its therapeutic potential. In comparison, Sunitinib and Sorafenib are potent, multi-targeted kinase inhibitors with well-established clinical efficacy.[3][4] However, their broader target profile can also lead to more significant side effects. The potentially more selective profile of this compound, a natural product, warrants further investigation. This guide provides a framework for researchers to compare and further elucidate the mechanism of action of this compound, paving the way for its potential development as a novel cancer therapeutic.
References
- 1. Lycorine inhibits angiogenesis by docking to PDGFRα - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sunitinib | PDGFR inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sorafenib (BAY 43-9006, Nexavar), a dual-action inhibitor that targets RAF/MEK/ERK pathway in tumor cells and tyrosine kinases VEGFR/PDGFR in tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sorafenib is a potent inhibitor of FIP1L1-PDGFRalpha and the imatinib-resistant FIP1L1-PDGFRalpha T674I mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. promega.com [promega.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wp.uthscsa.edu [wp.uthscsa.edu]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Independent Validation of Pseudolycorine's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pseudolycorine's performance with other relevant compounds, supported by experimental data. It is intended to serve as a resource for researchers investigating the therapeutic potential of Amaryllidaceae alkaloids.
Core Mechanisms of Action: A Comparative Overview
This compound, a member of the Amaryllidaceae alkaloid family, has demonstrated promising biological activities, primarily in the realms of anticancer and acetylcholinesterase (AChE) inhibition. This guide compares this compound with its close structural analog, Lycorine , and the established AChE inhibitor, Galantamine .
Anticancer Activity: Both this compound and Lycorine exhibit cytostatic rather than cytotoxic effects on various cancer cell lines. Their primary mechanism is not the induction of apoptosis at their IC50 concentrations, but rather the inhibition of cell proliferation and migration.[1] At higher concentrations, however, apoptosis can be induced.
Acetylcholinesterase (AChE) Inhibition: The Lycorine series of alkaloids, including this compound, have emerged as potential inhibitors of AChE, an enzyme critical in the progression of neurodegenerative diseases like Alzheimer's.[2] This positions them as potential alternatives to existing treatments.
Comparative Efficacy: Quantitative Data
The following tables summarize the in vitro efficacy of this compound and its comparators.
Anticancer Activity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below, derived from a single study for direct comparability, showcases the growth inhibitory effects on various cancer cell lines.
| Cell Line | Cancer Type | This compound (µM) | Lycorine (µM) |
| A549 | Non-small cell lung cancer | 7.4 | 4.3 ± 0.3 |
| OE21 | Esophageal adenocarcinoma | 7.9 | 5.1 ± 0.4 |
| Hs683 | Glioma | 7.9 | 6.7 ± 0.3 |
| U373 | Glioblastoma | 7.8 | 7.6 ± 0.2 |
| B16F10 | Melanoma | 7.5 | 6.3 ± 0.4 |
Data sourced from a study by Van Goietsenoven et al. (2010). It is important to note that IC50 values can vary between experiments and laboratories.
Acetylcholinesterase (AChE) Inhibition: IC50 Values
| Compound | IC50 against AChE (µM) |
| Lycorine | 213 ± 1 |
| 1-O-Acetyllycorine | 0.96 ± 0.04 |
| 1,2-di-O-Acetyllycorine | 211 ± 10 |
| Galantamine | ~1-2 (literature values vary) |
Data for Lycorine and its derivatives are from a study by Eubanks et al. (2006). This highlights that modifications to the Lycorine structure can significantly enhance AChE inhibitory activity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the validation of this compound's mechanism of action.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound, Lycorine, or a vehicle control. Incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric method is a widely used, simple, and rapid procedure for determining AChE activity.
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.
Protocol:
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), DTNB solution, acetylthiocholine iodide (ATCI) solution, and the test compound (this compound, Galantamine) at various concentrations.
-
Assay Setup: In a 96-well plate, add 25 µL of each concentration of the test compound, followed by 50 µL of phosphate buffer and 25 µL of AChE solution.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 25 µL of the ATCI substrate solution to initiate the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute). The percentage of inhibition is calculated relative to the control (enzyme without inhibitor). The IC50 value is determined from the dose-response curve.
Visualizing the Mechanisms: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed.
Caption: Inferred anticancer signaling pathway of this compound.
References
A Comparative Review of the Pharmacokinetic Profiles of Pseudolycorine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic profiles of pseudolycorine and its parent compound, lycorine, along with other naturally occurring derivatives. While research has extensively explored the pharmacological activities of these Amaryllidaceae alkaloids, particularly their anti-cancer potential, comprehensive pharmacokinetic data for this compound and its derivatives remain limited. This guide summarizes the available experimental data, highlights key knowledge gaps, and provides standardized methodologies for future comparative studies.
Executive Summary
Lycorine, the most studied alkaloid in this class, exhibits rapid absorption and wide tissue distribution. However, detailed pharmacokinetic parameters for its derivatives, including this compound, amarbellisine, ungeremine, norpluiine, and lycorene, are not well-documented in publicly available literature. This lack of data presents a significant hurdle in the preclinical development of these otherwise promising compounds. This guide aims to collate the existing information and provide a framework for systematic pharmacokinetic evaluation.
Comparative Pharmacokinetic Data
The following table summarizes the available quantitative pharmacokinetic data for lycorine. Data for this compound and its other derivatives are largely unreported in the reviewed literature.
| Parameter | Lycorine | This compound | Amarbellisine | Ungeremine | Norpluiine | Lycorene |
| Maximum Plasma Concentration (Cmax) | Dose-dependent | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Time to Maximum Plasma Concentration (Tmax) | ~10-15 min (IV/IP) | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Area Under the Curve (AUC) | Increases with dose | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Half-life (t1/2) | 3-5 hours (at 10 mg/kg)[1] | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Bioavailability | Not fully determined | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Tissue Distribution | Extensive (liver, spleen, heart, brain, lung, kidney, stomach)[1] | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Metabolism | Primarily in the liver (Phase I metabolism)[1] | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Excretion | Primarily through the kidney[1] | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Note: The lack of reported data for this compound and its derivatives underscores a critical area for future research to enable their progression as potential therapeutic agents.
Experimental Protocols
To facilitate standardized and comparable future studies, a detailed methodology for a typical in vivo pharmacokinetic study is provided below.
Objective: To determine the pharmacokinetic profile of a test compound (e.g., this compound) in a relevant animal model (e.g., Sprague-Dawley rats).
Materials:
-
Test compound (e.g., this compound)
-
Vehicle for administration (e.g., saline, DMSO/polyethylene glycol)
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Cannulation materials (for serial blood sampling)
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: Animals are acclimatized for at least one week prior to the study with free access to food and water.
-
Dose Preparation: The test compound is formulated in the appropriate vehicle to the desired concentration for intravenous (IV) and oral (PO) administration.
-
Animal Dosing:
-
Intravenous (IV) Group: A single dose of the test compound is administered via the tail vein.
-
Oral (PO) Group: A single dose of the test compound is administered by oral gavage.
-
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the cannulated jugular vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dosing.
-
Plasma Preparation: Blood samples are immediately centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the test compound are quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, t1/2, clearance (CL), and volume of distribution (Vd). Bioavailability (F) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Experimental Workflow Diagram
The following diagram illustrates the typical workflow of an in vivo pharmacokinetic study.
Caption: Workflow of a typical in vivo pharmacokinetic study.
Signaling Pathways and Molecular Interactions
While detailed signaling pathways directly modulated by the pharmacokinetics of these compounds are not yet fully elucidated, the anti-cancer effects of lycorine are known to involve the induction of apoptosis and cell cycle arrest. The diagram below illustrates a simplified, generalized pathway of apoptosis that can be influenced by compounds like lycorine.
Caption: Generalized intrinsic apoptosis pathway potentially targeted by lycorine.
Conclusion and Future Directions
The current body of literature provides a foundational understanding of the pharmacokinetics of lycorine. However, a significant knowledge gap exists concerning the pharmacokinetic profiles of this compound and its other natural and synthetic derivatives. To fully realize the therapeutic potential of these compounds, future research must prioritize comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies. The generation of robust and comparative pharmacokinetic data will be crucial for establishing dose-response relationships, understanding potential drug-drug interactions, and ultimately guiding the design of safe and effective clinical trials. The experimental protocol and workflows provided in this guide offer a framework to standardize these essential future investigations.
References
Replicating In Vitro Bioactivity of Pseudolycorine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the published in vitro bioactivities of Pseudolycorine, an Amaryllidaceae alkaloid. The information is intended to assist researchers in replicating and building upon existing findings. This document summarizes key quantitative data, details experimental protocols from cited literature, and visualizes relevant biological pathways and workflows.
Anticancer Activity
This compound has demonstrated notable growth-inhibitory effects against a panel of human cancer cell lines. The primary mechanism of its anticancer action is attributed to the induction of apoptosis and cell cycle arrest.
Quantitative Data: In Vitro Growth Inhibition
The half-maximal inhibitory concentration (IC50) values for this compound across various cancer cell lines have been reported, showcasing its potential as a broad-spectrum anticancer agent.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| A549 | Non-small cell lung cancer | 7.4 | [1] |
| OE21 | Esophageal cancer | 7.9 | [1] |
| Hs683 | Glioma | 7.9 | [1] |
| U373 | Glioblastoma | 7.8 | [1] |
| B16F10 | Melanoma | 7.5 | [1] |
| Jurkat | T-cell leukemia | Not specified | [2] |
Experimental Protocols
This protocol is based on the methodology described by Van Goietsenoven et al. (2010) for determining the IC50 values of this compound.
-
Cell Seeding: Cancer cell lines (A549, OE21, Hs683, U373, and B16F10) were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and incubated for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
This protocol is adapted from the study by McNulty et al. (2009), which demonstrated the apoptosis-inducing effects of this compound in Jurkat cells.
-
Cell Treatment: Jurkat cells were treated with this compound at a concentration of 10 µM for 72 hours.
-
Cell Staining: The cells were then harvested, washed with PBS, and stained with Hoechst 33342 dye, a fluorescent stain that binds to DNA.
-
Visualization: The nuclear morphology of the cells was observed under a fluorescence microscope. Apoptotic cells were identified by their characteristic condensed and fragmented nuclei, which appear brighter than the nuclei of untreated cells.
Signaling Pathway and Workflow Diagrams
Experimental workflow for assessing the anticancer activity of this compound.
Simplified pathway of this compound-induced apoptosis.
Antiviral and Anti-inflammatory Activities
While the anticancer properties of this compound are relatively well-documented, its antiviral and anti-inflammatory activities are less characterized in published literature. The majority of the available data in these areas pertains to the closely related Amaryllidaceae alkaloid, Lycorine.
Comparative Data from a Related Compound: Lycorine
Given the structural similarity and shared biosynthetic pathway, the bioactivities of Lycorine may provide insights into the potential of this compound.
Lycorine has been shown to inhibit the replication of several RNA viruses, including the Zika virus.
| Virus | Cell Line | EC50 (µM) | Citation |
| Zika Virus (ZIKV) | Vero | Not specified | [3] |
Lycorine has demonstrated anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
| Cell Line | Stimulant | Inhibitory Effect | IC50 (µM) | Citation |
| RAW 264.7 | LPS | Inhibition of NO production | Not specified | [4] |
Experimental Protocols (for Lycorine)
-
Cell Infection: Vero cells were infected with Zika virus.
-
Compound Treatment: The infected cells were treated with different concentrations of Lycorine.
-
Plaque Formation: After an incubation period, the cells were stained to visualize viral plaques.
-
EC50 Determination: The concentration of Lycorine that reduced the number of plaques by 50% (EC50) was determined.
-
Cell Stimulation: RAW 264.7 macrophage cells were stimulated with LPS to induce an inflammatory response and NO production.
-
Compound Treatment: The cells were co-treated with various concentrations of Lycorine.
-
Nitrite Measurement: The amount of NO produced was quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
-
IC50 Determination: The concentration of Lycorine that inhibited NO production by 50% was calculated.
Workflow and Pathway Diagrams (Hypothetical for this compound based on Lycorine data)
Hypothetical workflow for assessing the antiviral activity of this compound.
Hypothesized anti-inflammatory mechanism of this compound.
Disclaimer: The information on antiviral and anti-inflammatory activities is largely based on studies of the related compound Lycorine. Further research is required to specifically determine the in vitro efficacy of this compound in these areas. The provided protocols are summaries and should be supplemented with the detailed procedures found in the original publications.
References
- 1. Structure-activity studies on the lycorine pharmacophore: A potent inducer of apoptosis in human leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lycorine Inhibits Influenza Virus Replication by Affecting Nascent Nucleoporin Nup93 Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [diposit.ub.edu]
- 4. Selective apoptosis-inducing activity of crinum-type Amaryllidaceae alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pseudolycorine: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper handling and disposal of pseudolycorine in a laboratory setting. This compound, an Amaryllidaceae alkaloid, should be managed as a toxic substance. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals and to maintain compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before working with this compound, it is crucial to be familiar with its potential hazards and to implement the following safety measures:
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory when handling this compound in any form. This includes:
-
Gloves: Double-gloving with chemical-resistant gloves (e.g., nitrile) is recommended.
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A fully buttoned lab coat must be worn.
-
Respiratory Protection: If there is a risk of aerosolization or if handling the powder form, a properly fitted respirator is necessary.
-
-
Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Decontamination: All surfaces and equipment that come into contact with this compound must be decontaminated. A detergent solution is often recommended for cleaning, followed by a water rinse. All cleaning materials must be disposed of as hazardous waste.[1]
Spill Management Protocol
In the event of a this compound spill, immediate and systematic action is required to mitigate exposure and prevent contamination.
Step 1: Evacuate and Secure the Area
-
Immediately alert colleagues in the vicinity of the spill.
-
Restrict access to the affected area.
Step 2: Don Appropriate PPE
-
Before initiating cleanup, ensure all necessary PPE, including respiratory protection, is correctly worn.
Step 3: Contain the Spill
-
For liquid spills: Use absorbent pads or other suitable absorbent materials to contain the spill.[1]
-
For powder spills: Carefully cover the spill with a damp paper towel to avoid generating dust.[1]
Step 4: Clean the Spill
-
Carefully collect all contaminated materials (absorbent pads, paper towels, etc.) and place them into a designated hazardous waste container.
-
Clean the spill area thoroughly with a detergent solution, followed by a water rinse. All cleaning materials must be disposed of as hazardous waste.[1]
Step 5: Decontaminate and Dispose of PPE
-
After the cleanup is complete, carefully remove and dispose of all PPE as hazardous waste.
-
Thoroughly wash hands with soap and water after removing PPE.
This compound Waste Disposal Procedures
Due to its toxicity, this compound and all materials contaminated with it must be disposed of as hazardous waste. In-laboratory chemical neutralization is not recommended without validated procedures, as incomplete reactions could produce other hazardous compounds. The standard and required method of disposal is through a licensed professional waste disposal service.
Step-by-Step Disposal Protocol:
-
Waste Collection and Containment:
-
Solid Waste: Collect all contaminated solid waste, including gloves, absorbent pads, vials, and contaminated PPE, in a designated, leak-proof, and puncture-resistant container.
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and shatter-proof container. Do not mix this waste with other chemical waste streams.
-
Sharps: Any needles or syringes used for handling this compound must be disposed of in a designated sharps container that is also labeled as hazardous waste.
-
-
Labeling of Hazardous Waste:
-
Clearly label all waste containers with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Indicate the primary hazard(s) (e.g., "Toxic").
-
Include the contact information of the generating laboratory.
-
-
Storage of Hazardous Waste:
-
Store the sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and has secondary containment to prevent the spread of material in case of a leak.
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
The waste will be handled and transported by a licensed professional waste disposal service for final disposal, which is typically high-temperature incineration.[2]
-
The following table summarizes the key aspects of this compound waste management:
| Waste Type | Container Type | Labeling Requirements | Disposal Method |
| Solid Waste | Leak-proof, puncture-resistant container | "Hazardous Waste: this compound," Hazard Symbols, Lab Contact | Collection by licensed hazardous waste service |
| Liquid Waste | Sealed, shatter-proof container | "Hazardous Waste: this compound," Hazard Symbols, Lab Contact | Collection by licensed hazardous waste service |
| Sharps | Designated sharps container | "Hazardous Waste: this compound," Hazard Symbols, Lab Contact | Collection by licensed hazardous waste service |
| Contaminated PPE | Leak-proof, puncture-resistant container | "Hazardous Waste: this compound," Hazard Symbols, Lab Contact | Collection by licensed hazardous waste service |
Below is a logical workflow for the proper disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Pseudolycorine
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical information for the handling of Pseudolycorine, a potent Amaryllidaceae alkaloid with cytotoxic properties. All researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and minimize environmental contamination. This compound should be treated as a hazardous compound due to its potential biological activity.[1][2][3]
I. Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound is outlined below. This equipment must be worn at all times when working with the compound, including during weighing, reconstitution, and administration, as well as during the disposal of waste.
| PPE Category | Item | Specification |
| Hand Protection | Double Gloves | Two pairs of chemotherapy-grade nitrile gloves. Change gloves immediately if contaminated. |
| Body Protection | Disposable Gown | Solid-front, back-closing gown made of a low-permeability fabric. |
| Sleeve Covers | Should be impermeable to liquids. | |
| Eye Protection | Safety Goggles | Chemical splash goggles. |
| Face Protection | Face Shield | To be worn in conjunction with safety goggles, especially when there is a risk of splashes. |
| Respiratory Protection | N95 Respirator | Or a higher level of respiratory protection based on a site-specific risk assessment, especially when handling the powder form. |
This table summarizes standard PPE recommendations for handling cytotoxic compounds.
II. Operational Plan: Step-by-Step Handling Procedures
All manipulations of this compound that could generate aerosols, such as weighing, vortexing, or sonicating, must be performed within a certified chemical fume hood or a biological safety cabinet.
A. Preparation and Reconstitution:
-
Restricted Access: Cordon off the work area and ensure only authorized personnel are present.
-
Pre-Donning Inspection: Before entering the designated handling area, inspect all PPE for any defects.
-
Donning PPE: Put on all required PPE in the correct order (gown, mask, goggles, face shield, and then two pairs of gloves).
-
Surface Protection: Line the work surface of the containment unit with a disposable, absorbent, plastic-backed pad.
-
Weighing: If handling the solid form, carefully weigh the required amount on a tared weigh boat within the containment unit.
-
Reconstitution: Add the solvent to the vial containing this compound slowly and carefully to avoid splashing. Cap the vial and mix gently by inversion or slow vortexing.
-
Labeling: Clearly label all containers with the compound name, concentration, date, and a "Cytotoxic Hazard" warning.
B. Experimental Use:
-
Transport: When moving solutions of this compound, use a secondary, sealed, and shatterproof container.
-
Procedures: Conduct all experimental procedures within a designated and properly ventilated area.
-
Avoid Contamination: Do not touch door handles, benchtops, or personal items with gloved hands. Change gloves frequently, especially if contamination is suspected.
C. Post-Handling:
-
Decontamination: Wipe down all surfaces and equipment that may have come into contact with this compound with a suitable deactivating agent (e.g., a solution of sodium hypochlorite followed by sodium thiosulfate, or a commercially available cytotoxic drug decontamination agent).
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination, starting with the outer gloves. The gown and remaining PPE should be removed before leaving the work area.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.
III. Disposal Plan
All waste contaminated with this compound must be segregated and disposed of as cytotoxic waste.[4][5][6]
| Waste Type | Disposal Container |
| Sharps | Puncture-resistant sharps container, clearly labeled as "Cytotoxic Sharps Waste". |
| Solid Waste | Yellow chemotherapy waste bags or rigid, leak-proof containers with a purple lid, labeled as "Cytotoxic Waste".[4][6] |
| Liquid Waste | Leak-proof, screw-cap container, clearly labeled as "Cytotoxic Liquid Waste". |
This table outlines the appropriate containers for different types of cytotoxic waste.
Disposal Workflow:
Caption: Workflow for the proper segregation and disposal of this compound-contaminated waste.
IV. Emergency Procedures
A. Spills:
-
Evacuate: Immediately alert others in the area and evacuate if necessary.
-
Contain: If safe to do so, cover the spill with absorbent pads from a cytotoxic spill kit.
-
Decontaminate: Wearing appropriate PPE, clean the spill area from the outer edge inwards with a deactivating agent.
-
Dispose: All materials used for spill cleanup must be disposed of as cytotoxic waste.
-
Report: Report the spill to the laboratory supervisor and institutional safety office.
B. Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting.
-
Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for this compound or a related Amaryllidaceae alkaloid to the healthcare provider.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
